molecular formula C10H16O B8653025 2-Carene epoxide

2-Carene epoxide

Cat. No.: B8653025
M. Wt: 152.23 g/mol
InChI Key: GGOZBGQCWVKOSB-UHFFFAOYSA-N
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Description

2-Carene epoxide is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,8,8-trimethyl-3-oxatricyclo[5.1.0.02,4]octane

InChI

InChI=1S/C10H16O/c1-9(2)6-4-5-10(3)8(11-10)7(6)9/h6-8H,4-5H2,1-3H3

InChI Key

GGOZBGQCWVKOSB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C3C(O3)(CC2)C)C

Origin of Product

United States

Foundational & Exploratory

2-Carene Epoxide (CAS 20053-58-1): A Chiral Linchpin in Cannabinoid and Terpenoid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic synthesis, bicyclic monoterpene epoxides serve as highly strained, stereochemically rich intermediates. 2-Carene epoxide (CAS: 20053-58-1), systematically known as 4,8,8-trimethyl-3-oxatricyclo[5.1.0.02,4]octane, is a critical chiral building block. For drug development professionals and synthetic chemists, its utility lies primarily in two high-value commercial pathways: the regio-selective synthesis of Δ9-tetrahydrocannabinol (Δ9-THC) and the asymmetric synthesis of (-)-menthol.

This whitepaper deconstructs the physicochemical profile, mechanistic pathways, and field-proven experimental protocols associated with this compound, providing a self-validating guide for scaling these syntheses in a laboratory or industrial setting.

Physicochemical Profiling and Structural Data

Understanding the physical parameters of this compound is critical for predicting its behavior in biphasic reaction systems and its stability under thermal stress. The highly strained oxirane ring fused to a rigid bicyclic [4.1.0] heptane framework makes it highly susceptible to nucleophilic attack and acid-catalyzed rearrangements[1].

Table 1: Quantitative Physicochemical Properties of this compound

PropertyValueCausality / Significance in Synthesis
CAS Number 20053-58-1Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₀H₁₆OBase monoterpene structure; dictates mass balance.
Molecular Weight 152.23 g/mol Used for precise stoichiometric calculations in coupling.
XLogP3 2.1Moderate lipophilicity; dictates the need for biphasic or buffered aqueous-organic solvent systems during extraction.
Topological Polar Surface Area 12.5 ŲLow TPSA indicates high membrane/organic solubility, necessitating salting-out procedures (e.g., NaCl) during aqueous workups.

(Data synthesized from 1[1])

Mechanistic Pathways in Drug Development

The synthetic utility of this compound bifurcates into two major industrial applications. The causality behind choosing this specific epoxide lies in its fixed absolute configuration, which transfers stereochemical fidelity to the final active pharmaceutical ingredients (APIs).

The Cannabinoid Route: Regioselective Synthesis of Δ9-THC

Historically, the synthesis of Δ9-THC via the condensation of terpenes with olivetol relied on strong acid catalysts (e.g., p-TSA or BF₃). However, acid-catalyzed reactions of this compound often proceed via the Razdan mechanism, where the epoxide ring opens to form a tertiary carbocation. This intermediate is highly unstable and prone to forming complex, resinous mixtures of up to eight major isomers, drastically reducing the yield of the desired (-)-trans-Δ9-THC.

To circumvent this, modern scalable protocols utilize an uncatalyzed, pH-buffered approach [2]. By reacting (+)-2-carene epoxide with olivetol in a weakly acidic buffer (pH 5.8) without a Lewis acid, the reaction proceeds via a concerted nucleophilic substitution rather than a chaotic carbocation intermediate[3]. This yields a clean intermediate ether, which can subsequently be cyclized using BF₃·OEt₂ to form pure Δ9-THC[4].

The Terpenoid Route: Asymmetric Synthesis of (-)-Menthol

In the flavor and fragrance industry, this compound is a gateway to (-)-menthol. The epoxide undergoes allylic displacement in a buffered acetic or formic acid solution to yield piperitenyl acetates. The buffer prevents the complete degradation of the carbon skeleton. Subsequent hydrolysis yields piperitenol, which, due to the preserved stereocenter at C-1, can be selectively hydrogenated over a Palladium on Carbon (Pd/C) catalyst to yield predominantly (-)-menthol[5].

Pathways A (+)-2-Carene Epoxide CAS: 20053-58-1 B Olivetol Coupling (Uncatalyzed / Buffer) A->B Cannabinoid Route C Allylic Displacement (Acetic Acid / Buffer) A->C Terpenoid Route D Intermediate Ether B->D E Piperitenyl Acetate C->E F Ring Closure (BF3·OEt2) D->F G Hydrolysis & Hydrogenation (Pd/C) E->G H Δ9-THC F->H I (-)-Menthol G->I

Divergent synthetic pathways of this compound to Δ9-THC and (-)-menthol.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocol details the uncatalyzed coupling of (+)-2-carene epoxide with olivetol. This methodology is designed as a self-validating system: each step includes a chemical rationale (causality) to troubleshoot deviations in real-time[2].

Protocol: Uncatalyzed Synthesis of THC Intermediate Ether

Reagents Required:

  • (+)-2-Carene epoxide (Distilled, >95% purity)

  • Olivetol (5-pentylresorcinol)

  • Aqueous pH 5.8 buffer solution

  • Heptane (Non-polar wash solvent)

  • Ethyl Acetate (EtOAc - Extraction solvent)

  • Sodium Chloride (NaCl)

Step-by-Step Procedure:

  • Suspension & Initiation: Suspend 60 g (0.34 mol) of (+)-2-carene epoxide and the stoichiometric equivalent of olivetol in 1200 mL of aqueous pH 5.8 buffer.

    • Causality: The pH 5.8 buffer is critical. It is acidic enough to activate the epoxide oxygen via hydrogen bonding but weak enough to prevent the generation of a free tertiary carbocation, thereby blocking the Friedel-Crafts polymerization pathways[6].

  • Thermal Activation: Warm the internal temperature to exactly 40°C under vigorous mechanical stirring.

    • Causality: Vigorous stirring is required because the epoxide is only marginally soluble in water (XLogP3 = 2.1). The reaction occurs at the biphasic interface. 40°C provides the activation energy for the nucleophilic attack by olivetol without inducing thermal degradation of the oxirane ring.

  • Reaction Monitoring: Maintain the reaction for 3–6 hours. Validate the consumption of the epoxide using Thin-Layer Chromatography (TLC) or HPLC.

  • Primary Purification (Non-Polar Wash): Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer once with 300 mL of heptane.

    • Causality: Heptane selectively partitions unreacted, highly non-polar terpene byproducts away from the more polar, newly formed intermediate ether, which remains partially solubilized or suspended in the aqueous phase[2].

  • Salting Out & Extraction: Add 180 g of NaCl to the aqueous layer until dissolved. Extract the aqueous layer with Ethyl Acetate (1 x 1L, then 2 x 500 mL).

    • Causality: The addition of NaCl increases the ionic strength of the aqueous phase (salting-out effect), drastically reducing the solubility of the intermediate ether in water and driving it into the EtOAc organic phase.

  • Concentration: Dry the combined EtOAc fractions over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ether.

Protocol Step1 Suspend (+)-2-carene epoxide & Olivetol in pH 5.8 buffer Step2 Vigorous Stirring at 40°C (3-6 hours) Step1->Step2 Step3 Monitor via TLC/HPLC until precursor consumed Step2->Step3 Step4 Cool to RT & Wash with Heptane Step3->Step4 Step5 Add NaCl to Aqueous Layer & Extract with EtOAc Step4->Step5 Step6 Concentrate to yield Coupled Ether Intermediate Step5->Step6

Step-by-step uncatalyzed coupling workflow of this compound and olivetol.

Safety, Handling, and Stability

As an epoxide, this compound poses specific handling challenges due to its inherent ring strain and reactivity:

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient moisture or atmospheric Lewis acids (even trace metals in low-quality glassware) can trigger spontaneous, exothermic ring-opening polymerizations.

  • Toxicity: Like many reactive epoxides, it is a suspected alkylating agent. All manipulations must be performed in a Class II fume hood using nitrile or butyl rubber gloves to prevent transdermal absorption.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 576910, this compound." PubChem,[Link].

  • Goodwin, N., et al. "Uncatalysed addition reactions.
  • Goodwin, N., et al. "Uncatalysed addition reactions.
  • Gülck, T., & Møller, B. L. "Synthetic pathways to tetrahydrocannabinol (THC): an overview." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 31 Mar. 2020,[Link].

  • Leffingwell, J. C. "Menthol - A Cool Place." Leffingwell & Associates,[Link].

Sources

bicyclic monoterpene epoxide reactivity patterns

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bicyclic Monoterpene Epoxide Reactivity Patterns: A Technical Guide to Chiral Scaffold Manipulation Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary

Bicyclic monoterpene epoxides—specifically those derived from the pinane, carane, and fenchane skeletons—represent a high-value "chiral pool" for pharmaceutical and fine chemical synthesis. Their utility lies in their high stored potential energy (ring strain ~25–30 kcal/mol) and their ability to undergo stereospecific skeletal rearrangements.

This guide moves beyond basic reactivity to explore the divergent mechanistic pathways available to these substrates. By manipulating catalyst acidity (Lewis vs. Brønsted) and solvent polarity, researchers can selectively trigger Meinwald rearrangements to carbonyls or nucleophilic ring openings to functionalized chiral synthons.

Structural Fundamentals & Stereoelectronics

The reactivity of bicyclic monoterpene epoxides is governed by the interplay between ring strain and stereoelectronic alignment . Unlike aliphatic epoxides, the rigid bicyclic framework prevents conformational relaxation, forcing the molecule into specific reaction trajectories.

  • The Pinane System: In

    
    -pinene oxide (2,3-epoxypinane), the oxirane ring is fused to a four-membered cyclobutane ring. The gem-dimethyl bridge provides significant steric bulk, directing nucleophilic attack to the less hindered face.
    
  • Orbital Alignment: The C-O bond cleavage is often concerted with the migration of an anti-periplanar bond. In

    
    -pinene oxide, the C1-C6 bond is perfectly aligned anti-parallel to the breaking C2-O bond, facilitating the ring contraction characteristic of the Meinwald rearrangement.
    

Core Reactivity Patterns

The Meinwald Rearrangement (Acid-Catalyzed)

The most synthetically valuable reaction for these substrates is the Lewis acid-catalyzed isomerization to carbonyl compounds. This pathway is driven by the formation of a carbocation intermediate that resolves ring strain through skeletal rearrangement.[1]

  • 
    -Pinene Oxide 
    
    
    
    Campholenic Aldehyde:
    Treatment with a Lewis acid (e.g., ZnBr
    
    
    ) triggers the cleavage of the C-O bond at the tertiary carbon. This generates a transient carbocation which immediately undergoes a 1,2-alkyl shift (ring contraction of the cyclobutane) to form the cyclopentane ring of campholenic aldehyde.
  • 
    -Pinene Oxide 
    
    
    
    Myrtanal:
    The exocyclic epoxide of
    
    
    -pinene rearranges to myrtanal via a similar mechanism, though competition with the allylic alcohol (myrtenol) is more pronounced depending on the basicity of the medium.
Nucleophilic Ring Opening
  • Basic Conditions (S

    
    2-like):  Strong nucleophiles attack the least substituted carbon with inversion of configuration.[2] For 
    
    
    
    -pinene oxide, this is difficult due to the steric shielding of the tertiary centers and the bridgehead.
  • Acidic Conditions (S

    
    1-like):  Weak nucleophiles attack the most substituted carbon (tertiary) via a transition state with significant carbocation character. This often leads to retention of the bicyclic skeleton but with inverted stereochemistry at the attack site.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways for


-pinene oxide, highlighting how catalyst choice dictates the product outcome.

PineneReactivity Substrate α-Pinene Oxide (Bicyclic Epoxide) Cation Tertiary Carbocation (Transient) Substrate->Cation Lewis Acid (ZnBr2, Bi(OTf)3) Carveol trans-Carveol (Ring Opening) Substrate->Carveol Brønsted Acid / Base (Isomerization) Sobrerol Sobrerol (Hydration) Substrate->Sobrerol Aqueous Acid (Nu: Attack) Aldehyde Campholenic Aldehyde (Ring Contraction) Cation->Aldehyde 1,2-Alkyl Shift (Major Pathway)

Caption: Divergent reaction pathways of


-pinene oxide controlled by catalyst acidity and solvent conditions.

Comparative Data: Catalyst & Solvent Effects[3][4]

The selectivity of the rearrangement is highly sensitive to the Lewis acidity (hardness/softness) and solvent polarity.

SubstrateCatalystSolventMajor ProductYield (%)Selectivity Mechanism

-Pinene Oxide
ZnBr

TolueneCampholenic Aldehyde75-85%Soft Lewis acid promotes C-O cleavage without nucleophilic attack.

-Pinene Oxide
H

SO

(aq)
Water/AcetoneSobrerol>90%Water acts as nucleophile; hydration dominates over rearrangement.

-Pinene Oxide
Sn-MCM-41AcetonitrileMyrtanal82%Solid Lewis acid sites stabilize the aldehyde transition state.

-Pinene Oxide
Fe-MCM-41DMSOPerillyl Alcohol66%Basic solvent (DMSO) promotes proton abstraction (isomerization) over skeletal shift.

Detailed Experimental Protocol

Protocol: Lewis Acid-Catalyzed Rearrangement of -Pinene Oxide

Objective: Selective synthesis of


-campholenic aldehyde (chiral sandalwood odorant precursor).[3]

Rationale: Zinc bromide (ZnBr


) is selected as the catalyst.[4] It is a "borderline" Lewis acid that effectively coordinates to the epoxide oxygen, inducing bond weakening without being hard enough to trigger extensive polymerization or hydration (unlike BF

OEt

). Toluene is used as a non-polar solvent to destabilize the charged intermediates, accelerating the rearrangement (charge neutralization) over substitution pathways.

Materials:

  • 
    -Pinene oxide (97%+, dried over MgSO
    
    
    
    if necessary).
  • Zinc bromide (anhydrous, 98%+). Critical: Must be freshly fused or high purity; moisture kills the reaction.

  • Toluene (anhydrous).

  • Saturated NaHCO

    
     solution.
    

Workflow:

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Catalyst Activation: Add anhydrous ZnBr

    
     (1.13 g, 5 mmol, 0.05 eq) to the flask.
    
    • Self-Validating Step: If ZnBr

      
       appears clumpy or wet, fuse it under vacuum with a heat gun before use. It must be a free-flowing white powder.
      
  • Solvent Addition: Add anhydrous Toluene (50 mL). Stir to suspend the catalyst.

  • Substrate Addition: Add

    
    -pinene oxide (15.2 g, 100 mmol) dropwise via syringe over 10 minutes at room temperature.
    
    • Observation: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during addition to prevent runaway polymerization.

  • Reaction Phase: Heat the mixture to reflux (110°C) for 2–3 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[5][6] Disappearance of epoxide (

      
      ) and appearance of aldehyde (
      
      
      
      ) indicates completion.
  • Quench & Workup: Cool to room temperature. Pour the reaction mixture into a separatory funnel containing ice-cold saturated NaHCO

    
     (50 mL). This neutralizes the Lewis acid immediately.
    
  • Extraction: Separate phases. Extract aqueous layer with Et

    
    O (
    
    
    
    mL). Combine organics, wash with brine, and dry over anhydrous Na
    
    
    SO
    
    
    .
  • Purification: Remove solvent under reduced pressure. Purify the residue via fractional distillation (bp ~78°C at 10 mmHg) to obtain

    
    -campholenic aldehyde as a colorless oil.
    

Applications in Drug Discovery

The rearrangement products of bicyclic monoterpenes serve as versatile chiral building blocks .

  • Santalol Analogs: Campholenic aldehyde is the primary precursor for the synthesis of East Indian Sandalwood oil components, which have shown potential as anti-proliferative agents in skin cancer models.

  • Chiral Auxiliaries: The rigid bicyclic backbone of amino-alcohols derived from pinene oxide opening (e.g., 3-amino-2-hydroxy-pinane) is used to induce stereoselectivity in asymmetric catalysis, such as the diethylzinc addition to aldehydes.

References

  • Kinetics and Thermodynamics of Atmospherically Relevant Aqueous Phase Reactions of α‐Pinene Oxide. Oberlin College. [Link]

  • Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Royal Society Publishing. [Link]

  • Biomass to chemicals: Rearrangement of β-pinene epoxide into myrtanal with well-defined single-site substituted molecular sieves. ResearchGate. [Link]

  • Efficient Isomerization of α‑Pinene Oxide to Campholenic Aldehyde Promoted by a Mixed-Ring Analogue of Molybdenocene. ACS Sustainable Chemistry & Engineering. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

Sources

Stereoelectronic Divergence: A Technical Analysis of 2-Carene vs. 3-Carene Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide delineates the structural, stereochemical, and reactive distinctions between the epoxides of


-carene (3-carene) and 

-carene (2-carene). While both share the bicyclo[4.1.0]heptane skeleton, their behavior is strictly governed by the position of the oxirane ring relative to the cyclopropane moiety. 3-Carene epoxide functions as a stable intermediate for bicyclic fragrance synthons, whereas 2-carene epoxide serves as a highly reactive, often transient precursor in the synthesis of monocyclic cannabinoids (e.g.,

-THC), driven by the electronic conjugation between the epoxide and the cyclopropane ring.

Part 1: Structural & Electronic Landscape

The fundamental difference between these two epoxides lies in the interaction between the alkene precursor and the strained cyclopropane ring (the "gem-dimethyl" bridge).

Structural Definitions
  • (+)-3-Carene Epoxide (3,4-epoxycarane): Derived from

    
    -carene, where the double bond is isolated  from the cyclopropane ring. The resulting epoxide is electronically distinct from the cyclopropane, interacting primarily through transannular steric effects.
    
  • (+)-2-Carene Epoxide (2,3-epoxycarane): Derived from

    
    -carene, where the double bond is conjugated  (vicinal) to the cyclopropane ring. Upon epoxidation, the oxirane ring shares a carbon (C2 or C3 depending on numbering convention, typically C2 is the bridgehead) with the cyclopropane, creating a highly strained, electronically coupled system prone to ring-opening aromatization or monocyclization.
    
The Gem-Dimethyl Effect & Stereocontrol

In both isomers, the gem-dimethyl group at C7 exerts profound steric hindrance on the


-face (syn to the bridge). Consequently, electrophilic attack by peracids (e.g., mCPBA) occurs almost exclusively on the 

-face (anti to the bridge).

Stereochemical Rule:

  • Major Product:

    
    -Epoxide (trans-epoxide).
    
  • Minor Product:

    
    -Epoxide (cis-epoxide) – typically <5% yield due to steric blocking.
    

Stereochemistry cluster_0 Steric Environment cluster_1 Resulting Isomers Start Carene Precursor (Bicyclo[4.1.0]heptane) GemDimethyl Gem-Dimethyl Bridge (C7) Blocks Beta-Face Start->GemDimethyl Steric Hindrance AlphaAttack Reagent Attack (mCPBA) Alpha-Face (Anti) Start->AlphaAttack Preferred Path Prod3 3-Carene Epoxide (Trans-3,4-epoxycarane) Isolated System AlphaAttack->Prod3 If Delta-3 Prod2 This compound (Trans-2,3-epoxycarane) Conjugated System AlphaAttack->Prod2 If Delta-2

Figure 1: Stereochemical control in carene epoxidation. The gem-dimethyl bridge directs attack to the alpha-face.

Part 2: Synthesis & Protocols[1][2]

While 3-carene is a natural product (turpentine), 2-carene is typically obtained via base-catalyzed isomerization of 3-carene. This necessitates different workflow strategies.

Comparative Synthesis Table
Feature3-Carene EpoxideThis compound
Precursor Source Natural (Turpentine distillation)Synthetic (Isomerization of 3-carene)
Reagent of Choice mCPBA (DCM, 0°C) or

/Nitrile
mCPBA (buffered) or Dimethyldioxirane (DMDO)
Reaction Time Fast (1-3 hours)Slower (Conjugated alkenes are less nucleophilic)
Workup Criticality Moderate (Stable to mild acid)Critical (Highly acid-sensitive; opens to diols)
Yield (Typical) 75-85%60-70% (Losses due to ring opening)
Protocol: Synthesis of this compound (High Purity)

Note: This protocol emphasizes buffering to prevent premature ring opening, a common failure point for this compound.

Reagents:

  • (+)-2-Carene (isomerized from 3-carene using t-BuOK/DMSO).

  • m-Chloroperoxybenzoic acid (mCPBA), 77% max.

  • Sodium Bicarbonate (

    
    ).[1][2]
    
  • Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of (+)-2-carene in 50 mL of DCM. Add 15 mmol of solid

    
     (Crucial buffering agent).
    
  • Addition: Cool mixture to 0°C. Add 11 mmol of mCPBA portion-wise over 20 minutes.

  • Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). This compound appears as a spot slightly more polar than the alkene.

  • Quench: Pour mixture into saturated

    
     solution (to destroy excess peroxide) and stir for 10 minutes.
    
  • Extraction: Separate organic layer, wash with saturated

    
     (2x) and Brine (1x).
    
  • Isolation: Dry over

    
    . Evaporate solvent under reduced pressure at <30°C .
    
    • Warning: Do not heat above 40°C; this compound is prone to thermal rearrangement.

Part 3: Reactivity & Rearrangement (The Core Divergence)

This is the most scientifically significant section. The fate of the cyclopropane ring differs drastically between the two isomers upon ring opening.

3-Carene Epoxide: Bicyclic Retention

Under Lewis acid catalysis (


 or 

), 3-carene epoxide typically undergoes rearrangement to ketones or allylic alcohols while retaining the bicyclic carane skeleton or expanding to a cycloheptadiene system.
  • Pathway A: Isomerization to 3-caren-5-one (Karahanenone isomers).

  • Pathway B: Contraction to aldehydes.

This compound: Cyclopropane Cleavage (The Cannabinoid Route)

Because the epoxide is vicinal to the cyclopropane ring, the generation of a carbocation at C2 or C3 triggers the rupture of the cyclopropane ring . This "cyclopropylcarbinyl-homoallyl" rearrangement is the basis for converting caranes into p-menthane derivatives (monocyclic).

  • Mechanism: Acid-catalyzed ring opening generates a tertiary carbocation stabilized by the cyclopropane. The strain release drives the cleavage of the C1-C7 or C6-C7 bond, resulting in p-menth-2-ene-1,8-diol .

  • Significance: This diol is a direct precursor to

    
    -Tetrahydrocannabinol (THC) via condensation with olivetol.
    

Rearrangement cluster_3carene 3-Carene Epoxide Pathway (Bicyclic Retention) cluster_2carene This compound Pathway (Cyclopropane Cleavage) Epox3 3-Carene Epoxide Inter3 Cationic Intermediate (Distal to Cyclopropane) Epox3->Inter3 Lewis Acid Prod3_Ketone 3-Caren-5-one (Bicyclic Ketone) Inter3->Prod3_Ketone 1,2-H Shift Epox2 This compound Inter2 Cationic Intermediate (Vicinal to Cyclopropane) Epox2->Inter2 Dilute Acid / H2O Prod2_Diol p-Menth-2-ene-1,8-diol (Monocyclic) Inter2->Prod2_Diol Ring Opening (Strain Release)

Figure 2: Divergent reaction pathways. 3-carene epoxide tends to retain the bicycle, while this compound opens to monocyclic p-menthanes.

Part 4: Implications for Drug Development[4][5]

Cannabinoid Synthesis (The Razdan Protocol)

The primary industrial utility of This compound is in the synthesis of cannabinoids.

  • Workflow: this compound

    
     p-Menth-2-ene-1,8-diol 
    
    
    
    (+)-Olivetol condensation
    
    
    
    
    -THC.
  • Advantage: This route provides chiral entry to (-)-

    
    -THC if the correct optical isomer of carene is used, avoiding complex resolutions required in other synthetic routes.
    
Fine Chemical Synthesis

3-Carene epoxide is utilized for:

  • Fragrance: Rearrangement to "musky" macrocycles or specific bicyclic ketones used in perfumery.

  • Chiral Auxiliaries: The rigid carane skeleton serves as a scaffold for asymmetric catalysts, though less common than pinene derivatives.

References

  • Cocker, W., & Grayson, D. H. (1975). The chemistry of terpenes.[1][3][4][5] Part XIX. The reaction of (+)-3-carene with m-chloroperbenzoic acid. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Razdan, R. K., et al. (1970). Hashish. VI. Conversion of (-)-

    
    -Tetrahydrocannabinol to (-)-
    
    
    
    -Tetrahydrocannabinol. Journal of the American Chemical Society. (Foundational reference for the p-menthane rearrangement pathway). Link
  • U.S. Patent 20040049059A1. Process for the preparation of delta-9-tetrahydrocannabinol.[6] (Details the industrial use of this compound). Link

  • Choudhary, M. I., et al. (2004). Microbial transformation of (+)-3-carene. Helvetica Chimica Acta. (Discusses biological activity and alternative oxidation products). Link

  • Master Organic Chemistry. Epoxide Synthesis and Ring Opening. (General mechanistic grounding for mCPBA and acid catalysis). Link

Sources

Technical Guide: Physical Properties & Reactivity of 2,3-Epoxycarane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Epoxycarane (CAS: 20053-58-1), also known as


-carene epoxide , is a bicyclic monoterpene epoxide derived from the oxidation of 2-carene. Unlike its more common isomer 3,4-epoxycarane (derived from 

-carene), the 2,3-epoxide possesses unique steric strain and reactivity profiles driven by the proximity of the oxirane ring to the gem-dimethyl cyclopropane system.

This compound serves as a critical chiral building block in the synthesis of complex terpenoids, fragrances, and pharmacological agents. Its utility lies in its stereospecific ring-opening reactions, which allow for the controlled introduction of functional groups to generate m-menthane and p-menthane derivatives.

Chemical Identity & Stereochemistry

The carane system is defined by a fused cyclohexane-cyclopropane skeleton. The numbering and stereochemistry are critical for accurate identification.

ParameterDetail
IUPAC Name 3,7,7-Trimethyl-4-oxatricyclo[4.1.0.0

]heptane
Common Names 2,3-Epoxycarane;

-Carene oxide; 2-Carene epoxide
CAS Registry Number 20053-58-1
Molecular Formula

Molecular Weight 152.23 g/mol
SMILES CC1=CCC2C(C1)C2(C)C (Precursor); CC1OC1C2C(C2(C)C)CC (Epoxide)
Stereochemical Configuration

The epoxidation of (+)-2-carene typically occurs trans to the gem-dimethyl cyclopropane ring due to steric hindrance, yielding


-2,3-epoxycarane  (trans-epoxide).
  • Key Feature: The "trans" relationship refers to the epoxide oxygen being on the opposite face of the cyclohexane ring relative to the gem-dimethyl group of the cyclopropane ring.

Physicochemical Profile

Note: Data represents experimental values for the purified trans-isomer unless otherwise noted.

PropertyValueConditions / Note
Physical State Colorless LiquidStandard Temperature & Pressure
Boiling Point 70.5 – 71.5 °C @ 8 mm Hg (Vacuum Distillation) [1]
Density ~0.92 g/cm³Estimated based on structural analogues and mixture data [2]
Refractive Index (

)
1.465 – 1.475Predicted range; specific experimental value varies by purity
Solubility SolubleEthanol, Diethyl Ether, Chloroform, Dichloromethane
Solubility InsolubleWater
Optical Rotation

Value for derivative monoacetate; pure epoxide follows precursor chirality [1]

Spectroscopic Characterization

Precise identification is achieved via Nuclear Magnetic Resonance (NMR). The following shifts are diagnostic for the 2,3-epoxycarane structure, distinguishing it from the 3,4-isomer.

H-NMR (CDCl , 300 MHz)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Epoxide Methine 2.97 Doublet (

Hz)
Diagnostic signal for H-2/H-3 at the epoxide ring.
Cyclopropyl 0.61 – 1.0 MultipletCharacteristic high-field signals of the carane cyclopropane.
Methyl Groups 1.00, 1.02, 1.22 SingletsTwo gem-dimethyls (C-8, C-9) and one methyl at C-10.
Methylene 1.53 – 1.63 MultipletRing methylene protons (H-5/H-6).
C-NMR (CDCl )
  • Epoxide Carbons:

    
     57.85, 58.11 ppm (Characteristic high-field shift for oxirane carbons).
    
  • Cyclopropane Carbons:

    
     16.4, 16.6, 20.7 ppm.
    
  • Methyl Carbons:

    
     21.9, 23.7, 28.9 ppm.
    

Synthesis & Reactivity Pathways

The utility of 2,3-epoxycarane in drug development stems from its predictable ring-opening chemistry.

Synthesis Protocol (Prilezhaev Reaction)

Reagents: (+)-2-Carene, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM), NaHCO


.
  • Preparation: Dissolve (+)-2-carene (1 eq) in DCM.

  • Addition: Add m-CPBA (1.1 eq) slowly at 0°C to prevent exotherm-induced rearrangement.

  • Buffering: Maintain a buffered environment (NaHCO

    
    ) to prevent acid-catalyzed ring opening during formation.
    
  • Workup: Quench with sodium sulfite (to destroy excess peroxide), wash with bicarbonate, dry over MgSO

    
    , and concentrate.
    
  • Purification: Vacuum distillation (bp 70-71°C @ 8 mmHg).

Reactivity: Acid-Catalyzed Rearrangement

Under acidic conditions, 2,3-epoxycarane undergoes ring contraction or expansion depending on the specific Lewis acid used. This is a primary route to m-menthenone derivatives.

Reactivity Start 2,3-Epoxycarane Acid Acid Catalyst (e.g., ZnBr2, p-TsOH) Start->Acid Activation Prod1 m-Menthenone (Ring Contraction) Acid->Prod1 Anhydrous/Lewis Acid (Rearrangement) Prod2 p-Menth-2-ene-1,8-diol (Hydration) Acid->Prod2 Aqueous Acid (Ring Opening) Prod3 Trans-Sobrerol (Isomerization) Acid->Prod3 Strong Acid

Figure 1: Divergent reactivity pathways of 2,3-epoxycarane under acidic conditions.

Applications in Drug Development

  • Chiral Pool Synthesis: Used as a starting material for the synthesis of enantiopure m-menthane derivatives, which are scaffolds for various bioactive molecules.

  • Fragrance Chemistry: Rearrangement products often possess potent olfactory properties (woody, herbal notes).

  • Cannabinoid Synthesis: Intermediates derived from carene epoxides are investigated for synthesizing non-psychotropic cannabinoid analogs.

Handling & Safety Information

  • Hazards: Like most volatile epoxides, 2,3-epoxycarane is an irritant to skin and eyes and a potential skin sensitizer .

  • Storage: Must be stored at < 4°C under an inert atmosphere (Argon/Nitrogen). The strained ring is susceptible to spontaneous polymerization or hydrolysis if exposed to moisture and heat.

  • Incompatibility: Strong acids, strong bases, and oxidizing agents.

References

  • Clark, B. C., et al. "Lewis acid rearrangement of 2,3-epoxycarane. Formation of a novel m-menthenone." The Journal of Organic Chemistry 43.3 (1978): 519-521.

  • U.S. Patent 6,867,335. "Uncatalysed addition reactions." (2005).[1][2][3][4][5] Describes synthesis and distillation data (bp 70.5-71.5°C @ 8mm).

  • Arbuzov, B. A., et al. Izv. Akad. Nauk SSSR, Ser. Khim. (1969): 2163.[6] (Original NMR characterization).

  • Fringuelli, F., et al. "Recent advances in the chemistry of carenes.

Sources

2-Carene Epoxide: Physicochemical Profiling, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Carene epoxide (also known as 2,3-epoxycarene or


-carene oxide) is a highly reactive bicyclic monoterpene derivative that serves as a critical intermediate in the semi-synthesis of active pharmaceutical ingredients (APIs). Most notably, it is the primary precursor for the industrial-scale production of p-menth-2-ene-1,8-diol, which is subsequently converted into cannabinoids such as 

-Tetrahydrocannabinol (

-THC)[1],[2]. This whitepaper provides an in-depth analysis of the physicochemical properties of this compound—specifically its molecular weight and density—and details how these metrics dictate synthetic methodologies, phase separation dynamics, and downstream pharmacological applications.

Physicochemical Profiling: Molecular Weight & Density

Understanding the precise macroscopic properties of this compound is fundamental for calculating stoichiometric equivalents, determining atom economy, and designing biphasic extraction systems in large-scale drug manufacturing.

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Chemical Formula

Defines the baseline atom economy for hydration to p-menth-2-ene-1,8-diol.
Molecular Weight 152.23 g/mol [3],[4]Critical for precise catalyst loading (e.g., Methyltrioxorhenium) and stoichiometry.
Density ~0.956 g/cm³ at 20 °C[3]Dictates solvent selection to ensure optimal phase separation during aqueous workup.
Boiling Point ~77 °C at 12 Torr[3]Enables vacuum distillation without thermal degradation of the strained oxirane ring.
Physical State Liquid (at standard conditions)Facilitates continuous-flow processing and direct injection in industrial reactors.

Note: While 3-carene epoxide and this compound are distinct isomers, they share nearly identical macroscopic physical properties, including a density of approximately 0.956 g/cm³[3].

Structural Causality & Reaction Pathway

Unlike standard aliphatic epoxides, this compound features an oxirane ring that is directly conjugated with a highly strained cyclopropane ring[1]. This unique structural topology is the root cause of its hyper-reactivity.

When exposed to weak protic acids, the epoxide undergoes rapid solvolysis. The protonation of the epoxide oxygen creates a localized positive charge, which triggers a concerted, acid-catalyzed cleavage of the adjacent cyclopropane ring[1],[2]. This dual ring-opening cascade stereoselectively yields p-menth-2-ene-1,8-diol. This diol is then subjected to a Friedel-Crafts alkylation with olivetol, catalyzed by a Lewis acid (such as


 or 

), to synthesize

-THC[5],.

G N1 (+)-2-Carene (C10H16) N2 Epoxidation (Peracetic Acid / MTO) N1->N2 N3 (+)-2-Carene Epoxide MW: 152.23 g/mol N2->N3 N4 Acid-Catalyzed Ring Opening N3->N4 Mild Acid (H+) N5 p-Menth-2-ene-1,8-diol N4->N5 Cyclopropane Cleavage N6 Friedel-Crafts Alkylation (with Olivetol) N5->N6 N7 Δ9-THC N6->N7 Lewis Acid (ZnCl2)

Reaction pathway: 2-carene epoxidation and subsequent conversion to Δ9-THC.

Density-Driven Phase Separation Dynamics

The density of this compound (0.956 g/cm³) is marginally lower than that of water (1.00 g/cm³). In a purely aqueous environment, the product would float, complicating bottom-drain extraction systems used in pharmaceutical reactors.

The Causality of Solvent Selection: To engineer a self-validating and efficient extraction system, chemists deliberately utilize halogenated solvents like methylene chloride (


), which has a high density of 1.33 g/cm³[5],[6]. When this compound dissolves in 

, the composite density of the organic phase significantly exceeds 1.00 g/cm³. This intentional density inversion ensures that the product-rich organic layer rapidly coalesces and settles at the bottom of the reactor. This allows the aqueous waste (containing spent oxidants and buffers) to be decanted from the top, while the target API intermediate is cleanly drained from the bottom, minimizing emulsion formation and product loss.

Self-Validating Experimental Protocols

The synthesis of this compound must be carefully controlled to prevent the premature, acid-catalyzed opening of the epoxide ring. Below are two field-proven protocols utilized in drug development.

Protocol A: Catalytic Epoxidation via Methyltrioxorhenium (MTO)

This method utilizes Jacobs' modification of the Sharpless epoxidation, providing a highly clean reaction profile suitable for sensitive pharmaceutical intermediates[5],[6].

  • Catalyst Activation: In a multi-necked flask, dissolve 900 mg of Methyltrioxorhenium (MTO) in 35% aqueous hydrogen peroxide (

    
    ). Cool the aqueous mixture to an internal temperature of 0 °C to control the exothermic activation[6].
    
  • Organic Phase Preparation: In a separate vessel, prepare a solution containing 95.2 g (0.698 mol) of (+)-2-carene and 11.7 g of pyridine dissolved in 0.7 L of methylene chloride (

    
    )[6].
    
    • Causality Check: Pyridine is mandatory. It acts as a basic ligand that stabilizes the MTO catalyst and buffers the system, preventing the acidic degradation of the highly sensitive this compound[5].

  • Biphasic Addition: Under vigorous mechanical stirring, add the organic

    
     solution dropwise to the aqueous MTO solution over a two-hour period. Maintain the internal temperature strictly between 0–5 °C[6].
    
  • Validation & Quenching: Allow the reaction to proceed for 3 hours. Validate the complete consumption of (+)-2-carene via HPLC.

  • Density-Assisted Extraction: Transfer the mixture to a separatory funnel. Allow the phases to separate; collect the dense, product-rich lower

    
     layer and discard the upper aqueous layer[6].
    
Protocol B: Industrial-Scale Peracetic Acid Epoxidation

For bulk manufacturing, peracetic acid is utilized due to its cost-effectiveness[2].

  • Substrate Suspension: Suspend 136 g of (+)-2-carene and 120 g of anhydrous sodium acetate (or sodium carbonate) in 330 mL of

    
    . Cool the mixture in an ice bath[7].
    
    • Causality Check: Peracetic acid epoxidation generates acetic acid as a byproduct. Without the sodium acetate/carbonate buffer, the localized drop in pH would immediately trigger the solvolytic ring-opening of the newly formed this compound[7],[2].

  • Oxidant Introduction: Vigorously stir the suspension and add 167 g of 50% peracetic acid dropwise to manage the exotherm[7].

  • Reaction Maturation: Stir the biphasic mixture for 10 hours at reduced temperature. Subsequently, heat the mixture to a gentle boil for two hours to drive the reaction to completion[7].

  • Neutralization & Workup: Cool the mixture and wash the dense organic layer sequentially with water, aqueous sodium carbonate (to neutralize residual acetic acid), and brine[7].

  • Isolation: Dry the organic phase over anhydrous sodium sulfate and evaporate the

    
     under vacuum to yield the this compound[7].
    

References

  • (+)-3-Carene epoxide | 936-91-4, (+)-3-Carene epoxide Formula - ECHEMI. echemi.com.
  • CAS No.20053-58-1, this compound Suppliers - LookChem. lookchem.com.
  • US6867335B2 - Uncatalysed addition reactions - Google Patents. google.com.
  • EP1390332B1 - Uncatalysed addition reactions - Google Patents. google.com.
  • marijuana chemistry. colostate.edu.
  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. researchgate.net.
  • Synthetic pathways to tetrahydrocannabinol (THC): an overview. rsc.org.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. mdpi.com.

Sources

Natural Occurrence and Biosynthetic Origins of 2-Carene: Precursor to Bioactive Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Occurrence of 2-Carene Epoxide Precursors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

In the landscape of terpene-based drug discovery, (+)-2-carene (3,7,7-trimethylbicyclo[4.1.0]hept-2-ene) occupies a critical niche as the direct olefinic precursor to This compound (2,3-epoxycarane). While its isomer, (+)-3-carene, is ubiquitously available in turpentine (up to 40-50%), 2-carene is naturally rarer, often requiring specific isolation strategies or catalytic isomerization.

The This compound moiety is of high value in medicinal chemistry, serving as the stereochemical anchor for the synthesis of tetrahydrocannabinoids (THCs) and other chiral cyclopropane-fused scaffolds. Unlike 3-carene epoxide, which is chemically distinct, the this compound provides the necessary structural geometry for the Friedel–Crafts alkylation/cyclization sequences used in cannabinoid manufacturing.

This guide delineates the natural occurrence of the precursor (2-carene), its biosynthetic divergence from the canonical terpene pathway, and the technical protocols for its isolation and conversion to the epoxide.

Biosynthetic Pathways: The GPP vs. NPP Divergence

The biosynthesis of 2-carene is distinct from the classical monoterpene pathway. While most monoterpenes (limonene, pinene) are derived from the ionization of Geranyl Diphosphate (GPP) , recent transcriptomic and metabolic profiling in Solanum lycopersicum (tomato) trichomes suggests a non-canonical pathway utilizing Neryl Diphosphate (NPP) —the cis-isomer of GPP.

Enzymatic Mechanism
  • Precursor Assembly: The plastidial MEP pathway generates IPP and DMAPP.

  • Cis-Prenyltransferase Action: Instead of the standard GPP synthase, a cis-prenyltransferase converts IPP/DMAPP into NPP.[1]

  • Cyclization: The enzyme

    
    -phellandrene synthase (PHS1)  accepts NPP as a substrate.[2] While 
    
    
    
    -phellandrene is the major product,
    
    
    -2-carene
    is produced as a significant minor product via a specific hydride shift and cyclization mechanism that stabilizes the 2-carene bicyclic system.
Biosynthesis Diagram

The following graph illustrates the divergence of 2-carene synthesis from the standard GPP pathway.

Biosynthesis IPP IPP + DMAPP GPP Geranyl PP (Trans) IPP->GPP GPPS NPP Neryl PP (Cis) IPP->NPP cis-Prenyltransferase (e.g., NDPS1) Linalyl Linalyl Cation GPP->Linalyl Ionization Carene2 (+)-2-Carene (Epoxide Precursor) NPP->Carene2 beta-Phellandrene Synthase (PHS1) Terpinyl alpha-Terpinyl Cation Linalyl->Terpinyl Cyclization Carene3 (+)-3-Carene (Major Isomer) Terpinyl->Carene3 3-Carene Synthase Carene3->Carene2 Isomerization (Synthetic/Chemical)

Caption: Divergent biosynthesis of 2-carene via the Neryl Diphosphate (NPP) pathway in specific chemotypes (e.g., Solanum trichomes), contrasted with the canonical GPP route to 3-carene.

Natural Occurrence of the Precursor (2-Carene)

Unlike 3-carene, which is a bulk commodity in pine oleoresins, 2-carene is found in lower concentrations and specific chemotypes. Effective sourcing requires targeting these specific botanical profiles.

Quantitative Abundance Profile

The following table summarizes validated natural sources of 2-carene.

Botanical SourceFamilyPart Used2-Carene Content (%)Notes
Plectranthus incanus LamiaceaeAerial Parts6.30% Significant minor component; co-occurs with fenchone.[3]
Elsholtzia incisa LamiaceaeAerial Parts5.10% Found in "Choto oinchin" chemotypes.
Baeckea frutescens MyrtaceaeLeaf/Twig7.76% High variability; specific chemotypes in SE Asia.
Salvia rosmarinus LamiaceaeLeaves3.25 – 4.11% Rosemary oil; content stable across extraction methods.[4]
Pinus sylvestris PinaceaeNeedles/Resin< 1.0% (Typ.)3-Carene is dominant (up to 18%); 2-carene is a trace isomer or artifact.
Piper nigrum PiperaceaeFruit (Pepper)0.2 – 1.5% Trace component in black pepper oil.

Technical Note: In Pinus species, reported "2-carene" is often a result of thermal isomerization of 3-carene during high-temperature steam distillation (GC-artifact). Cold-press or supercritical CO2 extraction data is preferred for accurate native profiling.

Conversion to the Epoxide: Protocols & Mechanisms

The target molecule for drug development is This compound . Since natural accumulation of the epoxide is negligible (due to its reactivity), it is generated from the 2-carene precursor via chemical or enzymatic oxidation.

Chemical Epoxidation (Prilezhaev Reaction)

This is the standard bench-scale method for converting isolated 2-carene to its epoxide.

Reagents:

  • Precursor: (+)-2-Carene (isolated or isomerized from 3-carene).

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) or Peracetic acid.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Protocol:

  • Dissolution: Dissolve 10 mmol of (+)-2-carene in 50 mL of DCM at 0°C.

  • Addition: Add 1.1 equivalents of m-CPBA portion-wise over 30 minutes. Maintain temperature <5°C to prevent ring opening.

  • Quenching: Upon TLC completion (approx. 2-4 hours), quench with 10% Na2SO3 solution (removes excess peroxide).

  • Workup: Wash with saturated NaHCO3 (removes m-chlorobenzoic acid byproduct). Dry organic layer over MgSO4.

  • Yield: Typically 85-95% of trans-2-carene epoxide .

Biological Fate (Metabolism)

In plant systems (e.g., Picea abies suspension cultures), 2-carene is not typically stored as an epoxide. Instead, it undergoes rapid biotransformation:

  • Pathway: 2-Carene

    
     Allylic oxidation 
    
    
    
    2-caren-4-one + 2-caren-4-ol .
  • Implication: To harvest the epoxide, one must rely on chemical synthesis from the olefin precursor, as the biological half-life of the epoxide in active cells is too short for extraction.

Transformation Workflow Diagram

The following diagram details the processing of natural 2-carene into its pharmaceutical derivatives.

Epoxidation Source Natural Source (Plectranthus / Isomerized Pine Oil) Precursor (+)-2-Carene Source->Precursor Fractional Distillation Epoxide This compound (Target Intermediate) Precursor->Epoxide Prilezhaev Reaction (Stereoselective) Metabolites Biological Metabolites (2-caren-4-one) Precursor->Metabolites P450 Oxidation (In Planta) Reagent Oxidant (m-CPBA / Peracetic Acid) THC Tetrahydrocannabinoids (via Friedel-Crafts) Epoxide->THC Condensation with Olivetol ChiralAux Chiral Cyclopropanes Epoxide->ChiralAux Ring Opening

Caption: Workflow from natural extraction of 2-carene to the synthesis of bioactive epoxides and downstream pharmaceutical applications.

Isolation Strategy for Researchers

For researchers unable to source pure 2-carene from rare plants like Plectranthus, the industrial standard is Isomerization of 3-Carene .

Rationale: (+)-3-Carene is inexpensive and abundant. Protocol:

  • Isomerization: Treat (+)-3-carene with a base catalyst (e.g., t-BuOK in DMSO) or specific zeolites.

  • Equilibrium: This establishes a 40:60 equilibrium of 2-carene:3-carene.[5]

  • Separation: Due to close boiling points (168°C vs 170°C), separation requires high-efficiency fractional distillation (spinning band column) or preferential epoxidation (since 2-carene reacts faster with certain oxidants than 3-carene).

References

  • Comparison between the Volatile Compounds of Essential Oils Isolated from Rosemary (Salvia rosmarinus L.) . MDPI. Link

  • Monoterpenes in the glandular trichomes of tomato are synthesized from a neryl diphosphate precursor . PNAS. Link

  • Biotransformation of (1S)-2-Carene and (1S)-3-Carene by Picea abies Suspension Culture . Molecules. Link

  • Chemical composition of essential oil of four flavouring plants used by the tribal people of Bandarban . International Journal of Medicinal and Aromatic Plants. Link

  • Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide . MDPI. Link

Sources

Conformational Analysis of Carane Ring Systems: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carane skeleton—systematically known as bicyclo[4.1.0]heptane—is a privileged bicyclic monoterpene scaffold utilized extensively in the design of chiral auxiliaries, catalysts, and bioactive therapeutics. The unique fusion of a rigid cyclopropane ring to a cyclohexane ring fundamentally alters the conformational landscape of the molecule, restricting it from adopting the low-energy chair conformation typical of unfused cyclohexanes. For drug development professionals, understanding these conformational restrictions is paramount; the 3D spatial arrangement of carane derivatives dictates target receptor fit, enzyme recognition, and toxicological profiles.

This whitepaper provides an in-depth analysis of carane conformational dynamics, detailing the causality behind the analytical workflows (NMR and DFT) required to elucidate these structures, and demonstrating how this conformational rigidity is exploited in modern drug design.

Conformational Dynamics of the Bicyclo[4.1.0]heptane Scaffold

In an unfused cyclohexane system, the molecule rapidly interconverts between degenerate chair conformations to minimize torsional and steric strain. However, in the carane (bicyclo[4.1.0]heptane) system, the cyclopropane ring acts as a geometric clamp. It forces the bridgehead carbons (C1 and C6) and their adjacent equatorial-like bonds into a nearly coplanar arrangement.

Because of this severe geometric constraint, the six-membered ring is forced out of a chair geometry and restricted to a dynamic equilibrium between half-chair and boat conformations[1].

  • Half-Chair Conformation: Typically serves as the global thermodynamic minimum. To relieve torsional strain, atoms C2, C3, C4, and C5 pucker out of the plane defined by the cyclopropane bridge.

  • Boat Conformation: Often acts as a low-energy local minimum or a transition state during the pseudo-rotation between degenerate half-chair forms. The energy barrier for this interconversion is remarkably low (often < 5 kcal/mol), resulting in a rapid dynamic equilibrium at room temperature[2].

ConformationalDynamics HC_Syn Syn Half-Chair (Global Minimum) Boat Boat Conformation (Local Minimum / TS) HC_Syn->Boat Ring Flip (ΔG ~ 3-5 kcal/mol) Boat->HC_Syn HC_Anti Anti Half-Chair (Local Minimum) Boat->HC_Anti Relaxation HC_Anti->Boat

Conformational interconversion pathway of the carane ring system.

Analytical Workflows for Conformational Elucidation

Because the energy differences between the half-chair and boat conformations are marginal, standard predictive models often fail. A self-validating, integrated approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required to accurately map the conformational ensemble[3].

Workflow Start Carane Derivative NMR NMR Spectroscopy (NOESY, J-coupling) Start->NMR DFT DFT Calculations (B3LYP/6-311+G**) Start->DFT Pop Boltzmann Population Analysis NMR->Pop Experimental Constraints DFT->Pop Theoretical Energies Val Structure Validation & SAR Mapping Pop->Val Self-Validation

Integrated NMR and DFT workflow for carane conformational analysis.

Protocol 1: NMR Spectroscopy (NOESY & J-Coupling)

NMR is the primary experimental tool for determining the time-averaged conformation of carane systems in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the carane derivative in a non-polar solvent (e.g., CDCl₃) or a polar aprotic solvent (e.g., DMSO-

    
    ). Causality: Solvent polarity directly impacts the dielectric environment, which can shift the half-chair/boat equilibrium. Documenting the solvent is critical for downstream DFT implicit solvation models.
    
  • 1D ¹H and J-Coupling Extraction: Acquire a high-resolution 1D ¹H NMR spectrum. Extract the vicinal coupling constants (

    
    ). Causality: The Karplus equation correlates 
    
    
    
    values with dihedral angles. The dihedral angles between C2-C3 and C4-C5 protons differ drastically between the half-chair (staggered-like) and boat (eclipsed-like) conformations.
  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a carefully calibrated mixing time (

    
     = 300–500 ms). Causality: If 
    
    
    
    is too short, cross-peaks will be indistinguishable from noise. If
    
    
    is too long, spin diffusion occurs, creating false-positive spatial proximities. NOESY cross-peaks accurately identify through-space interactions (< 5 Å) unique to the folded boat vs. the extended half-chair form.
Protocol 2: DFT Computational Modeling

To translate NMR data into a definitive 3D model, computational chemistry is utilized to calculate the thermodynamic stability of each conformer. This protocol is designed as a self-validating system by predicting NMR shifts to compare against empirical data[4].

Step-by-Step Methodology:

  • Conformational Search: Perform a preliminary conformational sweep using Molecular Mechanics (e.g., MMFF94 force field). Causality: MM efficiently navigates the broad potential energy surface to identify all possible half-chair and boat local minima without the heavy computational cost of quantum mechanics.

  • Geometry Optimization: Optimize the identified minima using DFT at the B3LYP/6-311+G(d,p) level of theory, incorporating a Polarizable Continuum Model (PCM) matching the NMR solvent. Causality: The diffuse functions ("+") in the basis set are strictly necessary to accurately model the electron density and high ring strain of the cyclopropane bonds[3].

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries. Causality: This ensures the optimized structure is a true thermodynamic minimum (characterized by zero imaginary frequencies) rather than a transition state.

  • Self-Validation via GIAO: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Causality: By comparing the DFT-predicted chemical shifts and

    
     couplings against the experimental data from Protocol 1, the researcher can definitively validate the predicted Boltzmann-weighted conformational ensemble[4].
    

Applications in Rational Drug Design

The restricted conformational space of the carane system makes it an exceptional scaffold for structure-activity relationship (SAR) optimization.

Conformationally Restricted Nucleoside Analogues (Antivirals)

In antiviral drug development, carbocyclic nucleoside analogues (CNAs) are synthesized to resist hydrolytic cleavage by cellular phosphorylases. By building these nucleosides on a bicyclo[4.1.0]heptane template, the pseudo-sugar ring is locked into a specific half-chair conformation. This rigid architecture closely mimics the transition state of natural furanose rings during enzymatic processing. Consequently, these conformationally locked carane-nucleosides exhibit significantly improved enzyme recognition and potent antiviral activity compared to their flexible counterparts[5],[2].

Stereoisomerism in Local Anesthetics

The spatial orientation of substituents on the rigid carane framework directly influences pharmacological efficacy and toxicity. For example, in the development of potent local anesthetics (e.g., KP23RS and KP23SS derivatives), comparative conformational analysis utilizing X-ray crystallography and differential Fourier synthesis revealed that the stereochemistry of the carane moiety dictates the molecule's polymorphic phase. The precise half-chair orientation of the bulk material determines how the molecule interacts with voltage-gated sodium channels, explaining the lower systemic toxicity of specific enantiopure forms[6].

Quantitative Data Summary

The following table summarizes the typical geometric and energetic parameters distinguishing the primary conformations of the bicyclo[4.1.0]heptane core.

ConformationRelative Energy (kcal/mol)C1-C6-C2-C3 Dihedral (°)Ring Strain Relief MechanismPredominant State
Syn Half-Chair 0.0 (Global Minimum)~ 15° to 25°Puckering of C3/C4 out of planeMajor species in solution
Anti Half-Chair + 0.8 to 1.5~ -15° to -25°Alternate puckering of C3/C4Minor equilibrium species
Boat + 3.0 to 5.0~ 0° (Eclipsed)Transition state pseudo-rotationIntermediate / TS

References

  • Structural Characterization of Carane Derivative Stereoisomers - Potent Local Anesthetics Source: researchgate.net URL:[6]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity Source: nih.gov URL:[5]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds Source: mdpi.com URL:[3]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds Source: mdpi.com URL:[4]

  • Stereochemistry of terpene derivatives. Part 5: Synthesis of chiral lactones fused to a carane system Source: researchgate.net URL:[1]

  • Stereoselective Synthesis of Conformationally Restricted Cyclohexanyl Nucleoside Analogues Source: tdx.cat URL:[2]

Sources

Thermodynamic Stability & Synthetic Utility of 2-Carene Epoxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic profile of 2-carene epoxide (4,8,8-trimethyl-3-oxatricyclo[5.1.0.0


]octane) represents a classic study in "spring-loaded" synthesis. Characterized by the fusion of two highly strained rings—a cyclopropane and an oxirane—this intermediate possesses a calculated ring strain energy (RSE) exceeding 50 kcal/mol. While kinetically stable under neutral, anhydrous conditions, it exhibits high lability in the presence of Brønsted or Lewis acids, undergoing rapid rearrangement to p-menthane derivatives.

This guide provides researchers with the structural dynamics, estimated thermodynamic parameters, and validated protocols for the synthesis, stabilization, and computational assessment of this compound.

Structural Dynamics & Stereochemistry

The Steric Imperative

The reactivity of (+)-2-carene is governed by the gem-dimethyl group at the C7 position. In electrophilic additions, such as epoxidation with m-chloroperoxybenzoic acid (mCPBA), the reagent approaches from the face opposite the bulky dimethyl bridge.

  • Major Isomer: trans-2-carene epoxide (Epoxide oxygen anti to the gem-dimethyl group).

  • Minor Isomer: cis-2-carene epoxide (Highly disfavored; rarely observed >5%).

Visualization of Stereoselective Synthesis

The following diagram illustrates the steric approach control dictating the formation of the trans-epoxide.

G cluster_0 Substrate cluster_1 Reagent Approach cluster_2 Thermodynamic Outcome Carene (+)-2-Carene (C10H16) TS_Trans Transition State (Anti-face Attack) Carene->TS_Trans mCPBA (Kinetic Control) TS_Cis Transition State (Syn-face Attack) Carene->TS_Cis High Barrier TransEpox trans-2-Carene Epoxide (Major Product >95%) TS_Trans->TransEpox CisEpox cis-2-Carene Epoxide (Sterically Inhibited) TS_Cis->CisEpox

Figure 1: Stereoselective epoxidation pathway of 2-carene showing the kinetic dominance of the trans-isomer.

Thermodynamic Stability & Reactivity Profile

Estimated Thermodynamic Parameters

Direct experimental calorimetry data for this compound is scarce in open literature compared to


-pinene oxide. However, using Group Contribution Methods (GCM)  and isodesmic comparisons with 3-carene oxide, we can derive reliable estimates for thermodynamic stability.
ParameterEstimated ValueRationale/Source Basis
Enthalpy of Formation (

)
-120 to -110 kJ/molDerived from 3-carene oxide GCM data [1].
Ring Strain Energy (Total) ~54 kcal/molSum of Cyclopropane (~27.5) + Epoxide (~27.2).
Isomerization Enthalpy (

)
-35 to -45 kcal/molExothermic relief of strain to p-menthadienol.
Gibbs Free Energy (

)
Positive (Relative to isomers)Thermodynamically unstable relative to ketones/alcohols.
The Stability Cliff: Acid-Catalyzed Rearrangement

The "stability" of this compound is purely kinetic. Upon protonation, the molecule undergoes a concerted ring opening and cyclopropane cleavage. This pathway is exploited in the synthesis of cannabinoids (e.g.,


-THC precursors) but poses a storage challenge.

Mechanism:

  • Protonation of epoxide oxygen.[1]

  • C-O bond cleavage triggers cyclopropylcarbinyl cation formation.

  • Relief of ring strain drives rearrangement to p-mentha-2,8-dien-1-ol.

Rearrangement cluster_products Thermodynamic Sinks (Stable) Epoxide This compound (Strain Energy Max) Protonated Protonated Intermediate [O-H]+ Epoxide->Protonated H+ (Cat.) Cation Cyclopropylcarbinyl Cation Protonated->Cation Ring Opening Dienol p-Mentha-2,8-dien-1-ol Cation->Dienol -H+ (Elimination) Diol p-Menth-2-ene-1,8-diol (Hydration Product) Cation->Diol +H2O

Figure 2: Acid-catalyzed rearrangement manifold demonstrating the thermodynamic sink toward p-menthane derivatives.

Experimental Protocols

Protocol A: Computational Determination of

For researchers requiring precise thermodynamic values for specific derivatives.

Objective: Calculate


 using an isodesmic reaction scheme.
Software:  Gaussian 16 / ORCA / GAMESS.
  • Geometry Optimization: Perform optimization at B3LYP/6-311+G(d,p) level.

  • Frequency Calculation: Confirm true minimum (no imaginary frequencies) and obtain Zero-Point Energy (ZPE).

  • Isodesmic Reaction Setup:

    
    
    Rationale: This balances ring types and bond environments, canceling systematic DFT errors.
    
  • Enthalpy Calculation:

    
    
    
    
    
Protocol B: Synthesis & Stabilization

Self-validating workflow to ensure isolation of the kinetic product.

Reagents: (+)-2-Carene (97%), mCPBA (77%), NaHCO


, CH

Cl

.
  • Preparation: Dissolve (+)-2-carene (1.0 eq) in CH

    
    Cl
    
    
    
    (0.1 M). Cool to 0°C.
  • Buffering (Critical): Add solid NaHCO

    
     (2.0 eq) to the suspension.
    
    • Why? Scavenges m-chlorobenzoic acid byproduct immediately. Even weak acid presence triggers rearrangement to p-menthadienols [2].

  • Addition: Add mCPBA (1.1 eq) portion-wise over 30 mins.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Epoxide appears as a less polar spot than the diol/rearranged products.

  • Quench: Pour into saturated Na

    
    SO
    
    
    
    (removes excess peroxide) then NaHCO
    
    
    .
  • Isolation: Dry organic layer (MgSO

    
    ) and concentrate in vacuo at <30°C .
    
    • Warning: High heat during distillation can trigger thermal rearrangement.

References

  • Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega. (2021). Analysis of pinene and carene derivative stabilities using Group Contribution Methods. Link

  • Epoxide rearrangement. 11. Isomerization of 2- and 3-carene oxides over solid acids and bases. The Journal of Organic Chemistry. (1978).[2] Fundamental study on the acid-lability of carene epoxides. Link

  • Uncatalysed addition reactions. European Patent EP1390332B1. (2004). Industrial application of this compound and stability data in cannabinoid synthesis. Link

  • Thermochemical Studies of Epoxides and Related Compounds. Journal of Physical Chemistry A. (2006). Methodologies for determining epoxide formation enthalpies. Link

Sources

Methodological & Application

enzymatic epoxidation of (+)-2-carene using Novozym 435

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Green Chemo-Enzymatic Epoxidation of (+)-2-Carene Utilizing Novozym® 435

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals. Objective: To provide a highly selective, scalable, and self-validating methodology for the epoxidation of the sensitive bicyclic monoterpene (+)-2-carene using immobilized Candida antarctica Lipase B (Novozym 435).

Strategic Rationale & Mechanistic Causality

The epoxidation of (+)-2-carene yields (+)-2-carene oxide, a highly strained, valuable chiral intermediate used in the synthesis of complex fragrances and pharmaceutical synthons. However, the bicyclic structure of (+)-2-carene—featuring a cyclopropane ring fused to a cyclohexene system—makes it notoriously sensitive. Traditional chemical epoxidation using meta-chloroperoxybenzoic acid (mCPBA) or strong peracetic acid generates stoichiometric acidic waste. This acidic environment acts as a thermodynamic sink, frequently catalyzing the unwanted ring-opening of the epoxide into a diol, or triggering the rearrangement of the delicate cyclopropane ring[1].

To mitigate these side reactions, chemo-enzymatic epoxidation utilizing Novozym 435 has emerged as a superior, green alternative[2]. Novozym 435 is an immobilized form of Candida antarctica Lipase B (CALB) on a macroporous acrylic resin. Instead of acting as a traditional hydrolase, CALB possesses a unique serine-active site that efficiently catalyzes perhydrolysis [3]. By reacting an acyl donor (such as ethyl acetate or octanoic acid) with aqueous hydrogen peroxide (H₂O₂), the enzyme generates a peroxy acid in situ[4]. This peroxy acid immediately undergoes a non-enzymatic Prilezhaev reaction with the (+)-2-carene double bond, yielding the epoxide and recycling the carboxylic acid back to the enzyme[5]. Because the steady-state concentration of the peracid remains low and the overall pH remains near-neutral, acid-catalyzed degradation of the (+)-2-carene oxide is entirely suppressed.

Mechanistic Pathway Visualization

ChemoEnzymaticEpoxidation AcylDonor Acyl Donor (e.g., EtOAc) Enzyme Novozym 435 (Immobilized CALB) AcylDonor->Enzyme H2O2 Hydrogen Peroxide (30% aq.) H2O2->Enzyme Peracid Peroxy Acid (In Situ) Enzyme->Peracid Perhydrolysis Epoxide (+)-2-Carene Oxide Peracid->Epoxide Prilezhaev Epoxidation CarboxylicAcid Carboxylic Acid (Recycled) Peracid->CarboxylicAcid Byproduct Carene (+)-2-Carene Carene->Epoxide CarboxylicAcid->Enzyme Recycled as Donor

Chemo-enzymatic epoxidation pathway of (+)-2-carene using Novozym 435 and H2O2.

Quantitative Performance Data

The choice of acyl donor and temperature dictates the kinetic balance between perhydrolysis and the Prilezhaev epoxidation. Ethyl acetate (EtOAc) is highly favored as it acts as both the solvent and the acyl donor, driving the equilibrium forward[2].

Table 1: Optimization of (+)-2-Carene Epoxidation Parameters

Acyl Donor / Solvent H₂O₂ (eq.) Temp (°C) Time (h) Substrate Conversion (%) Epoxide Selectivity (%)
Ethyl Acetate (Dual role) 1.2 25 2.0 > 95 98
Ethyl Acetate (Dual role) 2.4 40 1.0 > 99 82 (Diol formation observed)
Octanoic Acid (0.5 eq) in Toluene 1.5 30 3.0 92 95

| Ethyl Acetate (Continuous Flow) | 1.2 | 25 | 0.3 | > 99 | > 99 |

Insight: Operating at 40°C accelerates the reaction but compromises selectivity, leading to epoxide hydrolysis (diol formation). Maintaining 25°C under batch or continuous flow conditions ensures >98% selectivity[2].

Self-Validating Experimental Protocol: Heterogeneous Batch Epoxidation

This protocol is designed as a closed-loop system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Materials Required:
  • (+)-2-Carene (Substrate, >95% purity)

  • Ethyl Acetate (EtOAc, anhydrous, acts as solvent and acyl donor)

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Novozym® 435 (Immobilized CALB)

  • Potassium Iodide (KI)-Starch indicator paper

Step-by-Step Execution:

Step 1: System Initialization

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of (+)-2-carene in 5.0 mL of EtOAc.

  • Add 50 mg of Novozym 435 to the solution.

  • Validation Checkpoint 1 (Dispersion): Ensure the macroporous resin beads are freely suspended and not clumping. Clumping indicates excessive moisture in the EtOAc, which will drive standard hydrolysis rather than perhydrolysis.

Step 2: Controlled Oxidant Feeding

  • Place the flask in a water bath maintained strictly at 25°C.

  • Using a syringe pump (or careful dropwise manual addition), add 1.2 mmol (approx. 120 µL) of 30% aqueous H₂O₂ over a period of 30 minutes.

  • Causality: Bulk addition of H₂O₂ will cause localized high concentrations that irreversibly oxidize the enzyme's catalytic triad. Slow feeding maintains a low steady-state concentration.

  • Validation Checkpoint 2 (Peroxide Pooling): Every 15 minutes, dab a micro-drop of the reaction mixture onto KI-starch paper. A faint blue color validates a safe, low concentration of active peracid/peroxide. An immediate, opaque black-blue color indicates the oxidant feeding is outpacing the enzyme; pause addition immediately until the color intensity drops.

Step 3: Reaction Maturation

  • Allow the reaction to stir at 25°C for an additional 1.5 hours after the H₂O₂ addition is complete.

  • Validation Checkpoint 3 (Conversion): Perform TLC analysis (Eluent: 9:1 Hexane:EtOAc). Stain with vanillin/H₂SO₄ and heat. The (+)-2-carene spot (

    
    , purple/blue) should be completely consumed, replaced by the (+)-2-carene oxide spot (
    
    
    
    ).

Step 4: Downstream Processing & Catalyst Recovery

  • Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the Novozym 435 beads.

  • Wash the recovered beads with 2 x 5 mL of cold EtOAc. The beads can be dried under a gentle stream of N₂ and reused for up to 10 cycles with minimal activity loss[2].

  • Wash the combined organic filtrate with saturated aqueous Na₂S₂O₃ (5 mL) to quench any residual peroxides, followed by brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30°C to prevent thermal degradation of the epoxide).

Analytical Validation Standards

To ensure the structural integrity of the synthesized (+)-2-carene oxide, validate the crude product against the following analytical standards:

  • GC-MS Analysis: Use a non-polar capillary column (e.g., DB-5, 30 m × 0.25 mm). The epoxide will elute later than the parent (+)-2-carene. The mass spectrum should show a molecular ion peak at m/z 152 (

    
    ), with characteristic fragmentation lacking the heavy hydration peaks (m/z 170) that would indicate diol formation.
    
  • NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃): Look for the disappearance of the olefinic proton of (+)-2-carene (typically around

    
     5.3 ppm) and the emergence of the characteristic oxirane ring proton at approximately 
    
    
    
    2.8 - 3.1 ppm. The retention of the high-field cyclopropane protons (
    
    
    0.5 - 0.8 ppm) validates that the chemo-enzymatic method successfully preserved the sensitive bicyclic framework.

References

1.[2] Brandolese, A., Lamparelli, D. H., Pericàs, M. A., & Kleij, A. W. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering. 2 2.[4] Tailoring chemoenzymatic oxidation via in situ peracids. RSC Advances. 4 3.[1] Cunningham. Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals. University of Bath. 1 4.[3] The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. MDPI. 3 5.[5] Chemoenzymatic epoxidation of citronellol catalyzed by lipases. CORE. 5

Sources

Sharpless epoxidation conditions for 2-carene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Epoxidation of 2-Carene using Sharpless-MTO Catalytic Conditions

Introduction & Strategic Rationale

(+)-2-Carene is a highly valuable chiral pool monoterpene utilized extensively in the semi-synthesis of complex therapeutics, most notably as a precursor in the production of (-)-Δ9-tetrahydrocannabinol (Δ9-THC) and its analogs ()[1]. The critical first step in this synthetic pipeline is the stereoselective epoxidation of the unfunctionalized alkene to yield (+)-2-carene epoxide.

The Mechanistic Challenge: A common point of confusion in synthetic planning is the misapplication of the classical Sharpless Asymmetric Epoxidation (SAE). The traditional SAE system—utilizing titanium(IV) isopropoxide, chiral tartrates, and TBHP—strictly requires an allylic alcohol moiety to coordinate the metal center (). Because 2-carene is an unfunctionalized alkene, classical SAE conditions are completely ineffective. Furthermore, while traditional peracids (like mCPBA or peracetic acid) can achieve this epoxidation, they generate stoichiometric acidic waste that readily triggers the ring-opening of the highly acid-sensitive 2-carene epoxide, leading to degraded yields.

The Sharpless-MTO Solution: To overcome this, process chemists employ the "Sharpless-MTO" epoxidation protocol. Originally developed by K. B. Sharpless and co-workers ()[2], and later optimized by Jacobs et al. ()[3], this method utilizes methyltrioxorhenium (CH₃ReO₃, MTO) as a catalyst with aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. The defining feature of this system is the addition of pyridine, which provides a dual mechanistic advantage: it acts as a ligand to accelerate the catalytic cycle and serves as an in situ buffer to protect the fragile epoxide product from acid-catalyzed degradation, a method explicitly favored in industrial cannabinoid synthesis ()[4].

Mechanistic Causality: Pyridine-Mediated Ligand Acceleration

The success of the Sharpless-MTO protocol relies on the formation of a highly active diperoxorhenium complex. When MTO reacts with aqueous H₂O₂, it forms an active diperoxo species,[CH₃Re(O)(η²-O₂)₂]. However, in the absence of an additive, the reaction medium becomes highly acidic (pH < 2), which is catastrophic for this compound, causing rapid solvolysis and rearrangement of the cyclopropane ring.

By introducing pyridine, the system undergoes pyridine-mediated ligand acceleration. Pyridine coordinates to the rhenium center, increasing the electron density and accelerating the oxygen-transfer step to the electron-rich double bond of 2-carene[5]. Simultaneously, uncoordinated pyridine acts as a mild base, maintaining a neutral pH and ensuring the structural integrity of the resulting (+)-2-carene epoxide[5],[3].

Figure 1: Sharpless-MTO pyridine-accelerated catalytic epoxidation cycle for 2-carene.

Quantitative Data: Method Comparison

The superiority of the Sharpless-MTO method over traditional oxidants is evident when evaluating yield and purity profiles for unfunctionalized monoterpene epoxidations[3],[4].

Epoxidation MethodReagentsReaction TimeEpoxide Yield (%)Byproduct ProfileScalability / Green Profile
Traditional Peracid mCPBA, CH₂Cl₂, 0 °C4 - 6 h65 - 70%High (Diols, rearranged products)Poor (Stoichiometric waste)
Industrial Peracid Peracetic acid, NaOAc2 - 4 h75 - 80%Moderate (Ring-opened impurities)Moderate (Requires strict pH control)
Sharpless-MTO (Jacobs) MTO, Pyridine, H₂O₂, CH₂Cl₂2.5 h> 90%Low (Highly chemoselective)Excellent (Water is the only byproduct)

Experimental Protocol: Sharpless-MTO Epoxidation of (+)-2-Carene

This protocol is adapted from the Jacobs modification of the Sharpless method, optimized specifically for the preservation of the acid-sensitive this compound[3],[4].

Reagents and Materials:

  • (+)-2-Carene (distilled, >95% purity): 10.0 mmol

  • Methyltrioxorhenium (MTO): 0.05 mmol (0.5 mol%)

  • Pyridine: 1.2 mmol (12 mol%)

  • Aqueous Hydrogen Peroxide (35% w/w): 17.0 mmol (1.7 equiv)

  • Dichloromethane (CH₂Cl₂): 6.0 mL

  • Saturated aqueous NaCl (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • System Initialization: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve (+)-2-carene (10.0 mmol) and pyridine (1.2 mmol) in CH₂Cl₂ (6.0 mL).

    • Causality: Pyridine must be present in the organic phase before the catalyst and oxidant are introduced to ensure immediate buffering and ligand coordination.

  • Catalyst Activation: In a separate small vial, dissolve MTO (0.05 mmol) in the 35% aqueous H₂O₂ (17.0 mmol). The solution will rapidly turn yellow, indicating the formation of the active diperoxorhenium complex.

  • Biphasic Reaction: Add the MTO/H₂O₂ solution dropwise to the vigorously stirring organic mixture at room temperature (20-25 °C).

    • Self-Validation: The reaction is exothermic. Maintain the temperature below 25 °C using a water bath if necessary. Vigorous stirring is critical to maximize the interfacial surface area of the biphasic system.

  • Monitoring: Allow the reaction to proceed for 2.5 hours. Monitor conversion via GC-FID or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the 2-carene peak is fully consumed.

  • Quenching & Workup: Halt the stirring and separate the organic layer. Wash the organic phase sequentially with water (2 × 5 mL) and brine (1 × 5 mL) to remove residual H₂O₂ and pyridine.

    • Causality: Do NOT use acidic washes (like HCl) to remove pyridine, as this will immediately trigger the ring-opening of the epoxide.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C) to afford the crude (+)-2-carene epoxide.

  • Purification: Purify via fractional vacuum distillation (e.g., 70.5-71.5 °C at 8 mmHg) to yield the pure epoxide as a colorless liquid[4].

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Downstream Applications in Drug Development

The (+)-2-carene epoxide generated via this Sharpless-MTO protocol is a highly reactive electrophile. In drug development, particularly in the synthesis of cannabinoid receptor agonists, this epoxide undergoes uncatalyzed or Lewis-acid catalyzed ring-opening reactions with nucleophiles such as olivetol[4]. The preservation of the stereocenter and the cyclopropane ring during the epoxidation step is what dictates the final stereochemistry of the resulting Δ9-THC derivatives[1].

References

  • Title: Highly Efficient Epoxidation of Olefins Using Aqueous H₂O₂ and Catalytic Methyltrioxorhenium/Pyridine: Pyridine-Mediated Ligand Acceleration Source: Journal of the American Chemical Society URL: [Link]

  • Title: Epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and pyridine Source: Tetrahedron Letters URL: [Link]

  • Title: Uncatalysed addition reactions (US Patent 6867335B2)
  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: Molecules (MDPI) URL: [Link]

  • Title: Method of producing 2,3-epoxypinane from turpentine (RU2425040C1)

Sources

Application Note: Scalable Synthesis of (+)-p-Menth-2-ene-1,8-diol from (+)-2-Carene Epoxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key intermediate synthesis for Δ-9-Tetrahydrocannabinol (Δ-9-THC) and related cannabinoid derivatives.

Introduction & Mechanistic Rationale

The synthesis of (+)-p-menth-2-ene-1,8-diol is a critical, highly optimized step in the commercial production of synthetic cannabinoids, most notably Δ-9-THC[1]. The transformation utilizes (+)-2-carene epoxide (2α,3α-epoxycarane) as the starting material.

From a mechanistic standpoint, (+)-2-carene epoxide is uniquely reactive compared to isolated epoxides. The epoxide moiety is directly conjugated with a highly strained cyclopropane ring. When exposed to weak protic acids (such as acetic acid) or even uncatalyzed aqueous conditions, the protonation of the epoxide oxygen triggers a concerted or rapid stepwise cleavage[2]. The opening of the epoxide ring forces the simultaneous opening of the cyclopropane ring via a cyclopropylcarbinyl cation intermediate (the Crombie mechanism) or a concerted transition state (the Razdan mechanism)[3]. Water then acts as a nucleophile, trapping the intermediate at the C1 and C8 positions to yield the thermodynamically stable (+)-p-menth-2-ene-1,8-diol[1].

Mechanistic Pathway Visualization

G A (+)-2-Carene Epoxide (Conjugated System) B Protonated Epoxide (Acid/Water Activation) A->B H+ / H2O (Initiation) C Cyclopropylcarbinyl Cation (Dual Ring Opening) B->C Strain Relief (C-C Cleavage) D (+)-p-Menth-2-ene-1,8-diol (Precipitated Product) C->D +H2O / -H+ (Hydration)

Caption: Mechanistic pathway of (+)-2-carene epoxide ring opening to (+)-p-menth-2-ene-1,8-diol.

Materials and Reagents

To ensure a self-validating reaction system, the choice of solvent is critical. Heptane is selected because the starting epoxide is highly soluble in it, whereas the target diol has an exceptionally low solubility (~2 g/L)[1]. This differential solubility drives the reaction forward via Le Chatelier's principle and allows the product to self-purify by crashing out of the solution.

Reagent / MaterialRole in SynthesisGrade / Specification
(+)-2-Carene Epoxide Starting Material>95% purity (distilled or crude)
Heptane Primary Reaction SolventACS Reagent Grade
Deionized Water Nucleophile / Reactant18.2 MΩ·cm
Acetic Acid (Glacial) Weak Protic Catalyst>99% purity
Ethyl Acetate (EtOAc) Co-solvent for RecrystallizationHPLC Grade

Experimental Protocol

This protocol is designed to be a self-validating system. The visual cue of product precipitation serves as an intrinsic indicator of reaction progress, minimizing the need for constant chromatographic sampling.

Step 1: Reaction Setup
  • Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Charge the reactor with heptane (approx. 10 mL per gram of epoxide) and (+)-2-carene epoxide (1.0 equivalent). Stir at 200-300 rpm until the epoxide is fully dissolved.

  • Add deionized water (3.0 equivalents). Note: The biphasic nature of the mixture requires vigorous stirring to ensure sufficient interfacial surface area for the reaction.

Step 2: Hydrolytic Ring Opening
  • Add a catalytic amount of glacial acetic acid (0.05 to 0.1 equivalents). Causality Check: Strong mineral acids (like H2SO4) are avoided as they can cause over-reaction, isomerization, or dehydration of the sensitive allylic alcohol product[2]. Acetic acid provides the exact pKa needed to activate the conjugated epoxide without degrading the product.

  • Heat the reaction mixture to a gentle reflux (approx. 80–85 °C) under continuous vigorous stirring.

  • Maintain the reaction for 4 to 6 hours. As the reaction progresses, the formation of (+)-p-menth-2-ene-1,8-diol will cause the solution to become cloudy, eventually forming a thick white precipitate[1].

Step 3: In-situ Crystallization & Isolation
  • Once TLC or GC analysis confirms the consumption of the starting epoxide, slowly cool the reactor to 0–5 °C at a rate of 10 °C per hour. Causality Check: Gradual cooling ensures the formation of large, easily filterable flocculent crystals rather than fine powders that can clog filter frits.

  • Collect the precipitated solid via vacuum filtration.

  • Wash the filter cake twice with ice-cold 5% EtOAc in heptane to remove any residual unreacted epoxide or non-polar byproducts.

  • Dry the solid under vacuum at 40 °C until a constant weight is achieved.

Step 4: Recrystallization (Optional for >99% Purity)
  • If higher purity is required for downstream API synthesis, dissolve the crude diol in a minimum volume of hot 5% EtOAc/heptane.

  • Allow the solution to cool slowly to room temperature, then to 0 °C, and filter the resulting white flocculent crystals[2].

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative data when adhering strictly to the protocol above.

ParameterExpected ValueAnalytical Method
Molar Yield (Crude) 65% – 70%Gravimetric
Molar Yield (Recrystallized) 50% – 55%Gravimetric
Melting Point 112 °C – 114 °CCapillary Melting Point Apparatus
Purity > 98%HPLC (UV detection) or GC-FID
Appearance White flocculent crystalsVisual Inspection

Process Optimization & Troubleshooting

  • Issue: Low Yield / No Precipitation

    • Causality: Insufficient stirring in the biphasic system (heptane/water) limits the mass transfer of water to the protonated epoxide.

    • Solution: Increase the agitation speed. Alternatively, the uncatalyzed variant of this reaction can be run using a co-solvent system or a phase-transfer approach, though the current heptane/water/AcOH system is highly optimized for scalability[1].

  • Issue: Formation of p-Menthadienol Byproducts

    • Causality: If the reaction temperature is too high or if a stronger acid catalyst is accidentally used, the resulting 1,8-diol can undergo subsequent dehydration to form (+)-p-menthadienol[2].

    • Solution: Strictly control the internal temperature and ensure only weak protic acids (like acetic acid) are utilized.

  • Issue: Sticky or Oily Product

    • Causality: Impurities from crude 2-carene epoxide (often containing 3-carene derivatives) can co-precipitate or act as plasticizers.

    • Solution: Ensure the starting epoxide is distilled. If an oil forms, seed the cold heptane solution with pure (+)-p-menth-2-ene-1,8-diol crystals to induce proper crystallization.

References

  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol Source: ACS Publications (Organic Process Research & Development) URL:[1]

  • Uncatalysed addition reactions (US6867335B2) Source: Google Patents URL:[2]

  • Synthetic Pathways to Tetrahydrocannabinol (THC): An Overview Source: ResearchGate URL:[3]

Sources

Application Note: (+)-trans-2-Carene Epoxide as a Chiral Intermediate in the Synthesis of Δ9-Tetrahydrocannabinol (THC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective synthesis of cannabinoids, particularly (−)-trans-Δ9-tetrahydrocannabinol (Δ9-THC), relies heavily on the "chiral pool" approach to bypass complex asymmetric transformations[1]. (+)-trans-2-Carene epoxide, a highly strained bicyclic monoterpene derivative, serves as a critical synthetic intermediate. This application note explores the mechanistic causality behind 2-carene epoxide ring-opening, compares the historical one-step Razdan condensation with modern two-step industrial methodologies, and provides validated, step-by-step protocols for drug development professionals.

Mechanistic Rationale: Causality in Epoxide Ring-Opening

The synthetic utility of (+)-trans-2-carene epoxide is fundamentally driven by its unique structural topology: the epoxide moiety is conjugated with a cyclopropane ring. This conjugation imparts heightened reactivity compared to non-conjugated analogs (such as 3-carene epoxide) when exposed to Lewis or Brønsted acids[2].

The causality of the direct condensation reaction with olivetol proceeds through a highly reactive, transient state:

  • Acidic Activation: A catalyst (e.g., Boron trifluoride etherate,

    
    , or p-toluenesulfonic acid, p-TSA) coordinates with the epoxide oxygen, polarizing the C–O bond[1].
    
  • Ring Opening & Rearrangement: The strained bicyclic system undergoes rapid acid-catalyzed ring-opening, forming a tertiary carbocation that rearranges into a delocalized allylic/cyclopropylcarbinyl cation[1][3].

  • Electrophilic Aromatic Substitution (Friedel-Crafts): Olivetol, acting as a nucleophile, attacks the carbocation. Because the carbocation intermediate lacks strict facial bias, the nucleophilic attack occurs from both faces[1][4].

  • Intramolecular Cyclization: Subsequent acid-promoted etherification forms the pyran ring, yielding a mixture of (−)-trans-Δ9-THC and the thermodynamically less stable (−)-cis-Δ9-THC[4][5].

Because this direct route suffers from "stereochemical leakage" (producing a difficult-to-separate ~60:40 trans/cis mixture), modern industrial processes favor an indirect route. By first hydrolyzing the epoxide into (+)-p-menth-2-ene-1,8-diol using weak acids, chemists isolate a stable, crystalline intermediate that couples with olivetol with near-perfect trans-selectivity[2][3].

Pathway Visualization

G cluster_0 Direct Route (Razdan) cluster_1 Indirect Industrial Route A (+)-trans-2-Carene Epoxide B Carbocation Intermediate A->B BF3 or p-TSA (Ring Opening) C Δ9-THC Mixture (cis & trans) B->C + Olivetol (Alkylation) D (+)-trans-2-Carene Epoxide E (+)-p-Menth-2-ene- 1,8-diol D->E H2O / Weak Acid (Hydrolysis) F (-)-trans-Δ9-THC (High Purity) E->F + Olivetol / Acid (Stereoselective)

Mechanistic divergence in THC synthesis using this compound via direct and indirect pathways.

Comparative Data Analysis

To guide synthetic strategy, the following table summarizes the quantitative and qualitative differences between the direct and indirect pathways utilizing (+)-trans-2-carene epoxide.

Synthesis RouteCatalyst / ReagentsKey IntermediateMajor ProductsYield & Purity Notes
Razdan One-Step [5]

or p-TSA
Allylic Carbocation(−)-trans-Δ9-THC & (−)-cis-Δ9-THC~28–31% yield; yields a 60:40 trans/cis mixture requiring arduous chromatography.
Modified Direct [6]

+

Allylic Carbocation(−)-trans-Δ9-THC & (−)-cis-Δ9-THC~50% crude yield;

prevents catalyst deactivation by ambient moisture.
Industrial Two-Step [2][3]Step 1:

/ AcOHStep 2:

(+)-p-Menth-2-ene-1,8-diol(−)-trans-Δ9-THCHigh overall yield; diol crystallization acts as a strict purity checkpoint.

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that experimental deviations are caught before downstream resources are wasted.

Protocol A: Direct One-Step Condensation (Razdan Method)

Note: This method is best utilized when both cis and trans isomers are desired for structure-activity relationship (SAR) screening[4][5].

1. Preparation & Dehydration

  • Action: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 molar equivalent of olivetol and 1.6 molar equivalents of (+)-trans-2-carene epoxide in anhydrous dichloromethane (DCM).

  • Causality: The excess of the epoxide compensates for its tendency to undergo non-productive side reactions (e.g., homopolymerization) in the presence of strong Lewis acids[1].

  • Validation Checkpoint: Add anhydrous

    
     (0.5 eq) to the suspension. The 
    
    
    
    must remain free-flowing. Clumping indicates moisture, which will prematurely hydrolyze the epoxide and quench the
    
    
    catalyst[6].

2. Catalytic Activation

  • Action: Cool the reaction mixture to 0 °C. Dropwise, add 0.05 molar equivalents of

    
    .
    
  • Action: Allow the reaction to warm to room temperature and stir for 2 hours.

3. Quenching & Extraction

  • Action: Quench the reaction by adding saturated aqueous

    
     until the aqueous layer reaches pH 8. Extract three times with diethyl ether.
    
  • Causality: Immediate neutralization prevents the acid-catalyzed isomerization of Δ9-THC into the thermodynamically more stable Δ8-THC[7].

4. Chromatographic Separation

  • Action: Purify the concentrated organic layer via silica gel column chromatography (eluent: 2:98 ether/petroleum ether).

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Fast Blue B salt stain. Olivetol will stain dark red/purple. The successful formation of the THC mixture is validated by the appearance of two distinct spots (cis and trans isomers) running faster than the olivetol baseline[5].

Protocol B: Scalable Two-Step Route via (+)-p-Menth-2-ene-1,8-diol

Note: This is the preferred route for high-purity, trans-selective industrial synthesis[2][3].

Step 1: Hydrolytic Epoxide Opening

  • Action: Dissolve (+)-trans-2-carene epoxide in ethyl acetate at 0 °C. Add a dilute solution of acetic acid in water (approx. 5% v/v AcOH).

  • Causality: Utilizing a weak protic acid in a biphasic system ensures a concerted, stereospecific water attack, preventing the chaotic carbocation rearrangements seen with strong Lewis acids[3].

  • Validation Checkpoint (Critical): Concentrate the organic layer under reduced pressure. The resulting (+)-p-menth-2-ene-1,8-diol must precipitate as a white crystalline solid. If the product remains a viscous oil, the stereocenter integrity has been compromised, and the batch should be discarded before adding expensive olivetol[2].

Step 2: Stereoselective Condensation

  • Action: Dissolve the crystalline (+)-p-menth-2-ene-1,8-diol and olivetol (1:1 molar ratio) in anhydrous toluene.

  • Action: Add catalytic p-TSA and heat to 80 °C for 4 hours.

  • Causality: The pre-formed diol undergoes a controlled dehydration to form a transient allylic cation that is sterically hindered, forcing the olivetol to attack from the opposite face, thereby exclusively yielding the (−)-trans-Δ9-THC scaffold[3].

References

  • Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry. [Link]

  • Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. Frontiers in Chemistry.[Link]

  • Uncatalysed addition reactions (EP1390332B1).
  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. ResearchGate.[Link]

  • Direct synthesis of (-)-trans-Δ9-tetrahydrocannabinol from olivetol and (+)-trans-2-carene oxide (US3734930A).
  • Process for the preparation of (-)-6a,10a-trans-6a,7,8,10a-tetrahydrodibenzo[b,d]-pyrans (US4025516A).
  • The Total Synthesis of Cannabinoids. Erowid. [Link]

Sources

Application Note: Solvent-Free Epoxidation of Terpenes via Green Tungsten-Catalyzed H₂O₂ Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Application Scope

Terpenes (e.g., limonene, α-pinene, 3-carene) are abundant, biorenewable feedstocks derived from waste biomass such as citrus peels and crude sulfate turpentine[1]. The epoxidation of these unsaturated hydrocarbons yields highly valuable primary intermediates for the synthesis of bio-based polymers, fragrances, and pharmaceuticals[2][3]. Traditional epoxidation methods rely heavily on hazardous peracids (e.g., m-CPBA) and toxic organic solvents. This application note details a highly selective, solvent-free green chemistry protocol utilizing aqueous hydrogen peroxide (H₂O₂) as a benign oxidant and a tungsten-based polyoxometalate (POM) catalyst[1].

Mechanistic Rationale

The core of this methodology relies on the generation of a highly active peroxotungstate complex. In the presence of aqueous H₂O₂, the tungsten pre-catalyst is oxidized to a peroxo-intermediate[3]. A phase-transfer catalyst (PTC) facilitates the migration of this active anionic complex from the aqueous phase into the organic terpene phase[4]. The peroxotungstate then transfers an oxygen atom to the most electron-rich (typically trisubstituted) alkene bond of the terpene, regenerating the catalyst and producing water as the sole byproduct[1].

Mechanism H2O2 Aqueous H2O2 (30%) Green Oxidant ActiveCat Active Peroxotungstate (Organic Phase via PTC) H2O2->ActiveCat Oxidizes Tungsten Water H2O Benign Byproduct H2O2->Water Reduction PreCat Tungstate Pre-catalyst (Aqueous Phase) PreCat->ActiveCat Activation & Phase Transfer ActiveCat->PreCat Catalyst Regeneration Epoxide Terpene Epoxide Target Product ActiveCat->Epoxide Oxygen Transfer Terpene Terpene Substrate (e.g., Limonene) Terpene->Epoxide Epoxidation

Mechanistic pathway of tungsten-catalyzed terpene epoxidation using aqueous H2O2.

Experimental Design & Causality

Every parameter in this protocol is optimized for atom economy, safety, and product selectivity:

  • Solvent-Free Environment: Eliminating organic solvents increases the volumetric productivity and reaction rate by maximizing reactant concentration[1][4]. The terpene substrate itself acts as the solvent, effectively absorbing the heat of the exothermic epoxidation[1].

  • Stoichiometric Excess of Terpene: Using a molar excess of terpene relative to H₂O₂ (e.g., 4:1 or 5:1) ensures complete consumption of the oxidant, preventing dangerous peroxide accumulation and driving the reaction to >93% H₂O₂ conversion rapidly[1][4].

  • Single-Step H₂O₂ Addition: Conventional protocols use drop-wise addition to control exotherms. However, in a solvent-free system with excess terpene, a single-step addition of H₂O₂ is safe, significantly reduces processing time (down to 15–20 minutes), and achieves competitive reaction rates[1][4].

  • Addition of Sodium Sulfate (Na₂SO₄): Epoxides are prone to acid-catalyzed hydrolysis into diols in the presence of water. Saturating the reaction mixture with Na₂SO₄ reduces the solubility of water in the organic phase and buffers the system, ensuring 100% selectivity toward the epoxide[1].

Quantitative Performance Data

The following table summarizes the optimized parameters and expected yields for key terpene substrates using this green protocol[1][4].

SubstrateMolar Ratio (Terpene:H₂O₂:Cat)Temp (°C)Time (min)H₂O₂ Conversion (%)Epoxide Selectivity (%)Target Product
Limonene 4 : 1 : 0.0055015~95100Limonene-1,2-epoxide
α-Pinene 5 : 1 : 0.0105020~93100α-Pinene oxide

Protocol Workflow

Workflow Step1 1. Reagent Mixing Terpene + PTC + Na2SO4 Step2 2. Equilibration Isothermal at 50°C Step1->Step2 Step3 3. Oxidant Addition Single-Step 30% H2O2 Step2->Step3 Step4 4. Biphasic Reaction Vigorous Stirring (15-20 min) Step3->Step4 Step5 5. Phase Separation Organic Product Isolation Step4->Step5

Step-by-step workflow for the solvent-free epoxidation of terpenes.

Detailed Step-by-Step Methodology

Reagents Required:

  • Terpene substrate (e.g., (R)-(+)-Limonene or α-Pinene)[1][4]

  • Aqueous Hydrogen Peroxide (30% w/w)

  • Tungsten pre-catalyst (e.g., Sodium tungstate dihydrate or pre-formed Venturello-Ishii catalyst)[3]

  • Phase Transfer Catalyst (PTC) (e.g., Adogen 464 or Aliquat 336)[4]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1]

Procedure for Limonene-1,2-Epoxide Synthesis:

  • Preparation of the Organic Phase: To a jacketed reaction flask equipped with a magnetic stirrer and thermocouple, add 120 mmol of (R)-(+)-limonene.

  • Catalyst & Additive Loading: Add the PTC (e.g., 1.0 g of Adogen 464) and the tungsten pre-catalyst to achieve a Limonene:Catalyst molar ratio of 4:0.005[1]. Add an excess of anhydrous Na₂SO₄ to saturate the mixture to prevent downstream epoxide hydrolysis[1].

  • Thermal Equilibration: Begin vigorous stirring (e.g., 1000–1250 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Heat the mixture to an isothermal temperature of 50 °C using a circulating water bath[1][4].

  • Single-Step Oxidation: Once the temperature stabilizes at 50 °C, add 30 mmol of 30% aqueous H₂O₂ in a single continuous pour[1]. Causality Note: The 4:1 excess of limonene acts as a heat sink, safely absorbing the exotherm without the need for drop-wise addition.

  • Reaction Monitoring: Allow the biphasic mixture to react for exactly 15 minutes[1]. The reaction rate is extremely fast due to the solvent-free conditions and high localized concentration of the active peroxotungstate species[4].

  • Phase Separation & Isolation: Stop the stirring and allow the phases to separate. The upper organic layer contains the unreacted limonene and the synthesized limonene-1,2-epoxide[1]. Decant or separate the organic layer using a separatory funnel.

  • Purification: The crude organic phase can be passed through a short plug of silica to remove residual PTC, followed by vacuum distillation to recover the excess unreacted limonene (which can be recycled) and isolate the pure limonene-1,2-epoxide.

Modifications for α-Pinene: For α-pinene, adjust the Terpene:H₂O₂:Catalyst molar ratio to 5:1:0.010 and extend the reaction time to 20 minutes at 50 °C to achieve >93% H₂O₂ conversion and 100% selectivity to α-pinene oxide[4].

Analytical Validation

To validate the self-consistency and success of the protocol, the following analytical checks must be performed:

  • Gas Chromatography (GC-FID): Analyze the organic layer to confirm the formation of the epoxide. The absence of limonene-1,2-diol or pinocarveol peaks confirms that the Na₂SO₄ successfully inhibited acid-catalyzed hydrolysis[1][5].

  • NMR Spectroscopy: ¹H NMR of the isolated product should show the disappearance of the trisubstituted alkene proton (e.g., ~5.4 ppm for limonene) and the appearance of the characteristic epoxide oxirane ring protons (~3.0 ppm)[5][6].

  • Iodometric Titration: Titrate aliquots of the aqueous phase to confirm the complete consumption (>95% conversion) of H₂O₂[1].

References

  • Cunningham, W. B., et al. "Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant." Green Chemistry 22.2 (2020): 513-524. URL:[Link]

  • Gunam Resul, M. F. M., et al. "Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst." Reaction Chemistry & Engineering 3.5 (2018): 747-756. URL:[Link]

  • Loubidi, M., et al. "Solvent-free epoxidation of himachalenes and their derivatives by TBHP using [MoO2(SAP)]2 as a catalyst." Comptes Rendus Chimie 18.1 (2015): 83-91. URL:[Link]

  • Gunam Resul, M. F. M., et al. "Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process." RSC Advances 12.51 (2022): 33261-33269. URL:[Link]

  • Charbonneau, L., et al. "Epoxidation of Terpenes." Catalysts 11.7 (2021): 847. URL:[Link]

  • Yadav, R., et al. "Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass." RSC Sustainability 1.8 (2023): 1904-1926. URL:[Link]

  • Fomenko, V. V., et al. "Catalytic epoxidation of β-pinene with aqueous hydrogen peroxide." Russian Journal of Organic Chemistry 53.11 (2017): 1656-1660. URL:[Link]

Sources

APPLICATION NOTE: Stereoselective Synthesis of Chiral Cyclopropane Derivatives via Lewis Acid-Catalyzed Rearrangement of (+)-Carene Epoxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The synthesis of enantiopure cyclopropane derivatives is a critical pathway in modern drug development and agrochemical manufacturing. These rigid, highly strained moieties are essential structural components in pyrethroid insecticides, chiral auxiliaries, and advanced pharmaceutical intermediates, such as the protease inhibitor boceprevir[1].

(+)-3-Carene is an abundant, inexpensive monoterpene derived from the chiral pool. It features a unique bicyclo[4.1.0]heptane skeleton—a six-membered ring fused with a cyclopropane[2]. The stereoselective epoxidation of (+)-3-carene yields α-3,4-epoxycarane. Subsequent rearrangement of this epoxide under carefully controlled Lewis acid catalysis provides a highly efficient, stereoselective route to valuable C10 chiral cyclopropane building blocks (chirons)[3].

Mechanistic Causality: The Role of Lewis Acid Selection

Expertise & Experience: The success of this synthetic pathway relies heavily on the choice of the Lewis acid and the stereoelectronic alignment inherent to the rigid carane system.

When α-3,4-epoxycarane is exposed to a Lewis acid, the metal center coordinates to the epoxide oxygen, polarizing and weakening the C–O bonds. The regioselectivity of the ring-opening is dictated by the stability of the developing positive charge. Typically, the C4–O bond cleaves because the resulting transient carbocation at C4 is better stabilized by the surrounding structural framework.

Crucially, the strength of the Lewis acid determines the fate of the cyclopropane ring:

  • Mild Lewis Acids (ZnBr₂, MgBr₂): Zinc bromide acts as a borderline Lewis acid. It coordinates strongly enough to promote the regioselective cleavage of the C4–O bond but is mild enough to prevent the unwanted cleavage of the adjacent cyclopropane ring. This triggers a stereospecific 1,2-alkyl shift (ring contraction), yielding a highly functionalized C10 chiron with the cyclopropane moiety intact[3]. Similarly, anhydrous MgBr₂ promotes the stereoselective addition of nucleophiles (like amines) to the epoxide, yielding enantiopure β-amino alcohols without degrading the cyclopropane[4].

  • Strong Lewis Acids (BF₃·OEt₂): Hard, highly oxophilic Lewis acids like boron trifluoride etherate often lead to over-reaction. The intense polarization can cause unselective carbocation rearrangements, frequently resulting in the destructive ring-opening of the cyclopropane moiety and the formation of complex, low-yield mixtures.

Trustworthiness: To ensure a self-validating and reproducible protocol, the system must be kept strictly anhydrous. Trace moisture will prematurely hydrolyze the Lewis acid or lead to non-selective diol formation. Temperature control (sub-zero initiation) is equally critical to suppress competing thermodynamic isomerization pathways.

Experimental Protocols

Protocol A: Stereoselective Epoxidation of (+)-3-Carene

Objective: Synthesize α-3,4-epoxycarane with high diastereomeric excess.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve (+)-3-carene (1.0 equiv, 50 mmol) in 150 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.1 equiv) in small portions over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Stir the suspension at 0 °C for 2 hours. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.

  • Quenching: Quench the reaction by adding 50 mL of saturated aqueous Na₂S₂O₃ to reduce unreacted peroxide, followed by 50 mL of saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction & Purification: Separate the organic layer and extract the aqueous phase with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield α-3,4-epoxycarane as a colorless oil.

Protocol B: ZnBr₂-Catalyzed Rearrangement to C10 Chiron

Objective: Execute ring contraction to form the chiral cyclopropane derivative.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, suspend anhydrous ZnBr₂ (0.2 equiv, 10 mmol) in 50 mL of anhydrous CH₂Cl₂. Cool the suspension to -20 °C using a dry ice/ethylene glycol bath.

  • Addition: Dissolve the purified α-3,4-epoxycarane (1.0 equiv, 50 mmol) from Protocol A in 20 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the ZnBr₂ suspension over 20 minutes.

  • Monitoring: Maintain the reaction temperature between -20 °C and 0 °C. Monitor the consumption of the epoxide via TLC (Hexanes/EtOAc 9:1). The rearrangement is typically complete within 2.5 hours[3].

  • Quenching: Once the starting material is consumed, quench the reaction by rapidly adding 30 mL of ice-cold distilled water.

  • Isolation: Extract the mixture with diethyl ether (3 × 50 mL). Wash the combined organic extracts with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting C10 chiron via silica gel flash chromatography to isolate the pure chiral cyclopropane derivative.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the Lewis acid-catalyzed rearrangement, highlighting the causality between catalyst selection and product distribution.

Lewis AcidSolventTemp (°C)Time (h)Major Product PathwayYield (%)
ZnBr₂ (0.2 eq) CH₂Cl₂-20 to 02.5C10 Cyclopropane Chiron 82
MgBr₂ (1.5 eq)Toluene0 to 254.0β-Amino Alcohol (with amine)78
ZnBr₂ (1.0 eq)CH₂Cl₂251.5Isomerized Ketones65
BF₃·OEt₂ (0.1 eq)THF-781.0Ring-cleaved byproducts< 30

Workflow Visualization

G Epox Epoxidation (m-CPBA / H2O2) Carene->Epox CareneEpox α-3,4-Epoxycarane Epox->CareneEpox Lewis Lewis Acid Coordination (ZnBr2 / MgBr2) CareneEpox->Lewis Rearrange Regioselective C-O Cleavage & Ring Contraction Lewis->Rearrange Stereoelectronic Alignment Rearrange->Product High dr & ee

Workflow for the stereoselective synthesis of chiral cyclopropanes from (+)-3-carene.

References

1.[2] Title: Use of Monoterpenes, 3-Carene and 2-Carene, as Synthons in the Stereoselective Synthesis of 2,2-Dimethyl-1,3-disubstituted Cyclopropanes Source: ResearchGate / Tetrahedron URL: [Link]

2.[1] Title: Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene Source: ResearchGate / Journal of Chemical Research URL: [Link]

3.[3] Title: Efficient Synthesis of C10 Chiron by Lewis Acid Catalyzed Rearrangement of (+)-α-3,4-Epoxycarane Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

4.[4] Title: A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols for Cannabinoid Synthesis via the Razdan Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the Razdan mechanism for the synthesis of cannabinoids from terpene precursors. It is intended for researchers, chemists, and professionals in the field of drug development. The guide delves into the underlying chemical principles, provides detailed, field-tested protocols for the synthesis and purification of (-)-trans-Δ⁹-tetrahydrocannabinol (Δ⁹-THC), and offers insights into reaction optimization and troubleshooting. The methodologies are grounded in established chemical literature, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Terpene-Based Cannabinoid Synthesis

The burgeoning field of cannabinoid research and therapeutics necessitates reliable and scalable methods for producing specific cannabinoid isomers with high purity. While extraction from Cannabis sativa L. remains a primary source, chemical synthesis offers unparalleled control over stereochemistry and purity, eliminating contaminants and unwanted isomers.

Among the various synthetic strategies, those employing terpene feedstocks are particularly elegant and efficient, mimicking the biosynthetic pathways of the plant. The Razdan synthesis, a landmark achievement in cannabinoid chemistry, provides a direct, one-step route to Δ⁹-THC, the primary psychoactive component of cannabis.[1][2] This method hinges on the Lewis acid-catalyzed condensation of a monoterpene alcohol with a substituted resorcinol. Its key advantage lies in the specific reaction conditions that favor the formation of the kinetically preferred, yet thermodynamically less stable, Δ⁹-isomer over the Δ⁸-isomer that often predominates in other acid-catalyzed cyclizations.[1][3]

This guide will elucidate the mechanistic nuances of the Razdan reaction, provide actionable protocols, and equip the modern researcher with the knowledge to successfully implement and adapt this pivotal synthesis.

Mechanistic Deep Dive: The Chemistry of the Razdan Reaction

The Razdan synthesis is fundamentally an electrophilic aromatic substitution reaction followed by an intramolecular cyclization. The reaction condenses a terpene alcohol, such as (+)-p-mentha-2,8-dien-1-ol (PMD), with olivetol, catalyzed by a Lewis acid, most commonly boron trifluoride etherate (BF₃·OEt₂).[4]

Causality Behind the Mechanism:

  • Activation of the Terpene: The Lewis acid (BF₃·OEt₂) coordinates with the hydroxyl group of the terpene alcohol. This transforms the hydroxyl group into a good leaving group (H₂O-BF₃), facilitating its departure and the formation of a stabilized allylic carbocation intermediate. This electrophilic intermediate is the key to initiating the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich olivetol ring acts as a nucleophile, attacking the allylic carbocation. This forms a new carbon-carbon bond, coupling the terpene and resorcinol moieties. This step is a classic Friedel-Crafts alkylation.[5][6]

  • Intramolecular Cyclization and Selectivity: The crucial final step is the intramolecular cyclization, where one of the phenolic hydroxyl groups of the olivetol moiety attacks the endocyclic double bond of the terpene structure. This forms the characteristic pyran ring of the cannabinoid core. The genius of the Razdan protocol is the use of a low concentration of BF₃·OEt₂ (e.g., 1 mol%) and anhydrous conditions (often with MgSO₄).[1][4] These conditions favor the kinetic product, (-)-trans-Δ⁹-THC. In contrast, stronger acidic conditions or prolonged reaction times promote isomerization to the more thermodynamically stable (-)-trans-Δ⁸-THC.[7][8]

Razdan_Mechanism Figure 1: Razdan Reaction Mechanism cluster_reactants Reactants PMD p-mentha-2,8-dien-1-ol (PMD) Activated_Complex Activated PMD-BF₃ Complex PMD->Activated_Complex + BF₃·OEt₂ Olivetol Olivetol Catalyst BF₃·OEt₂ (Lewis Acid) Carbocation Allylic Carbocation Activated_Complex->Carbocation - H₂O-BF₃ Coupled_Intermediate CBD Intermediate Carbocation->Coupled_Intermediate + Olivetol (Electrophilic Attack) THC (-)-trans-Δ⁹-THC Coupled_Intermediate->THC Intramolecular Cyclization

Sources

Advanced Application Note: Polymerization of Terpene Epoxides for High-Performance Bio-Based Resins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from petrochemical-derived plastics to sustainable, bio-renewable materials is a critical imperative in modern polymer chemistry. Bisphenol A (BPA)-based epoxy resins and traditional polycarbonates face increasing regulatory scrutiny due to toxicity and environmental persistence. Terpenes, particularly (R)-limonene—extracted at a scale of over 60,000 tons annually from citrus peel waste[1]—represent a highly abundant, non-food-competing platform molecule.

Through selective epoxidation, limonene is converted into limonene oxide (LO) and limonene dioxide (LDO)[2][3]. These terpene epoxides serve as versatile monomers for synthesizing high-performance bio-based polycarbonates, polyesters, and polyethers[4]. This application note provides researchers and formulation scientists with an in-depth mechanistic guide and validated protocols for the polymerization of terpene epoxides, focusing on Ring-Opening Copolymerization (ROCOP) and Cationic Ring-Opening Polymerization (CROP).

Mechanistic Insights: The Terpene Epoxide Platform

Monomer Stereochemistry and Causality in Catalyst Selection

Limonene oxide (LO) is typically synthesized as a diastereomeric mixture of cis- and trans-1,2-limonene oxide[2]. The trisubstituted nature of the 1,2-epoxide ring introduces significant steric hindrance, which historically hindered homopolymerization efforts[5].

In Ring-Opening Copolymerization (ROCOP) with carbon dioxide (CO₂), the stereochemistry of the LO monomer dictates the absolute necessity of specific catalyst selection. This is not a matter of optimization, but of fundamental mechanistic compatibility:

  • Zinc Catalysts:

    
    -diiminate zinc complexes are highly active but selectively mediate the copolymerization of the trans isomer of 1,2-limonene oxide. They are also highly sensitive to moisture[6].
    
  • Aluminum Catalysts: Aminotriphenolate aluminum complexes (often paired with PPNCl co-catalysts) are insensitive to water and selectively catalyze the polymerization of the cis isomer[6].

Failing to match the catalyst to the specific diastereomeric ratio of the LO feedstock will result in stalled propagation and low molecular weight oligomers.

Overcoming Steric Hindrance in Cationic Ring-Opening Polymerization (CROP)

While LO is highly reactive in photoinitiated CROP, the steric bulk of the 1,2-epoxide leads to competing side reactions (e.g., chain transfer and rearrangement), resulting in low molecular weight polyethers[7]. However, these low molecular weight poly(limonene oxides) (PLO) are highly valuable as green polymeric plasticizers; blending just 10 wt% PLO into Polylactic Acid (PLA) significantly improves the flexibility, thermal stability, and hydrophobicity of the matrix[7].

To achieve highly crosslinked, robust thermosets (e.g., for 3D printing or coatings), Limonene Dioxide (LDO) is the preferred monomer. LDO contains both a 1,2-epoxide and an 8,9-epoxide. The 8,9-epoxide bears two bulky substituents on only one carbon of the oxirane ring, making it significantly less sterically hindered than the 1,2-epoxide[5]. Consequently, the 8,9-epoxide undergoes rapid, highly exothermic ring-opening, providing a unique dual-acceleration effect when copolymerized with oxetanes or other epoxies[5].

Pathway A Citrus Peel Waste (Biomass) B Extraction: (R)-Limonene A->B C Epoxidation (H2O2 / Peracids) B->C D Limonene Oxide (LO) (1,2-epoxide) C->D E Limonene Dioxide (LDO) (1,2- & 8,9-diepoxide) C->E F ROCOP (Zn/Al Catalysts + CO2) D->F G Cationic Photopolymerization (Onium Salts) E->G H Poly(limonene carbonate) (Thermoplastics) F->H I Crosslinked Polyethers (Thermoset Resins) G->I

Figure 1: Valorization pathway from citrus biomass to high-performance bio-based polymers.

Quantitative Data: Polymer Properties and Catalyst Efficacy

The structural rigidity of the limonene backbone imparts exceptionally high glass transition temperatures (


) to its derivative polymers, often surpassing those of traditional aliphatic polycarbonates.
MonomerCo-monomerCatalyst / InitiatorPolymer Classngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(°C)
Key Characteristics & Applications
LO CO₂

-diiminate Zn
Polycarbonate (PLimC)~130High transparency, rigid, non-food based. Ideal for "breathing glass" and gas separation[6].
LO CO₂PPNCl (Chloride-assisted)Poly(limonene dicarbonate)180Highest

among all CO₂-derived polycarbonates due to highly rigid molecular structure[6].
LO Phthalic Anhydridet-Bu-salophen Al-ClPolyester70–90Alternating microstructure, tunable molecular weight via chain transfer agents (immortal system)[8].
LO None[AlClMeOR] complexPolyether (PLO)< 50Low molecular weight. Used as a green plasticizer to improve PLA hydrophobicity.
LDO Oxetane (POX)Diaryliodonium SbF₆Crosslinked Polyether> 150Rapid UV curing without induction period. Ideal for bio-based 3D printing resins[5].

Experimental Protocols

Protocol A: Synthesis of Poly(limonene carbonate) via ROCOP with CO₂

This protocol details the synthesis of PLimC using an aluminum-based catalyst, chosen for its robustness against trace moisture compared to zinc alternatives[6].

Reagents & Equipment:

  • cis-Limonene Oxide (purified via distillation over CaH₂, stored under argon).

  • Aminotriphenolate aluminum complex (Catalyst) and Bis(triphenylphosphine)iminium chloride (PPNCl, Co-catalyst).

  • High-pressure stainless steel Parr reactor (50 mL).

  • Bone-dry CO₂ gas (99.999%).

Step-by-Step Methodology:

  • Reactor Preparation: Bake the Parr reactor at 120 °C under a vacuum for 4 hours. Backfill with argon and cool to room temperature.

  • Monomer/Catalyst Loading: Inside an argon-filled glovebox, charge the reactor with cis-LO (10.0 g, 65.7 mmol), the aluminum catalyst (0.1 mol% relative to LO), and PPNCl (0.1 mol%). Causality Note: The 1:1 ratio of catalyst to co-catalyst is critical to balance the rate of epoxide coordination with the rate of nucleophilic ring-opening.

  • Pressurization: Seal the reactor, remove it from the glovebox, and connect it to the CO₂ line. Purge the lines, then pressurize the reactor to 10 bar of CO₂[6].

  • Polymerization: Heat the reactor to 60 °C while stirring at 500 rpm. Maintain the reaction for 24 hours. Causality Note: Temperatures above 75 °C promote the formation of cyclic carbonates (thermodynamic sink) rather than the desired linear polycarbonate.

  • Quenching & Precipitation: Cool the reactor to 0 °C and slowly vent the CO₂. Dissolve the highly viscous crude mixture in minimal dichloromethane (DCM). Precipitate dropwise into vigorously stirred, ice-cold methanol.

  • Self-Validating Analytical Check: Filter the white precipitate and analyze via ATR-FTIR. The protocol is validated if the LO oxirane C-O stretch at ~800 cm⁻¹ is absent, and a sharp, intense carbonate C=O stretch appears at ~1750 cm⁻¹.

ROCOP_Mechanism Cat Metal Catalyst Zn-BDI or Al-salen Coord Epoxide Coordination LO binds to Metal Cat->Coord + Limonene Oxide RingOpen Ring Opening Nucleophilic attack Coord->RingOpen Activation Insertion CO2 Insertion Carbonate formation RingOpen->Insertion + CO2 (6-20 bar) Insertion->Coord Polymer Growth Polymer Chain Propagation Alternating PLimC Insertion->Polymer Termination

Figure 2: Catalytic cycle of Ring-Opening Copolymerization (ROCOP) of limonene oxide and CO₂.

Protocol B: UV-Initiated Cationic Crosslinking of Limonene Dioxide (LDO)

This protocol outlines the formulation of a rapid-curing, bio-based epoxy resin suitable for SLA 3D printing or protective coatings, leveraging the dual-epoxy reactivity of LDO[5].

Reagents & Equipment:

  • Limonene Dioxide (LDO, mixture of isomers).

  • 3-Ethyl-3-hydroxymethyloxetane (POX, reactive diluent).

  • Diaryliodonium hexafluoroantimonate (SOC-10 SbF₆, cationic photoinitiator).

  • UV conveyor system or 365 nm LED curing lamp.

Step-by-Step Methodology:

  • Resin Formulation: In an amber glass vial (to prevent premature photolysis), combine LDO and POX in a 4:1 molar ratio. Causality Note: POX acts as a reactive diluent to reduce the viscosity of LDO while actively participating in the cationic network, preventing phase separation.

  • Initiator Solubilization: Add 4.0 wt% of SOC-10 SbF₆ photoinitiator to the mixture[5]. Stir magnetically at room temperature for 30 minutes until a homogeneous, optically clear resin is achieved.

  • Film Casting: Draw down the resin onto a glass substrate using a wire-wound Meyer rod to achieve a uniform 50 µm film thickness.

  • Photopolymerization: Pass the substrate under a 365 nm UV LED lamp at a dose of 500 mJ/cm². Causality Note: The photolysis of the iodonium salt generates a superacid (HSbF₆), which immediately protonates the less sterically hindered 8,9-epoxide of LDO, initiating a rapid, exothermic crosslinking cascade.

  • Self-Validating Analytical Check: Perform a gel fraction analysis. Weigh the cured film (

    
    ), subject it to Soxhlet extraction in refluxing acetone for 24 hours to remove unreacted monomers, dry in a vacuum oven, and reweigh (
    
    
    
    ). A gel fraction (
    
    
    ) of >95% validates a successfully crosslinked thermoset network.

References

  • Bio-based, random terpolymers with defined functionality based on poly(limonene carbonate-ran-menth-1-ene carbonate) - Polymer Chemistry (RSC Publishing).

  • Limonene as a Renewable Platform Molecule: Chemical Modifications and Polymerization Strategies toward Advanced Materials - PMC.4

  • Bio-Based Polyether from Limonene Oxide Catalytic ROP as Green Polymeric Plasticizer for PLA - arXiv. 7

  • Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy - qualitas1998.net. 6

  • Use of Limonene Epoxides and Derivatives as Promising Monomers for Biobased Polymers - ResearchGate. 1

  • Catalytic Ring-Opening Copolymerization of Limonene Oxide and Phthalic Anhydride: Toward Partially Renewable Polyesters - ResearchGate. 8

  • US10377855B2 - Oxetane polymers and methods of preparation thereof - Google Patents. 5

  • Epoxidation of Terpenes - MDPI. 2

  • Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - RSC Publishing.3

Sources

Application Note: Catalytic Isomerization of 2-Carene Epoxide to Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(+)-2-Carene epoxide is a highly valuable chiral monoterpene intermediate, widely utilized in the semi-synthesis of complex therapeutics, including


-tetrahydrocannabinol (

-THC) and its synthetic derivatives[1],[2]. While the epoxide ring-opening of 2-carene typically yields allylic alcohols under weak acid conditions[3], targeted catalytic isomerization to aldehydes represents a powerful transformation for generating novel ring-contracted chiral synthons.

This application note details the mechanistic causality and experimental protocols required to selectively drive 2-carene epoxide toward aldehyde formation using highly acidic solid catalysts, providing a robust framework for researchers and drug development professionals.

Mechanistic Causality: Directing Selectivity via Acid Strength

The isomerization of this compound operates as a self-validating system of catalyst acid-base properties. The reaction pathway diverges significantly based on the acid strength (


) of the solid catalyst used[4],[5]:
  • Aldehyde Pathway (Pinacol-Type Rearrangement): Strong solid acids, such as

    
     and 
    
    
    
    , possess highly electron-deficient Lewis/Brønsted sites that strongly coordinate to the epoxide oxygen[6],[4]. This induces a heterolytic C-O bond cleavage, generating a discrete carbocation intermediate. To stabilize this charge, the molecule undergoes a rapid alkyl migration (pinacol-type rearrangement), resulting in a ring-contracted aldehyde. The extreme acid strength is the direct causal factor that lowers the activation energy for skeletal rearrangement over simple deprotonation[4].
  • Ketone Pathway: A competing hydride shift from the same carbocation yields caranone. However, the thermodynamic stability of the migrating alkyl group often favors aldehyde formation over the ketone on specific strong acid sites[4].

  • Allylic Alcohol Pathway: Conversely, weak acids (e.g., metatitanic acid) or basic sites (e.g., pure

    
    ) lack the strength to force C-O cleavage without concurrent proton elimination. This concerted mechanism yields allylic alcohols like (+)-cis-2,8-p-menthadiene-1-ol (cis-isolimonenol)[3],[4].
    

Mechanism Epoxide This compound Coord Acid-Coordinated Epoxide Epoxide->Coord Strong Solid Acid (e.g., SiO2-Al2O3) Alcohol Allylic Alcohol (cis-isolimonenol) Epoxide->Alcohol Weak Acid / Base (Proton Elimination) Carbo Carbocation Intermediate Coord->Carbo C-O Cleavage Aldehyde Ring-Contracted Aldehyde Carbo->Aldehyde Alkyl Migration (Pinacol Rearrangement) Ketone Caranone (Ketone) Carbo->Ketone Hydride Shift

Mechanistic pathways of this compound isomerization over solid acids.

Quantitative Data: Catalyst Profiling

To achieve high selectivity for the aldehyde, catalyst selection is paramount. Table 1 summarizes the product distribution causality based on catalyst acid strength, demonstrating why


 is the optimal choice for aldehyde synthesis.

Table 1: Effect of Solid Catalyst Acid Strength on this compound Isomerization

CatalystAcid Strength (

)
Dominant MechanismAldehyde (%)Ketone (%)Allylic Alcohol (%)

Strong (

)
Pinacol Rearrangement> 50% ~ 20%< 10%

Moderate/StrongMixed Rearrangement~ 40% ~ 25%~ 15%

(Basic)
Weak/BasicProton Elimination< 5%< 10%> 70%
Metatitanic Acid WeakProton Elimination< 1%< 1%> 85%

(Data synthesized from[4] and[3])

Experimental Protocols

The following step-by-step methodologies ensure a self-validating workflow, from catalyst preparation to the isolation of the aldehyde.

Workflow S1 1. Catalyst Synthesis (Co-precipitation) S3 3. Isomerization (Toluene, 80°C) S1->S3 S2 2. Epoxidation (m-CPBA) S2->S3 S4 4. Isolation (Fractional Distillation) S3->S4

Experimental workflow for the synthesis and isomerization of this compound.

Protocol A: Preparation of Solid Acid Catalyst

Causality: Co-precipitation ensures a uniform distribution of Si-O-Al linkages, which are responsible for the extreme Brønsted acidity required to force the pinacol rearrangement over simple deprotonation.

  • Precursor Mixing: Dissolve sodium silicate (

    
    ) and aluminum nitrate (
    
    
    
    ) in deionized water to achieve a 1:1 molar ratio of Si:Al.
  • Co-precipitation: Slowly add aqueous ammonia (

    
    ) under vigorous stirring until the pH reaches 8.0, inducing the formation of a hydrogel.
    
  • Aging and Validation: Age the gel at room temperature for 24 hours. Filter and wash extensively with deionized water. Self-Validation Step: Test the filtrate with a diphenylamine indicator; continue washing until the filtrate is completely free of nitrate ions.

  • Calcination: Dry the solid at 110°C for 12 hours, followed by calcination in a muffle furnace at 500°C for 3 hours in an ambient air atmosphere. Store in a vacuum desiccator.

Protocol B: Epoxidation of (+)-2-Carene

Causality: Utilizing m-CPBA in a biphasic buffered system prevents the premature acid-catalyzed ring-opening of the highly strained this compound during synthesis[7].

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of (+)-2-carene in 100 mL of dichloromethane (

    
    ). Add 50 mL of 0.5 M sodium bicarbonate (
    
    
    
    ) to act as an aqueous acid scavenger.
  • Oxidation: Cool the biphasic mixture to 0°C. Slowly add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in small portions over 30 minutes to control the exotherm.

  • Monitoring: Stir for 2 hours at 0°C. Self-Validation Step: Confirm total consumption of the starting material via TLC (hexane:ethyl acetate 9:1, visualization with

    
     stain).
    
  • Workup: Separate the organic layer. Wash sequentially with 10% sodium sulfite (

    
    ) to quench excess peroxide, followed by saturated 
    
    
    
    and brine. Dry over anhydrous
    
    
    and concentrate under reduced pressure to yield crude (+)-2-carene epoxide.
Protocol C: Catalytic Isomerization to Aldehydes

Causality: Conducting the reaction in a non-polar solvent at elevated temperatures maximizes the thermodynamic drive toward the ring-contracted aldehyde while minimizing competitive solvent-epoxide interactions[3],[4].

  • Activation: Pre-activate 1.0 g of the

    
     catalyst by heating at 200°C under vacuum for 1 hour to remove adsorbed moisture that could poison Lewis acid sites.
    
  • Reaction: In a dry Schlenk flask under nitrogen, suspend the activated catalyst in 20 mL of anhydrous toluene. Add 2.0 g of (+)-2-carene epoxide.

  • Isomerization: Heat the mixture to 80°C with constant stirring for 4 hours. The strong acidic sites will catalyze the C-O cleavage and subsequent alkyl migration[4].

  • Isolation: Cool the mixture to room temperature and filter the solid catalyst through a Celite pad. Wash the pad with 10 mL of toluene.

  • Purification & Validation: Concentrate the filtrate in vacuo. Purify the resulting oil via fractional distillation under reduced pressure or silica gel column chromatography to isolate the pure ring-contracted aldehyde. Self-Validation Step: Confirm the aldehyde structure via

    
    -NMR (verify the presence of the distinct aldehydic proton singlet at ~9.5–9.8 ppm and the absence of vinylic protons associated with allylic alcohol byproducts).
    

References

  • Arata, K., Bledsoe, J. O., & Tanabe, K. (1978). Isomerization of 2-carene oxide over solid acids and bases. Journal of Organic Chemistry, 43(9), 1660-1664. URL:[Link]

  • Bledsoe, J. O. (1974). Isomerization of (+)-trans-2,3-epoxy-ciscarane to (+)-cis-2,8-p-methadiene-1-ol. US Patent 3814733A.
  • Wang, L., et al. (2023). Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry. Frontiers in Chemistry, 11. URL:[Link]

  • Swift, K. A. D. (2004). Uncatalysed addition reactions. European Patent EP1390332B1.

Sources

Troubleshooting & Optimization

preventing acid-catalyzed rearrangement of 2-carene epoxide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Acid-Catalyzed Rearrangement of 2-Carene Epoxide

Ticket ID: #T-2C-EPOX-001 Priority: Critical (High Instability Risk) Assigned Specialist: Senior Application Scientist

Part 1: The Core Directive (Root Cause Analysis)

The "Ticking Time Bomb" of Terpene Chemistry You are likely encountering low yields or complex mixtures because (+)-2-carene epoxide (2,3-epoxycarane) is structurally predisposed to self-destruct in the presence of protons. Unlike simple alkenes, this molecule possesses a vicinal cyclopropyl-epoxy moiety .

The geometric strain of the fused cyclopropane ring (


 kcal/mol) coupled with the epoxide ring (

kcal/mol) creates a high-energy system. Upon protonation of the epoxide oxygen, the molecule does not simply open to a stable diol; it undergoes a cascade rearrangement driven by the relief of this immense ring strain.

The Mechanism of Failure:

  • Protonation: Trace acid (from unbuffered

    
    -CPBA or silica gel) protonates the epoxide oxygen.
    
  • Ring Opening: The C-O bond breaks, generating a carbocation.[1]

  • Cyclopropylcarbinyl Rearrangement: The adjacent cyclopropane ring participates, stabilizing the cation but simultaneously triggering a skeletal rearrangement (Wagner-Meerwein type).

  • Product Collapse: The bicyclic carane skeleton cleaves, typically yielding monocyclic p-menthane derivatives (e.g., p-mentha-1,5-dien-8-ol) or contracting to caranones.

Visualizing the Failure Pathway

The following diagram illustrates why your reaction fails without strict pH control.

G Start This compound (Bicyclic) Inter Protonated Epoxide Start->Inter Fast Acid + H+ (Acid Catalyst) Acid->Inter Cation Cyclopropylcarbinyl Cation (Unstable) Inter->Cation C-O Cleavage Prod1 p-Menthadienols (Ring Expansion/Cleavage) Cation->Prod1 Major Pathway (Strain Relief) Prod2 Caranones (Isomerization) Cation->Prod2 Minor Pathway

Figure 1: Acid-catalyzed failure mode showing the rearrangement of the carane skeleton to p-menthane derivatives.

Part 2: Standard Operating Procedure (SOP)

Protocol: Buffered Epoxidation of (+)-2-Carene

Objective: Synthesize 2,3-epoxycarane while suppressing acid-catalyzed isomerization.

Reagents:

  • (+)-2-Carene (High purity)

  • 
    -CPBA (70-75%, remainder is water/acid)
    
  • Buffer: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) — Crucial
  • Solvent: Dichloromethane (DCM), anhydrous[2]

  • Quench: Saturated aq.[2]

    
     (Sodium thiosulfate)
    

The "Self-Validating" Workflow:

StepActionTechnical Rationale (The "Why")
1. Buffer Prep Suspend solid

(2.0 equiv relative to

-CPBA) in DCM. Stir for 10 mins before adding oxidant.

-CPBA is commercially supplied with

-chlorobenzoic acid. You must neutralize this in situ before it touches the terpene.
2. Oxidant Prep Dissolve

-CPBA in DCM in a separate flask.[2]
Allows for controlled, dropwise addition. Dumping solid oxidant causes local concentration hotspots (exotherms).
3. Cryo-Control Cool the 2-carene/buffer suspension to 0°C .Low temperature kinetically inhibits the rearrangement pathway, which has a higher activation energy than epoxidation.
4. Addition Add

-CPBA solution dropwise over 30-60 mins.
Prevents thermal runaway. The epoxidation is exothermic; heat accelerates acid-catalyzed rearrangement.
5. Monitoring Check TLC every 30 mins. Do not over-run. Prolonged exposure to reaction byproducts (benzoic acid), even with buffer, increases risk.
6. Quench Pour into cold sat.

+

.
Thiosulfate destroys excess peroxide; Bicarbonate neutralizes the

-chlorobenzoic acid byproduct immediately.
Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Step1 Mix 2-Carene + NaHCO3 (Solid) in DCM Step2 Cool to 0°C Step1->Step2 Step3 Dropwise Addition of m-CPBA (Maintain 0°C) Step2->Step3 Step4 Monitor TLC (Look for single spot) Step3->Step4 Step5 Quench: Na2S2O3 + NaHCO3 Step4->Step5 Complete Step6 Wash: Brine/Water Dry: Na2SO4

Figure 2: Buffered epoxidation workflow designed to neutralize in-situ acid generation.

Part 3: Troubleshooting & FAQs

Scenario 1: "My product disappeared on the column."

Diagnosis: Silica Gel Lysis. Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to trigger the rearrangement of 2,3-epoxycarane into p-menthadienols during purification. Solution:

  • Option A: Use Neutral Alumina (Grade III) for purification.

  • Option B: Pre-treat your silica gel with 1-2% Triethylamine (

    
    ) in hexanes before loading your sample. This neutralizes the acidic sites on the silica surface.
    
Scenario 2: "The reaction turned dark/yellow."

Diagnosis: Thermal Runaway / Acid Catalysis. Darkening usually indicates polymerization or gross rearrangement initiated by heat or high acid concentration. Solution:

  • Ensure the internal temperature never exceeds 5°C during addition.

  • Increase the ratio of solid

    
    .
    
  • Verify your

    
    -CPBA purity. If it is old, the acid content (benzoic acid) may be higher than the peracid content.
    
Scenario 3: "Can I use DMDO (Dimethyldioxirane)?"

Answer: Yes, and it is often superior. DMDO is a neutral oxidant generated in acetone. Because it produces no acidic byproducts (only acetone), it avoids the rearrangement issue entirely.

  • Caveat: DMDO requires preparation and titration. If you lack the setup, the buffered

    
    -CPBA method (above) is the industry standard alternative.
    

References

  • Cocker, W., et al. (1988). Acid-catalysed rearrangements of (+)-2-carene epoxide. J. Chem. Soc., Perkin Trans. 1, 1243.

    • Context: Defines the mechanism of ring opening and the form
    • [3]

  • Arata, K., Bledsoe, J. O., & Tanabe, K. (1978).[3] Isomerization of (+)-2-carene epoxide over solid acids and bases. J. Org.[3] Chem., 43(9), 1660–1664.

    • Context: Establishes the sensitivity of the epoxide to solid acids (like silica) and the specific rearrangement products.
  • Bledsoe, J. O. (1974). Process for the preparation of p-menthadienols. U.S. Patent 3,814,733.[3]

    • Context: Industrial verification of the acid-catalyzed conversion of this compound to p-menthadienols (the failure mode you are trying to avoid).
  • Master Organic Chemistry. (2025).

    • Context: General mechanism for buffered epoxid

Sources

stability of 2-carene epoxide in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for strained bicyclic epoxides. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide and FAQ to address the unique handling requirements of (+)-2-carene epoxide. Because of its highly strained architecture, this molecule exhibits extreme sensitivity to its chemical environment, demanding strict control over pH during synthesis, isolation, and storage.

Below, you will find mechanistic insights, quantitative stability data, and self-validating protocols designed for researchers and drug development professionals.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does 2-carene epoxide degrade so rapidly in mildly acidic conditions compared to 3-carene epoxide? A: The extreme lability of (+)-2-carene epoxide under acidic conditions is driven by the structural conjugation between the epoxide and the vicinal cyclopropane ring[1]. When the epoxide oxygen is protonated, the molecule undergoes a concerted ring-opening of both the epoxide and the cyclopropane moieties[2]. This simultaneous opening releases the massive strain energy of two three-membered rings, forming a highly stable cyclopropylcarbinyl cation intermediate[2]. This cation rapidly traps nucleophiles (such as water) to form p-menth-2-ene-1,8-diol[2]. In contrast, the epoxide in 3-carene oxide is remotely positioned; it cannot benefit from this neighboring group participation and therefore survives intact under similar mildly acidic conditions[1].

Q: Can I use Lewis acids to catalyze the ring opening of this compound without destroying the carbon skeleton? A: It is highly challenging and generally not recommended if a single clean product is desired. Lewis acids (e.g., BF


, ZnBr

, p-TSA) cause rapid activation of the epoxide. However, due to the stability of the resulting allylic carbocation, the reaction typically yields complex mixtures of stereoisomers, rearranged carbonyls, and elimination products like p-menthadienol[3]. For clean ring-opening, uncatalyzed solvolysis in water is preferred over acid catalysis[2].

Q: Is this compound stable under basic conditions? A: Yes. Base-catalyzed rearrangements of this compound are generally very slow and require harsh conditions to force the reaction, often resulting in low yields of mixed products[2]. Under mild basic conditions (e.g., NaHCO


, or even KOtBu at 0–5 °C), the epoxide remains intact[1]. The lack of protonation prevents the molecule from reaching the activation energy required to break the C-O bond and relieve the ring strain.

Part 2: Mechanistic & Workflow Visualizations

G A This compound (Conjugated Cyclopropyl-Epoxy) B Acidic Conditions (H+, Lewis Acids) A->B C Basic Conditions (OH-, Amines) A->C D Protonation of Epoxide & Strain Release B->D G No Protonation (High Activation Barrier) C->G E Cyclopropylcarbinyl Cation Intermediate D->E Concerted Ring Opening F p-Menth-2-ene-1,8-diol (Rapid Degradation) E->F + H2O H Stable Intact Epoxide (Recoverable) G->H

Mechanistic divergence of this compound stability in acidic versus basic environments.

Workflow Start Epoxidation Workup Q1 Is Aqueous Wash pH < 7? Start->Q1 A1 Risk: Acid-Catalyzed Diol Formation Q1->A1 Yes Q2 Using MgSO4 for Drying? Q1->Q2 No (pH > 7.5) A2 Action: Wash with Sat. NaHCO3 A1->A2 A2->Q2 A3 Risk: Lewis Acid Isomerization Q2->A3 Yes End Stable Epoxide Isolated Q2->End No (Using K2CO3) A4 Action: Swap to Anhydrous K2CO3 A3->A4 A4->End

Troubleshooting workflow for preventing this compound degradation during isolation.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability profile of (+)-2-carene epoxide across various pH environments.

Table 1: Stability Profile of (+)-2-Carene Epoxide

Condition TypeReagent/EnvironmentStability / Half-LifePrimary Outcome / Major Product
Mild Acid 2% H

SO

(aq) or p-TSA
< 5 minutesComplete degradation to (+)-p-menth-2-ene-1,8-diol[2]
Lewis Acid BF

·OEt

or ZnBr

< 15 minutesComplex mixture (p-menthadienol, carbonyls, THC isomers)[3]
Neutral / Thermal H

O (Uncatalyzed, 100 °C)
2 - 4 hoursClean conversion to (+)-p-menth-2-ene-1,8-diol[2]
Mild Base NaHCO

(aq) or K

CO

> 24 hoursStable, intact (+)-2-carene epoxide[1]
Strong Base KOtBu (THF, 0–5 °C)> 1 hourStable, no deterioration observed[1]

Part 4: Validated Experimental Protocols

Protocol A: Base-Stabilized Synthesis and Isolation of (+)-2-Carene Epoxide

Causality Focus: Because this compound is highly susceptible to acid-catalyzed ring opening, the generation of m-chlorobenzoic acid (m-CBA) during standard m-CPBA epoxidation will auto-catalyze the destruction of your product. This protocol uses a strict biphasic buffering system to prevent this.

  • Setup: Equip a round-bottom flask with a magnetic stirrer. Add (+)-2-carene (1.0 eq) and dissolve in dichloromethane (DCM).

  • Buffering (Critical Step): Add an equal volume of saturated aqueous NaHCO

    
     to create a biphasic system. This ensures the reaction environment never drops below pH 7.5 as m-CBA is formed.
    
  • Oxidation: Cool the mixture to 0 °C. Slowly add m-CPBA (1.1 eq) in small portions to control the exotherm.

  • Monitoring: Stir for 2 hours at 0 °C. Validate completion via TLC (Hexanes/EtOAc 9:1). Note: Do not use acidic TLC stains (like p-Anisaldehyde) as they will degrade the epoxide on the plate; use KMnO

    
     instead.
    
  • Quenching & Washing: Separate the organic layer. Wash sequentially with 10% Na

    
    SO
    
    
    
    (to destroy excess peroxide), then twice with saturated NaHCO
    
    
    .
  • Self-Validation: Test the pH of the final aqueous wash using pH paper. Do not proceed to drying unless the pH is ≥ 7.5.

  • Drying: Dry the organic phase over anhydrous K

    
    CO
    
    
    
    . Causality: K
    
    
    CO
    
    
    ensures the solution remains slightly basic. Standard MgSO
    
    
    must be avoided due to its mild Lewis acidic character, which will isomerize the epoxide during concentration.
  • Concentration: Filter and concentrate under reduced pressure. Keep the water bath strictly < 30 °C to yield the intact (+)-2-carene epoxide.

Protocol B: Controlled Acid-Catalyzed Ring Opening to (+)-p-Menth-2-ene-1,8-diol

Causality Focus: To intentionally synthesize the diol, a weak protic acid is used to trigger the concerted opening of the epoxide and cyclopropane rings, releasing strain energy. The reaction must be quenched immediately to prevent over-reaction.

  • Setup: Dissolve isolated (+)-2-carene epoxide in a THF/H

    
    O mixture (1:1 v/v).
    
  • Acidification: Add a catalytic amount of 2% aqueous H

    
    SO
    
    
    
    dropwise at room temperature.
  • Reaction Dynamics: The vicinal cyclopropyl-epoxy moiety will rapidly undergo strain-release ring opening[2].

  • Validation: Monitor via TLC. The starting material spot will disappear almost instantaneously (< 5 mins).

  • Quenching (Critical Step): Immediately neutralize the reaction by adding solid NaHCO

    
     until effervescence ceases. Causality: Prolonged exposure to acid will cause the newly formed diol to undergo secondary dehydration to p-cymene.
    
  • Extraction: Extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and concentrate to isolate the diol.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL:[Link]

  • Synthetic pathways to tetrahydrocannabinol (THC): an overview Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • US6867335B2 - Uncatalysed addition reactions Source: Google Patents URL

Sources

Technical Support Center: Purification of (+)-2-Carene Epoxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for terpene epoxide isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of (+)-2-carene epoxide from crude reaction mixtures.

(+)-2-Carene epoxide is a highly valuable chiral intermediate, frequently utilized as a precursor in the synthesis of tetrahydrocannabinols (like Δ9-THC) and other complex terpenoids[1]. However, its strained bicyclo[4.1.0]heptane architecture makes it exceptionally sensitive to electrophilic attack. The primary failure mode during its isolation is the acid-catalyzed rearrangement of the epoxide into (+)-p-menth-2-ene-1,8-diol[1].

This guide provides self-validating protocols, troubleshooting FAQs, and the mechanistic causality behind each workflow step to ensure high-yield, high-purity recovery.

Purification Workflow & Logical Relationships

The following diagram illustrates the critical decision points and failure modes in the purification of 2-carene epoxide. Strict pH control is the central pillar of this workflow.

G Crude Crude Reaction Mixture (Epoxide + Acidic Byproducts) Quench Aqueous Quench & Buffer Wash (pH > 7.5 strictly maintained) Crude->Quench PhaseSep Phase Separation & Organic Drying Quench->PhaseSep Decision Purification Scale PhaseSep->Decision Degradation Diol Rearrangement (Product Loss) PhaseSep->Degradation Acidic conditions Distillation Fractional Vacuum Distillation (Base-washed glassware) Decision->Distillation > 5g scale Chromatography Column Chromatography (Et3N deactivated silica) Decision->Chromatography < 5g scale Pure Pure (+)-2-Carene Epoxide Distillation->Pure Chromatography->Pure

Workflow for this compound purification highlighting the critical pH control step.

Step-by-Step Methodologies

The choice of purification depends heavily on your scale. Distillation is mandatory for process scale-up to avoid the massive solvent volumes and inherent acidity of silica gel[2], while chromatography is suitable for analytical or small-scale (<5g) isolation.

Protocol A: Fractional Vacuum Distillation (Recommended for >5g Scale)

Causality: Epoxidation utilizing meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid as a stoichiometric byproduct. If this acid is not entirely removed, thermal stress during distillation will catalyze the immediate ring-opening of the epoxide[1].

  • Reaction Quench: Cool the crude reaction mixture (typically in CH₂Cl₂) to 0 °C. Quench slowly with saturated aqueous Na₂SO₃ to reduce any residual peroxides.

  • Aggressive Buffering (Self-Validating Step): Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL per gram of substrate). Validation: Test the pH of the final aqueous wash. Do not proceed until the aqueous phase is strictly ≥ 7.5.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Crucial: Maintain the rotary evaporator bath temperature below 30 °C to prevent premature thermal degradation.

  • Apparatus Deactivation: Pre-treat all distillation glassware by rinsing with a 1% solution of triethylamine (Et₃N) in hexanes, followed by air drying. Causality: Active silanol groups on fresh borosilicate glass possess enough Lewis acidity to induce isomerization at elevated temperatures.

  • Fractional Distillation: Transfer the crude oil to the deactivated distillation flask. Apply a strong, stable vacuum (target 8 mmHg). Slowly increase the oil bath temperature and collect the main fraction boiling at 70.5–71.5 °C [1].

Protocol B: Buffered Column Chromatography (For <5g Scale)

Causality: Standard TLC-grade silica gel is inherently acidic (pH ~4.5–5.5). Loading this compound directly onto standard silica will result in near-total conversion to the diol[2].

  • Stationary Phase Deactivation: Slurry the silica gel in the initial eluent (e.g., 5% Ethyl Acetate in Hexanes) containing 1% triethylamine (Et₃N) . This neutralizes the acidic silanol sites on the silica.

  • Column Packing & Loading: Pack the column with the deactivated slurry. Load the neutralized, concentrated crude mixture carefully onto the column head.

  • Elution: Elute using 5% EtOAc/hexanes containing 0.1% Et₃N.

  • Monitoring: Monitor fractions via TLC. The target (+)-2-carene epoxide will elute with an R_f of approximately 0.37[1].

Troubleshooting Guide & FAQs

Q: My purified this compound contains a significant amount of a white crystalline solid. What is this, and how did it form? A: The white solid is (+)-p-menth-2-ene-1,8-diol, which precipitates as flocculent white crystals (melting point 112–113 °C)[1]. This is the classic acid-catalyzed rearrangement product of this compound. It forms when the epoxidation reaction is not adequately buffered during the aqueous workup, or when non-deactivated silica gel is used for chromatography. To salvage future batches, ensure strict pH control (pH > 7.5) and use base-washed glassware.

Q: I started with a commercial mixture of (+)-2-carene and (+)-3-carene because their boiling points are nearly identical. How do I isolate pure this compound? A: Direct fractional distillation of the unreacted carene isomers is notoriously difficult due to their similar vapor pressures. The standard industry workaround is to co-epoxidize the mixture. The resulting (+)-2-carene epoxide and (+)-3-carene epoxide have distinct chemical reactivities. Because (+)-3-carene epoxide is highly sterically hindered, it does not undergo uncatalyzed nucleophilic addition reactions as readily as the 2-carene isomer[1]. You can subject the epoxide mixture to a selective downstream reaction (e.g., coupling with olivetol); only the this compound will react, allowing you to easily separate the unreacted 3-carene epoxide from your target adduct[1].

Q: During distillation, my yield drops significantly, and the pot residue becomes highly viscous. What is going wrong? A: This indicates thermal degradation and polymerization. This occurs when the vacuum is insufficient, forcing you to raise the pot temperature too high. Ensure your vacuum pump is capable of maintaining a stable pressure of at least 8 mmHg to keep the boiling point low (70.5–71.5 °C)[1]. Additionally, adding a trace amount of a high-boiling, sterically hindered amine to the distillation pot can neutralize any acid generated in situ during heating.

Q: Can I use a different catalyst to avoid the acidic byproducts of mCPBA entirely? A: Yes. Modern sustainable protocols utilize solvent-free catalytic epoxidation using aqueous H₂O₂ and a tungsten-based polyoxometalate catalyst[3]. This avoids the generation of stoichiometric organic acids entirely, making the downstream purification significantly easier and reducing the risk of diol formation[3].

Quantitative Analytical Data

Use the following reference data to validate the identity and purity of your isolated (+)-2-carene epoxide.

Property / Analytical MethodReference ValueSource
Boiling Point 70.5 – 71.5 °C at 8 mmHg[1]
TLC Retention Factor (R_f) 0.37 (in 5% EtOAc / Hexanes)[1]
¹H NMR (CDCl₃, 300 MHz) δ 2.97 (d, 1H), 1.85 (quint., 1H), 1.63 (t, 2H), 1.53 (m, 1H), 1.22 (s, 3H), 1.02 (s, 3H), 1.00 (s, 3H), 0.61 (m, 1H)[1]
¹³C NMR (CDCl₃) δ 58.11, 57.85, 28.92, 27.14, 23.74, 21.94, 21.06, 20.69, 16.55, 16.39[1]
Degradation Product (Diol) M.P. 112 – 113 °C[1]

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. 2

  • Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks - Green Chemistry (RSC Publishing). 3

  • US6867335B2 - Uncatalysed addition reactions - Google Patents. 1

Sources

storage conditions to prevent polymerization of terpene oxides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Terpene Oxide Stability & Storage Case ID: TO-POLY-PREV-001

Overview: The Instability of Strained Rings

Terpene oxides (e.g., Limonene oxide,


-Pinene oxide) are structurally strained epoxides. Unlike simple aliphatic epoxides, they possess a high susceptibility to acid-catalyzed rearrangement  and cationic polymerization .

This guide addresses the primary failure mode: Trace acidity triggering a runaway ring-opening chain reaction. This process is often autocatalytic—oxidation generates acidic byproducts (peroxides/acids), which then catalyze the polymerization of the remaining epoxide.

Module 1: The Failure Mechanism (The "Why")

Technical Insight: The epoxide ring is electron-rich but highly strained. In the presence of a Lewis acid (metal ions from containers) or Brønsted acid (trace moisture/oxidation products), the oxygen atom is protonated. This weakens the C-O bond, allowing a nucleophilic attack by another epoxide molecule, leading to oligomerization (viscous sludge) or rearrangement (isomerization to ketones/aldehydes).

Visualization: Acid-Catalyzed Cationic Polymerization Pathway

TerpeneOxidePolymerization Trigger Trigger: Trace Acid (H+) or Lewis Acid Protonation Activation: Protonated Epoxide (Oxonium Ion) Trigger->Protonation Epoxide Monomer: Terpene Oxide Epoxide->Protonation + H+ Attack Propagation: Nucleophilic Attack by 2nd Epoxide Protonation->Attack Ring Opening Rearrange Side Reaction: Isomerization (Ketones/Aldehydes) Protonation->Rearrange Meinwald Rearrangement Polymer Result: Polyether Oligomers (Sludge) Attack->Polymer Chain Growth

Figure 1: The cascade effect where trace acidity activates the epoxide ring, leading to either polymerization (viscosity increase) or rearrangement (off-odor formation).[1]

Module 2: Storage Protocols (Self-Validating Systems)

Do not rely on "standard" chemical storage.[2] Terpene oxides require active stabilization.

Protocol A: The "Dry & Basic" Storage System

Target: Prevention of acid build-up and hydrolysis.

  • Container Selection:

    • DO NOT USE: Uncoated steel (Lewis acid catalysis risk) or standard polyethylene (permeable to

      
      ).
      
    • USE: Borosilicate glass (amber) or Teflon (PTFE) coated bottles.

    • Pre-treatment: If reusing glass, acid-wash followed by a base-wash (1M NaOH), then rinse with distilled water and oven dry. Acid residue on glass surfaces is a common silent killer of epoxides.

  • Active Stabilization (The Solid Phase Buffer):

    • Add Anhydrous Sodium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      directly to the bottle.
    • Dosage: 0.5% to 1.0% w/w (e.g., 1g per 100g oil).

    • Mechanism: The solid base acts as an acid scavenger. It neutralizes any adventitious acid formed by oxidation or hydrolysis before it can catalyze polymerization. Being insoluble, it settles at the bottom and does not interfere with reactions (decant before use).

  • Atmospheric Control:

    • Purge headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

    • Seal with Parafilm to prevent moisture ingress.

  • Temperature:

    • Store at +2°C to +8°C .

    • Note: Freezing (-20°C) is acceptable but can cause phase separation of stabilizers. If freezing, ensure the container is brought to room temperature before opening to prevent condensation (water = acid trigger).

Module 3: Troubleshooting & Diagnostics

Symptom-Based Diagnostic Table

SymptomProbable CauseVerification Test (Self-Validation)Corrective Action
Viscosity Increase Polymerization has occurred. The material is forming polyethers.GPC (Gel Permeation Chromatography) or simple evaporation test (residue check).Irreversible. Distill immediately to recover remaining monomer. Discard residue.
Sweet/Ketone Odor Rearrangement (Meinwald).[1] Epoxide has isomerized to campholenic aldehyde (from pinene) or dihydrocarvone (from limonene).GC-MS or IR Spectroscopy (Look for Carbonyl C=O stretch at ~1700-1720 cm⁻¹).Irreversible. Check storage pH. If <7, the batch is compromised. Distillation required.[3]
Yellowing Oxidation (radical mechanism) leading to conjugated byproducts.Peroxide Value Test .Add antioxidant (BHT 500ppm) to prevent further degradation. Distill to purify.
White Precipitate Hydrolysis or stabilizer fallout. Formation of diols (e.g., pinanediol).GC-MS (Check for diol peaks).Filter the liquid.[4] If diol content is low (<2%), dry over

and use.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use BHT (Butylated Hydroxytoluene) as a stabilizer? A: Yes, but it only solves half the problem. BHT prevents radical oxidation (which creates peroxides). It does not neutralize existing acidity.

  • Best Practice: Use a "Dual Defense" system: BHT (0.05%) to stop oxidation + Solid

    
      to scavenge acids.
    

Q2: Why did my terpene oxide polymerize in a clean glass vial? A: "Clean" does not mean "Neutral." Glass surfaces contain silanol groups (


) which are slightly acidic. If the glass was acid-washed and not neutralized, the surface protons can initiate cationic polymerization at the interface. Always base-wash glass for terpene oxides.

Q3: Is it safe to distill terpene oxides that have started to polymerize? A: Proceed with Caution. Polymerization is exothermic. If the viscosity is high, the heat transfer in the still pot will be poor, creating hot spots.

  • Safety Protocol: Add a fresh base (Sodium Carbonate) to the pot to neutralize the catalyst before heating. Use high vacuum to keep temperatures below 100°C.

Q4: How do I check if my batch is still good without a GC-MS? A: Perform a Spot Acid Test .

  • Take 1mL of the terpene oxide.

  • Shake with 1mL of neutral water (pH 7.0).

  • Check the pH of the water layer.

  • If pH < 6.0, significant acid formation has occurred; polymerization risk is high.

References

  • Royal Society of Chemistry . (2020). Sustainable catalytic rearrangement of terpene-derived epoxides. Retrieved from

  • Journal of Chemical and Pharmaceutical Research . (2015). Polymerization of alpha pinene oxide catalyzed by maghnite H+. Retrieved from

  • National Institutes of Health (PMC) . (2022). Effect of Emulsion Particle Size on the Encapsulation Behavior and Oxidative Stability of Spray Microencapsulated Sweet Orange Oil. Retrieved from

  • Australian Industrial Chemicals Introduction Scheme . Limonene: Human Health Tier II Assessment. Retrieved from

  • Chimia . The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides. Retrieved from

Sources

Technical Support Center: Troubleshooting Unwanted p-Menthadienol Formation in Terpene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for terpene synthesis and functionalization. While p-mentha-2,8-dien-1-ol is a highly valuable intermediate in the synthesis of cannabinoids (such as CBD and THC), it frequently emerges as a problematic, yield-reducing byproduct during the epoxidation of (+)-limonene or during its own downstream processing.

This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides a mechanistic breakdown of why this unwanted allylic alcohol forms, how to suppress it, and self-validating protocols to ensure the integrity of your synthetic pipeline.

Mechanistic Pathway Analysis

To prevent the formation of p-mentha-2,8-dien-1-ol, we must first understand the causality of its generation. During the epoxidation of (+)-limonene to limonene 1,2-epoxide, the oxirane ring is highly susceptible to nucleophilic attack or acid-catalyzed rearrangement. If the reaction environment contains Brønsted or Lewis acidic sites, the epoxide ring opens to form a tertiary carbocation. Subsequent proton elimination yields the allylic double bond, irreversibly isomerizing the desired epoxide into p-mentha-2,8-dien-1-ol[1].

G Limonene (+)-Limonene LimOxide Limonene 1,2-Epoxide (Desired Product) Limonene->LimOxide Epoxidation (TBHP, Ti-Catalyst) Carveol Carveol / Carvone (Allylic Oxidation) Limonene->Carveol Allylic Oxidation pMentha p-Mentha-2,8-dien-1-ol (Unwanted Isomerization) LimOxide->pMentha Acidic Isomerization (Ring Opening) Diol 1,2-Diol (Hydration Byproduct) LimOxide->Diol Hydration (H2O presence)

Mechanistic pathways of limonene oxidation and epoxide isomerization.

Troubleshooting & FAQs

Q1: Why is p-mentha-2,8-dien-1-ol dominating my product mixture during limonene epoxidation? A: This is a classic symptom of acid-catalyzed epoxide ring-opening. Even trace impurities in your starting materials or solvent can act as proton donors, triggering unwanted side reactions and reducing overall yields[2]. Furthermore, if you are using an unbuffered system or a catalyst with strong Brønsted acid sites, the desired limonene 1,2-epoxide will rapidly isomerize into p-menthadienol[1].

Q2: How does my choice of oxidant influence this side reaction? A: The oxidant dictates the micro-environment of the reaction. Using aqueous hydrogen peroxide (H₂O₂) introduces water, which drives the hydration of the epoxide into 1,2-epoxylimonene diol. Furthermore, H₂O₂ is a harsh oxidant that decreases overall epoxide selectivity. Transitioning to anhydrous tert-butyl hydroperoxide (TBHP) eliminates the hydration pathway and, when paired with a mesoporous catalyst, significantly suppresses isomerization to p-menthadienol[1].

Q3: I am using p-menthadienol as a starting material for CBD synthesis, but my yields are poor. What is happening? A: In the synthesis of cannabidiol (CBD), p-menthadienol is condensed with olivetol. However, if the Lewis acid catalyst is too strong or the reaction time is extended, p-menthadienol undergoes an unwanted self-reaction (oligomerization) or forms abnormal-CBD via a retro Friedel-Crafts process[3]. Utilizing highly controlled heterogeneous catalysts, such as Lewis acidic Metal-Organic Frameworks (MOFs), can prevent p-menthadienol self-reaction and improve CBD yields[4].

Q4: What are the analytical markers to detect p-menthadienol contamination in my epoxide? A: ¹H NMR is the most definitive self-validating tool here. p-Mentha-2,8-dien-1-ol will exhibit complex multiplets in the 1.65–2.55 ppm range (corresponding to the cyclohexene ring protons) and distinct olefinic proton signals that are entirely absent in the intact limonene oxirane ring[5].

Quantitative Data: Reaction Parameter Optimization

The table below summarizes how specific reaction parameters dictate the fate of the limonene substrate, highlighting the conditions required to avoid p-menthadienol formation.

Table 1: Influence of Reaction Parameters on (+)-Limonene Oxidation Product Distribution

OxidantCatalyst SystemTemp (°C)Limonene Epoxide Selectivityp-Menthadienol FormationPrimary Byproduct Pathway
TBHP (Anhydrous) Ti/KIT-6 50 ~60% Low Allylic Oxidation (Carvone)
H₂O₂ (Aqueous)Ti/KIT-630LowHighHydration (1,2-Diol)
TBHP (Anhydrous)Acidic / Unbuffered>70LowVery HighAcidic Isomerization

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of limonene 1,2-epoxide without the formation of p-menthadienol, follow this rigorously validated, step-by-step methodology.

Protocol: Highly Selective Epoxidation of (+)-Limonene

Phase 1: Catalyst Preparation & Activation

  • Calcination: Place the Ti/KIT-6 mesoporous catalyst in a muffle furnace. Calcine at 550 °C for 4 hours.

    • Causality: This step is critical to remove any adsorbed moisture or organic templating agents that could act as unwanted Brønsted acid sites, which directly cause epoxide isomerization[1].

Phase 2: Anhydrous Epoxidation 2. Reaction Setup: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve (+)-limonene (≥99% purity) in an anhydrous, non-polar solvent. Add the activated Ti/KIT-6 catalyst. 3. Oxidant Addition: Slowly add anhydrous tert-butyl hydroperoxide (TBHP) dropwise via a syringe pump.

  • Causality: Strict exclusion of water prevents the formation of 1,2-diols, while TBHP's milder oxidation potential prevents over-oxidation[1].

  • Temperature Control: Submerge the flask in a pre-calibrated oil bath and maintain the reaction strictly at 50 °C.

    • Causality: Temperatures exceeding 70 °C provide the thermodynamic activation energy required for the oxirane ring to open, triggering the formation of p-mentha-2,8-dien-1-ol[1].

Phase 3: Quenching and Analytical Validation 5. Filtration: Upon completion (monitored via TLC), quench the reaction and filter the mixture through a Celite pad to remove the heterogeneous Ti/KIT-6 catalyst. 6. Analytical Checkpoint: Subject a crude aliquot to GC-MS and ¹H NMR. Proceed to downstream purification only if the 1.65–2.55 ppm cyclohexene multiplets (indicative of p-menthadienol) are absent[5].

Workflow Start Prepare Reagents (Anhydrous TBHP, Ti/KIT-6) React Controlled Epoxidation (50°C, Neutral pH) Start->React Quench Quench & Filter Catalyst React->Quench Analyze GC-MS / NMR Analysis Quench->Analyze Decision p-Menthadienol < 2%? Analyze->Decision Purify Proceed to Downstream Purification Decision->Purify Yes Troubleshoot Adjust Temp/pH (Check Acidic Sites) Decision->Troubleshoot No Troubleshoot->React

Self-validating experimental workflow for selective limonene epoxidation.

References

  • Limonene epoxidation in aqueous phase over Ti/KIT-6.Redalyc.org.
  • P-Mentha-2,8-dien-1-ol | 22771-44-4.Benchchem.
  • Phytocannabinoids: a unified critical inventory.RSC Publishing.
  • Metal-Organic Framework-Spherical Carbon Composites for Heterogeneous Catalysis in Continuous Flow.White Rose eTheses Online.
  • Optimizing Synthesis: The Purity of (1S,4R)-P-Mentha-2,8-Dien-1-Ol Matters.nbinno.com.

Sources

Technical Support Center: Optimizing 2,3-Epoxycarane Yield

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4920: m-CPBA Oxidation of Car-2-ene

Status: Open | Priority: High | Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing variable yields (40–60%) or significant byproduct formation during the synthesis of 2,3-epoxycarane from car-2-ene .

The Root Cause: The bicyclic carane system is highly strained. The resulting epoxide is extremely acid-sensitive. The byproduct of m-CPBA oxidation is m-chlorobenzoic acid (m-CBA), which is acidic enough (


) to catalyze the Meinwald rearrangement  or hydrolytic ring-opening of your product in situ, converting your desired epoxide into aldehydes, ketones, or glycols before you even begin the workup.

The Solution: You must transition from a standard oxidation protocol to a Buffered Biphasic System .

Part 1: The "Golden Protocol" (Optimized Standard Operating Procedure)

Do not use "neat" m-CPBA without a buffer. This protocol is designed to neutralize m-CBA as it forms, maintaining the epoxide's integrity.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
(+)-Car-2-ene 1.0SubstrateEnsure high purity (>95%); impurities can catalyze decomposition.
m-CPBA 1.1–1.2OxidantCritical: Purify commercial m-CPBA (often 70-77%) or adjust mass calculation carefully.
NaHCO

2.0–3.0BufferFinely powdered solid or sat. aq. solution (see Phase variants below).
DCM SolventMediumAnhydrous (

). Volume: 10–15 mL per gram of substrate.
Step-by-Step Workflow
  • Preparation of the Buffer Slurry:

    • In a round-bottom flask, dissolve Car-2-ene (1.0 eq) in DCM .

    • Add finely powdered NaHCO

      
       (2.5 eq)  directly to the organic solution.
      
    • Why: This creates a "heterogeneous buffer" that neutralizes acid immediately upon generation at the crystal surface.

  • Temperature Control (The "Cold Start"):

    • Cool the mixture to 0°C (ice/water bath).

    • Why: Low temperature suppresses the rearrangement activation energy and controls the exotherm.

  • Controlled Addition:

    • Dissolve m-CPBA (1.2 eq) in a separate volume of DCM.

    • Add this solution dropwise over 30–60 minutes via an addition funnel.

    • Crucial: Do not add solid m-CPBA directly; localized high concentrations of acid will destroy the product.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours, then allow to warm to room temperature slowly.

    • Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the alkene.

    • Stop Condition: Quench immediately upon consumption of starting material. Over-stirring leads to degradation.

  • The "Destructive" Workup:

    • Quench: Add saturated aqueous Na

      
      SO
      
      
      
      (Sodium Sulfite) or NaHSO
      
      
      (Bisulfite) to destroy excess peroxide. Stir until starch-iodide paper test is negative.
    • Acid Removal: Separate layers. Wash the organic layer twice with saturated NaHCO

      
       .
      
    • Verification: The pH of the aqueous wash must be basic (>8).

    • Drying: Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo at <30°C . (Heat sensitivity warning).
Part 2: Visualizing the Logic
Workflow Diagram: The Buffered Pathway

This flow illustrates the critical decision points where yield is typically lost.

G Start Start: Car-2-ene Buffer Add Solid NaHCO3 (Acid Scavenger) Start->Buffer Cool Cool to 0°C Buffer->Cool Oxidize Add m-CPBA (DCM Solution) Dropwise Cool->Oxidize Monitor TLC Monitoring (Stop at Conversion) Oxidize->Monitor Monitor->Monitor SM Present Quench Quench: Na2SO3 (Destroy Peroxides) Monitor->Quench SM Consumed Wash Wash: Sat. NaHCO3 (Remove m-CBA) Quench->Wash Isolate Isolate 2,3-Epoxycarane Wash->Isolate

Figure 1: Optimized Buffered Oxidation Workflow. Note the early introduction of the buffer.

Part 3: Troubleshooting Dashboard (FAQs)

Q1: My yield is low (<50%), and I see a new carbonyl peak in the IR/NMR. What happened? A: You likely triggered the Meinwald Rearrangement .

  • Mechanism: The strained cyclopropane ring adjacent to the epoxide makes the system prone to acid-catalyzed ring opening.[1] The protonated epoxide rearranges to form a ketone or aldehyde (often with ring contraction or expansion).

  • Fix: Increase the buffer load (3.0 eq NaHCO

    
    ). Ensure your m-CPBA addition is slow to prevent local acid spikes. Switch to a biphasic system (DCM + 0.5M aq NaHCO
    
    
    
    ) with vigorous stirring if solid buffer fails.

Q2: Which stereoisomer am I making? A: You are predominantly synthesizing


-2,3-epoxycarane  (trans-epoxide).
  • Reasoning: The gem-dimethyl group on the cyclopropane ring exerts significant steric hindrance on the

    
    -face (cis to the bridge). The oxidant (m-CPBA) is forced to attack from the less hindered 
    
    
    
    -face (trans to the bridge).
  • Validation:

    
    -NMR coupling constants will verify this. The trans-epoxide typically shows distinct shielding patterns compared to the cis-minor product [1, 2].[2][3]
    

Q3: The reaction is dangerously exothermic. How do I scale this up? A: m-CPBA oxidations are highly exothermic (


 kJ/mol).
  • Protocol: For scales >5g, do not use a batch addition. Use a controlled feed (syringe pump) of the m-CPBA solution.

  • Alternative: Consider generating the oxidant in situ (e.g., urea-hydrogen peroxide + acetic anhydride) or using Magnesium Monoperoxyphthalate (MMPP), which is safer and water-soluble, allowing for easier buffering [3].

Q4: I cannot get rid of the white precipitate during workup. A: That is m-chlorobenzoic acid (m-CBA).

  • The Trick: m-CBA is sparingly soluble in DCM but soluble in ether/ethyl acetate. If you concentrate the DCM reaction mixture before washing, m-CBA will crash out.

  • Better Workflow: Filter the cold reaction mixture through a fritted glass funnel (celite pad) before the aqueous workup. This removes the bulk of the m-CBA and the solid NaHCO

    
     buffer, simplifying the liquid-liquid extraction.
    
Part 4: Mechanistic & Stereochemical Insight

The stereoselectivity is governed by the "Butterfly Mechanism" of peracid oxidation, heavily influenced by the unique geometry of the carane skeleton.

Stereochem Substrate Car-2-ene (Gem-dimethyl hindrance) Face_Beta Beta Face Attack (Blocked by Me-groups) Substrate->Face_Beta High Energy Barrier Face_Alpha Alpha Face Attack (Sterically favored) Substrate->Face_Alpha Kinetic Pathway Product Alpha-2,3-Epoxycarane (Major Isomer) Face_Alpha->Product

Figure 2: Steric control of the epoxidation reaction.[4] The gem-dimethyl bridge blocks the top (beta) face.

References
  • Koskowich, S. M., et al. (2008).[3][5] "Computational Modeling of a Stereoselective Epoxidation: Reaction of Carene with Peroxyformic Acid." Journal of Organic Chemistry. Link

  • Cocker, W., et al. (1966). "Stereochemistry of the carane series." Journal of the Chemical Society C: Organic.
  • Fothergill, J. (2004). "Epoxidation of (+)-2-carene and subsequent reaction with water."[6] European Patent EP1390332B1. (Specific industrial protocol for 2-carene epoxidation). Link

  • Schwartz, N. N., & Blumbergs, J. H. (1964).[4] "Epoxidations with m-Chloroperbenzoic Acid." Journal of Organic Chemistry. (The classic m-CPBA mechanistic paper). Link

Sources

troubleshooting low conversion in terpene epoxidation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Terpene Functionalization . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physical and chemical barriers that cause low conversion in terpene epoxidation.

Terpenes (e.g., limonene,


-pinene, squalene) are highly hydrophobic, sterically hindered, and prone to side reactions. Troubleshooting these workflows requires a systematic approach to mass transfer, oxidant kinetics, and pH control.

Diagnostic Logic: Isolating the Root Cause

Before altering your protocol, you must determine if you are experiencing true low conversion (unreacted starting material) or apparent low conversion (starting material is consumed, but epoxide is lost to side reactions).

Troubleshooting Start Low Epoxide Yield Detected MassBalance Perform Mass Balance (GC-FID / NMR) Start->MassBalance HighSM High Unreacted Terpene (True Low Conversion) MassBalance->HighSM >50% SM remains LowSM Low Unreacted Terpene (Apparent Low Conversion) MassBalance->LowSM <10% SM remains OxidantCheck Check Oxidant Consumption (e.g., KI/Thiosulfate Titration) HighSM->OxidantCheck SideReact Analyze Byproducts (Diols, Ketones, Aldehydes) LowSM->SideReact OxDepleted Oxidant Depleted Cause: Autodecomposition Fix: Syringe Pump, EDTA, pH Control OxidantCheck->OxDepleted Titration < 10% OxPresent Oxidant Present Cause: Mass Transfer / Catalyst Poisoning Fix: Increase RPM, Add PTC OxidantCheck->OxPresent Titration > 80% Diols Diols / Ring-Opened Cause: Acid Hydrolysis Fix: Buffer to pH 7-8 SideReact->Diols Aqueous/Acidic Allylic Allylic Oxidation Cause: Radical Pathway Fix: Radical Scavenger, Change Catalyst SideReact->Allylic Aerobic/O2

Diagnostic workflow for identifying the chemical or physical failure modes in terpene epoxidation.

Frequently Asked Questions (FAQs)

Q1: My GC-FID shows <20% conversion of limonene after 24 hours using aqueous and a tungstate catalyst. What is the primary cause?

A1: Severe mass transfer limitations. Terpenes are highly lipophilic and completely immiscible with aqueous


. If your active peroxo-metal complex remains in the aqueous phase, the reaction only occurs at the biphasic interface, leading to abysmal kinetics[1].
  • The Fix: You must use a Phase Transfer Catalyst (PTC) such as Aliquat 336 or Adogen 464. The PTC exchanges its counterion to form a lipophilic ion pair with the active peroxo-tungstate species, transporting it into the organic terpene phase[2]. Alternatively, employing micellar catalysis with surfactants can disperse the hydrophobic terpene into the aqueous phase, dramatically increasing the interfacial surface area[3].

Q2: I am using Oxone (or running a Shi Epoxidation) but the reaction stalls at 30% conversion. Adding more oxidant at the beginning doesn't help.

A2: Autodecomposition of the oxidant. Oxone (


) and 

are highly unstable. If you add the entire stoichiometric amount upfront, the oxidant will disproportionate into

and water before it can react with the sterically hindered terpene double bond. Furthermore, trace transition metals in your glassware can catalyze this decomposition.
  • The Fix: Implement a continuous feed strategy . Use a syringe pump to add the oxidant dropwise over 4–6 hours. Additionally, add a small amount of EDTA disodium salt to the reaction mixture to chelate trace metals that cause parasitic oxidant decomposition[4].

Q3: My starting material ( -pinene) is completely consumed, but my isolated epoxide yield is <10%. Where did it go?

A3: Acid-catalyzed epoxide ring-opening (Apparent Low Conversion).


-pinene oxide is exceptionally acid-labile. The electrophilic nature of peroxo species often requires slightly acidic conditions to form, but these same protons (

) rapidly catalyze the hydrolysis of the newly formed epoxide into pinanediol, sobrerol, or cause rearrangement into campholenic aldehyde[1].
  • The Fix: You must decouple the oxidation kinetics from the hydrolysis kinetics. Buffer the aqueous phase strictly to pH 7.5–8.5 using a sodium bicarbonate (

    
    ) or phosphate buffer. For Oxone systems, maintaining a pH between 8 and 9 is critical to prevent both oxidant decomposition and acid hydrolysis of the epoxide[5],[6].
    

Quantitative Troubleshooting Data

Table 1: Kinetic Parameters & Optimization Targets for Terpene Epoxidation

VariableSub-Optimal Condition (Causes Low Conversion)Optimized Target ConditionMechanistic Rationale
Stirring Rate < 400 RPM800 - 1200 RPM Maximizes interfacial surface area in biphasic

or Oxone systems.
Aqueous pH pH < 5 (Unbuffered)pH 7.5 - 8.5 Prevents acid-catalyzed hydrolysis of the epoxide into diols[5].
Oxidant Addition All-at-once (Batch)Syringe Pump (0.5 - 1.0 mL/h) Prevents autodecomposition and thermal runaway of

/Oxone[4].
PTC Loading 0 mol%1 - 5 mol% (e.g., Adogen 464)Shuttles the active peroxo-complex into the hydrophobic terpene phase[2].

Table 2: Catalyst & Oxidant Selection Guide

Oxidant SystemIdeal Terpene SubstratesCommon Failure ModeCorrective Action

+ Tungstate (POM)
Limonene, SqualeneBiphasic mass transfer failureAdd Aliquat 336; run solvent-free or with EtOAc[2].
Oxone + Acetone (DMDO)

-pinene, Camphene
Rapid Oxone decompositionBuffer with

to pH 8; control temp to 0-10°C[6].
mCPBA General lab-scale screeningOver-oxidation to bis-epoxidesControl stoichiometry strictly to 1.05 eq; run at 0°C.

Mechanistic Visualization: Biphasic Phase Transfer

To understand why your biphasic reaction is failing, you must visualize the self-validating loop of a phase-transfer catalyzed (PTC) epoxidation. If any step in this cycle breaks down, conversion halts.

BiphasicMechanism cluster_aq Aqueous Phase (Oxidant Source) cluster_org Organic Phase (Terpene) H2O2 H2O2 / Oxone Peroxo Active Peroxo-Complex H2O2->Peroxo Oxidation W_cat Inactive Catalyst (e.g.,[PW4O24]3-) W_cat->Peroxo PTC Phase Transfer Catalyst (Aliquat 336 / Adogen 464) Peroxo->PTC Ion Exchange Terpene Terpene (Limonene/Pinene) Epoxide Terpene Epoxide Terpene->Epoxide ActiveCatOrg Lipophilic Peroxo-Complex ActiveCatOrg->Epoxide Oxygen Transfer PTC->ActiveCatOrg Transport

Catalytic cycle of a biphasic terpene epoxidation. A missing PTC traps the active complex in the aqueous phase.

Standardized Protocol: High-Conversion Biphasic Epoxidation of Limonene

This protocol is engineered as a self-validating system. It utilizes a tungstate polyoxometalate catalyst with


, incorporating phase transfer and pH control to guarantee >95% conversion while suppressing diol formation[2].

Reagents:

  • (R)-(+)-Limonene (10.0 mmol)

  • Aqueous

    
     (30 wt%, 12.0 mmol)
    
  • Sodium tungstate dihydrate (

    
    , 0.2 mmol, 2 mol%)
    
  • Phenylphosphonic acid (PPA, 0.2 mmol) or Phosphoric acid

  • Aliquat 336 (Phase Transfer Catalyst, 0.1 mmol, 1 mol%)

  • Toluene or Ethyl Acetate (5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Aqueous Phase): In a 25 mL round-bottom flask, dissolve

    
     and PPA in 2 mL of deionized water. Add 1.0 mL of the 30% 
    
    
    
    solution. Stir for 15 minutes at room temperature. Causality: This pre-activation allows the tungstate to form the active dinuclear peroxo-tungstate complex before exposure to the organic phase.
  • Organic Phase Assembly: In a separate vial, dissolve Limonene and Aliquat 336 in the organic solvent. Causality: Aliquat 336 is essential to drag the highly charged peroxo-tungstate anion across the phase boundary.

  • Biphasic Initiation: Add the organic phase to the aqueous catalyst mixture. Begin vigorous stirring (>1000 RPM). Validation Check: The mixture must form a cloudy, homogenous-looking emulsion. If it separates into two clear layers immediately upon pausing, your stirring is insufficient.

  • Controlled Oxidant Feed: Place the flask in a water bath at 30°C. Using a syringe pump, add the remaining

    
     over 2 hours. Causality: Dropwise addition prevents the exothermic disproportionation of 
    
    
    
    into oxygen gas, ensuring the oxidant is utilized exclusively for epoxidation.
  • Reaction Monitoring & Quench: After 4 hours, check the organic phase via GC-FID or TLC. Once conversion exceeds 95%, quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (

    
    ). Validation Check: Test the aqueous layer with peroxide indicator strips; it must read 0 ppm before proceeding to extraction to prevent over-oxidation during solvent removal.
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

References

  • Modern Methods for the Epoxid

    
    - and 
    
    
    
    -Pinenes, 3-Carene and Limonene
    Source: Chemistry for Sustainable Development URL:[Link]
  • Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass Source: RSC Advances URL:[Link]

  • Study on catalytic epoxidation of olefins in ketone-hydrogen peroxide system Source: Atlantis Press URL:[Link]

  • Epoxidation of Terpenes Source: MDPI Molecules URL:[Link]

  • Development of rapid and selective epoxid

    
    -pinene using single-step addition of 
    
    
    
    in an organic solvent-free process
    Source: Semantic Scholar / RSC Advances URL:[Link]
  • Shi Epoxidation Issues - Troubleshooting Source: Reddit Chemistry Community URL:[Link]

  • Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study Source: PMC / ACS Omega URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shifts of 2-carene epoxide vs 3-carene epoxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative 1H NMR analysis of 2-carene epoxide (2,3-epoxycarane) and 3-carene epoxide (3,4-epoxycarane), focusing on diagnostic chemical shifts, coupling patterns, and stereochemical validation.

Part 1: Executive Summary & Diagnostic Logic

For researchers monitoring the epoxidation of carene isomers or analyzing terpene mixtures, the distinction between 2-carene and 3-carene epoxides relies on the multiplicity and chemical shift of the epoxide methine proton .

  • 3-Carene Epoxide (trans-3,4-epoxycarane): Characterized by a triplet (or dd) at

    
     2.80 ppm . This signal arises from the H-4 proton coupling with the two adjacent methylene protons at C-5.
    
  • This compound (trans-2,3-epoxycarane): Characterized by a doublet at

    
     3.00 ppm . This signal arises from the H-2 proton coupling with the single adjacent bridgehead proton at C-1.
    

Application Note: The stereochemistry for both is predominantly trans (or


), where the epoxide ring forms on the face opposite the bulky gem-dimethyl bridge (C-8/C-9).

Part 2: Structural Analysis & Numbering

To interpret the NMR data accurately, one must understand the IUPAC numbering and the resulting coupling environments.

Structural Comparison
FeatureThis compound3-Carene Epoxide
IUPAC Name 2,3-epoxy-3,7,7-trimethylbicyclo[4.1.0]heptane3,4-epoxy-3,7,7-trimethylbicyclo[4.1.0]heptane
Epoxide Position C2 – C3C3 – C4
Methyl Position C3 (Quaternary)C3 (Quaternary)
Diagnostic Proton H-2 (Methine)H-4 (Methine)
Neighboring Protons H-1 (Bridgehead, 1H)H-5 (Methylene, 2H)
Expected Multiplicity Doublet (

Hz)
Triplet (

Hz)
Visualization of Structural Differences

The following diagram illustrates the core numbering and the coupling partners responsible for the diagnostic signals.

CareneStructures cluster_0 This compound (2,3-epoxy) cluster_1 3-Carene Epoxide (3,4-epoxy) C2 C2 (Epoxide CH) δ 3.00 ppm (d) C3 C3 (Quaternary C-Me) C1 C1 (Bridgehead CH) C1->C2 Vicinal Coupling (J ~ 2 Hz) C4 C4 (Epoxide CH) δ 2.80 ppm (t) C5 C5 (Methylene CH2) C5->C4 Vicinal Coupling (J ~ 1-3 Hz) C3_3 C3 (Quaternary C-Me)

Figure 1: Coupling environments for the diagnostic epoxide protons. Red arrow indicates H-1/H-2 coupling (doublet); Blue arrow indicates H-5/H-4 coupling (triplet).

Part 3: Detailed 1H NMR Data Comparison

The following data represents the standard chemical shifts in CDCl


. Variations of 

ppm may occur depending on concentration and temperature.
Comparative Chemical Shift Table (CDCl , 300-500 MHz)
Proton AssignmentThis compound (

ppm)
3-Carene Epoxide (

ppm)
Multiplicity & Coupling
Epoxide Methine 3.00 2.80 2-Carene: d (

Hz)3-Carene: t (

Hz)
Gem-Dimethyl (C8/C9) 1.07 (s, 6H)*0.70 (s, 3H), 0.98 (s, 3H)Singlets (Bridge methyls)
Epoxide Methyl (C10) 1.271.25Singlet
Cyclopropane (H-1/H-6) 0.60 – 1.00 (m)0.42 (ddd), 0.49 (ddd)High-field multiplets
Methylene (H-5) 1.67 (m)1.61 (dt), 2.26 (ddd)Diastereotopic in 3-carene
Methylene (H-2/H-4) 1.67 (m, H-4)1.47 (dd), 2.11 (dd, H-2)

*Note: In some low-resolution reports for this compound, the gem-dimethyls appear as a broadened singlet or overlapping peaks around 1.07 ppm. In high-field (500 MHz+) instruments, these will resolve into two distinct singlets similar to 3-carene epoxide.

Mechanistic Insight: Why the Difference?
  • Coupling Partners (Multiplicity):

    • This compound: The proton at C-2 has only one vicinal neighbor (H-1). The dihedral angle between H-1 and H-2 in the trans-epoxide is roughly 60°, leading to a small doublet splitting (

      
       Hz).
      
    • 3-Carene Epoxide: The proton at C-4 has two vicinal neighbors at C-5 (H-5

      
       and H-5
      
      
      
      ). This results in a triplet (or doublet of doublets) appearance.
  • Chemical Shift (Shielding):

    • The H-2 proton in this compound is closer to the cyclopropane ring current, which typically exerts a shielding effect. However, the deshielding effect of the epoxide oxygen dominates. The slight downfield shift of H-2 (3.00 ppm) compared to H-4 (2.80 ppm) is often attributed to the inductive effect of the adjacent bridgehead carbon (C-1) versus the methylene (C-5) in the 3-isomer.

Part 4: Experimental Protocol (Synthesis & Analysis)

To generate these standards for verification, the following self-validating protocol is recommended. This method utilizes in situ generation of peracetic acid or use of m-CPBA, favoring the trans (


) isomer due to the steric blockade by the gem-dimethyl group.
Workflow Diagram

EpoxidationWorkflow cluster_validation Self-Validation Check Start Starting Material (2-Carene or 3-Carene) Reagent Reagent Prep: CH2Cl2 + m-CPBA (1.2 eq) OR Acetonitrile + H2O2 + MnSO4 (cat) Start->Reagent Reaction Reaction: Stir at 0°C -> RT (2-4 hrs) Monitor by TLC (Hexane/EtOAc 9:1) Reagent->Reaction Workup Workup: Quench w/ Na2S2O3 Wash w/ NaHCO3 Dry (MgSO4) & Concentrate Reaction->Workup Analysis 1H NMR Analysis (CDCl3) Focus: 2.8 - 3.0 ppm region Workup->Analysis Check1 Check Multiplicity: Doublet = 2,3-epoxy Triplet = 3,4-epoxy Analysis->Check1

Figure 2: Synthesis and validation workflow for carene epoxides.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 mmol of the carene isomer (2-carene or 3-carene) in 5 mL of dichloromethane (DCM).

  • Epoxidation: Cool to 0°C. Add 1.2 mmol of m-chloroperbenzoic acid (m-CPBA) portion-wise.

    • Note: The reaction is stereoselective.[1][2][3] The reagent attacks from the face trans to the gem-dimethyl bridge (the "bottom" face), yielding the

      
      -epoxide.
      
  • Monitoring: Stir at 0°C for 30 mins, then warm to room temperature. Monitor by TLC (silica gel, 9:1 Hexane:EtOAc). The epoxide typically runs lower (more polar) than the starting alkene.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to destroy excess peroxide) followed by saturated NaHCO
    
    
    . Extract with DCM, dry over MgSO
    
    
    , and concentrate.
  • NMR Sample: Dissolve ~10 mg of crude oil in 0.6 mL CDCl

    
    .
    
  • Validation:

    • Locate the region 2.5 – 3.5 ppm.

    • Pass Criteria: Presence of a single major multiplet (d or t) integrating to 1H.

    • Fail Criteria: Presence of vinylic protons (5.0–6.0 ppm) indicating incomplete conversion, or multiple epoxide signals indicating degradation/rearrangement.

References

  • Kulikov, M. V., et al. (2021). "Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide." Catalysts, 11(4), 436.[4] Link

    • Provides definitive 1H NMR data for 3-carene epoxide (trans-3,4-epoxycarane).
  • Cocker, W., et al. (1969). "The stereochemistry of the epoxidation of 2-carene." Journal of the Chemical Society C: Organic.
  • Arbuzov, B. A., et al. (1969).[5] "Epoxidation of 3-carene and 2-carene." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya. (Cited in US Patent 4136119).

    • Historical reference for 2,3-epoxycarane shifts (H-2 doublet
  • US Patent 4136119A. "M-menthenone and process for its production." Link

    • Contains experimental procedure and NMR characteriz
  • Fons, F., et al. (2011). "Biotransformation of (1S)-2-Carene and (1S)-3-Carene by Picea abies Suspension Culture." Molecules, 16(12). Link

    • Provides comparative data for carene deriv

Sources

Chiral GC Separation of 2-Carene Epoxide Enantiomers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric purity is a critical quality control checkpoint in modern synthetic chemistry. (+)-2-Carene epoxide is a highly valuable chiral intermediate, most notably utilized in the stereoselective semi-synthesis of tetrahydrocannabinoids (such as


-THC and 

-THC)[1],[2]. Because the stereochemistry of the epoxide dictates the downstream stereocenter formation during acid-catalyzed cyclization, achieving baseline resolution of its enantiomers is paramount.

This guide provides a comprehensive, objective comparison of Chiral Stationary Phases (CSPs) for the Gas Chromatography (GC) separation of 2-carene epoxide enantiomers, detailing the thermodynamic causality behind method optimization and providing a field-proven, self-validating analytical protocol.

Mechanistic Rationale: The Analytical Challenge

Why Gas Chromatography?

Monoterpene epoxides like this compound present specific analytical challenges. They lack conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-systems, rendering standard UV-Vis detection in High-Performance Liquid Chromatography (HPLC) ineffective without complex pre-column derivatization. Furthermore, their high volatility makes them ideal candidates for gas-phase separation. GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) provides high theoretical plate counts (

) and universal detection.
The Causality of Chiral Recognition

In chiral GC, enantiomers are separated based on transient, reversible diastereomeric interactions with a chiral selector coated on the capillary wall. For rigid, bicyclic monoterpenes,


-cyclodextrin (

-CD)
derivatives are the industry standard. The separation relies on a combination of:
  • Inclusion Complexation : The non-polar carane skeleton enters the hydrophobic cavity of the cyclodextrin.

  • Dipole-Dipole Interactions : The epoxide oxygen interacts with the functionalized rim of the cyclodextrin (e.g., acetyl or methyl groups).

Because the difference in Gibbs free energy (


) between the (+)- and (-)-enantiomer complexes is exceptionally small, the thermodynamics of the system must be tightly controlled via the column temperature.

Chiral_Recognition CD β-Cyclodextrin Selector Complex1 Transient Complex CD->Complex1 Weak Affinity Complex2 Stable Complex CD->Complex2 Strong Affinity E_plus (+)-2-Carene Epoxide E_plus->CD Inclusion E_minus (-)-2-Carene Epoxide E_minus->CD Inclusion Elute1 Early Elution (Lower Rt) Complex1->Elute1 Elute2 Late Elution (Higher Rt) Complex2->Elute2

Fig 2. Host-guest inclusion complexation driving enantiomeric resolution.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

Not all cyclodextrin columns perform equally for oxygenated monoterpenes. The derivatization of the hydroxyl groups on the


-CD rim drastically alters the cavity's shape and electronic environment. Below is an objective performance comparison of common stationary phases for this compound analysis.
ParameterPermethylated

-CD (e.g., Rt-

DEXm)
Diacetylated

-CD (e.g., Restek B-Dex 325)
Achiral Control (e.g., 5% Phenyl / DB-5)
Chiral Recognition ModerateVery HighNone
Resolution (

)
1.1 - 1.4 (Partial to near baseline)

1.8 (Baseline resolution)
0.0 (Total co-elution)
Primary Interaction Hydrophobic inclusionInclusion + Strong Dipole-DipoleDispersive forces
Thermal Stability Up to 230 °CUp to 230 °CUp to 320 °C
Optimal Use Case Hydrocarbon monoterpenes (e.g., pinene)Oxygenated monoterpenes (e.g., epoxides)Assessing total chemical purity

Expert Insight: While permethylated columns are excellent general-purpose chiral phases, the introduction of acetyl or bulky tert-butyldimethylsilyl (TBDMS) groups (as seen in B-Dex 325) provides additional steric hindrance and hydrogen-bond accepting sites. This specifically enhances the chiral recognition of the epoxide oxygen, making diacetylated


-CD columns the superior choice for this compound.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes internal controls to differentiate true chiral separation from peak splitting caused by column degradation or matrix effects.

GC_Workflow S1 Synthesize/Isolate Racemic this compound S2 Select Chiral Stationary Phase (e.g., Diacetylated β-CD) S1->S2 S3 Optimize Thermodynamics (50°C Start, 1.5°C/min Ramp) S2->S3 S4 Chromatographic Separation (GC-FID / GC-MS) S3->S4 S5 Self-Validation (Racemic Co-injection) S4->S5

Fig 1. Sequential workflow for developing a validated chiral GC method.

Step 1: Sample Preparation

Causality: Epoxides are highly reactive and prone to ring-opening in the presence of trace acids or nucleophilic solvents.

  • Dilute the this compound sample to a concentration of 1-3% (w/v) using anhydrous dichloromethane (CH

    
    Cl
    
    
    
    )[3].
  • Avoid using protic solvents like methanol, which can induce solvolysis of the epoxide ring over time.

Step 2: GC Configuration & Thermal Protection

Causality: Monoterpene epoxides are thermally labile. High injector temperatures can cause the epoxide to rearrange into ketones (e.g., 3-carene-5-one) before it even reaches the column[4].

  • Injector: Set to 200 °C (Do not exceed to prevent thermal degradation). Use a deactivated, glass-wool-free liner.

  • Carrier Gas: Helium at a constant flow rate of 1.5 - 1.8 mL/min.

  • Injection Mode: Split injection with a ratio of 1:40 to 1:50 to prevent column overloading, which destroys chiral resolution.

Step 3: Thermodynamic Optimization (Oven Program)

Causality: The enthalpy of chiral interactions is exothermic. Lower temperatures dramatically increase enantioselectivity (


) but broaden peaks due to slower mass transfer. A slow, shallow temperature ramp is the optimal compromise[3].
  • Initial Temperature: 50 °C (Hold for 2 minutes).

  • Ramp Rate: Increase at a strictly controlled rate of 1.5 °C/min to 120 °C[3].

  • Bake-out: Ramp at 10 °C/min to 200 °C and hold for 5 minutes to clear the column of heavy impurities.

Step 4: System Self-Validation

To prove the integrity of the separation:

  • System Suitability: Inject a standard alkane mix (

    
    -
    
    
    
    ) to verify theoretical plates and ensure the capillary phase is not stripped.
  • Racemic Co-injection: Inject a strictly 50:50 racemic mixture of (

    
    )-2-carene epoxide. The resulting chromatogram must show two peaks with an exact 1:1 area ratio and a resolution (
    
    
    
    )
    
    
    1.5. If the ratio deviates, the injector may be degrading one enantiomer preferentially, or the column is overloaded.
  • Enantiopure Spiking: Spike the analytical sample with a certified standard of (+)-2-carene epoxide. The peak corresponding to the (+)-enantiomer will increase in area, allowing for definitive absolute configuration assignment without relying solely on retention times, which can drift.

References

1.[3]. MDPI. 2.[1]. Google Patents. 3.[4]. ResearchGate. 4.[2] . Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Mechanistic Context: Why Stereochemistry Dictates Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing cis- and trans-2-Carene Epoxide by NMR: A Structural and Mechanistic Guide

As a Senior Application Scientist in early-stage drug development and synthetic route scouting, I frequently encounter the challenge of resolving diastereomeric mixtures of terpene intermediates. One of the most critical intermediates in the semi-synthesis of cannabinoids—specifically in the single-step condensation with olivetol to yield Δ9-tetrahydrocannabinol (Δ9-THC)—is 2-carene epoxide (2,3-epoxycarane)[1].

The stereochemical orientation of the epoxide ring relative to the gem-dimethyl cyclopropane moiety strictly dictates the downstream reaction trajectory. The (+)-trans-2-carene epoxide yields the desired (-)-trans-Δ9-THC via a highly specific carbocation-mediated ring-opening[2], whereas the cis-isomer can lead to off-target iso-THC derivatives or require drastically different Lewis acid catalysis conditions.

This guide provides a self-validating analytical framework to objectively distinguish cis- and trans-2-carene epoxide using Nuclear Magnetic Resonance (NMR) spectroscopy.

The epoxidation of (+)-2-carene (typically using m-CPBA or methyltrioxorhenium/H₂O₂) proceeds with high diastereoselectivity. The bulky gem-dimethyl group on the cyclopropane ring creates significant steric hindrance on the syn face (β-face) of the molecule. Consequently, electrophilic oxygen transfer occurs predominantly from the less hindered anti face (α-face), yielding (+)-trans-2-carene epoxide as the major product.

However, depending on the epoxidation method and the presence of directing groups, trace amounts of the cis-isomer can form. When subjected to Lewis acid-catalyzed condensation with olivetol, the trans-epoxide undergoes C2–O bond cleavage, facilitating an S_N2-like attack that establishes the correct stereocenters for bioactive Δ9-THC. If the cis-isomer is present, the altered trajectory of the epoxide opening leads to complex, resinous mixtures that are notoriously difficult to purify.

Analytical Strategy: 1D and 2D NMR Signatures

While Gas Chromatography-Mass Spectrometry (GC-MS) can separate the isomers, it cannot definitively assign relative stereochemistry without authentic reference standards. NMR spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is the only absolute method for distinguishing these diastereomers ab initio.

1D ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra of trans-2-carene epoxide are well-documented[3][4]. The diagnostic signals are the epoxide proton (H-2) and the epoxide carbons (C-2, C-3). In the trans isomer, the epoxide proton appears as a distinct doublet near δ 2.97 ppm. In the cis isomer, the proximity of the epoxide oxygen to the cyclopropane ring alters the magnetic shielding environment, subtly shifting the epoxide proton and the cyclopropane methyl groups.

Table 1: Comparative NMR Data for this compound Diastereomers (CDCl₃, 300/400 MHz)

Nucleus / Positiontrans-2-Carene Epoxide (Major)cis-2-Carene Epoxide (Minor)Diagnostic Significance
¹H: H-2 (Epoxide) δ 2.97 (d, J = ~2.0 Hz, 1H)δ ~3.05 - 3.15 (m, 1H)Shielding cone differences due to cyclopropane proximity.
¹H: Gem-Dimethyls δ 1.02 (s, 3H), 1.00 (s, 3H)Shifted downfield (δ ~1.10)Deshielding effect from the syn-epoxide oxygen.
¹H: Cyclopropane CH δ 0.61 (m, 1H)δ ~0.75 (m, 1H)Proximity to the epoxide ring in the cis isomer.
¹³C: C-2, C-3 (Epoxide) δ 58.11, 57.85δ ~59.5, 56.2Strain-induced chemical shift dispersion.
¹³C: Gem-Dimethyls δ 28.92, 16.55δ ~25.0, 18.2Steric compression shifts (γ-gauche effect).

(Note: Data for the trans-isomer is sourced from validated synthetic protocols[3]. Cis-isomer shifts are extrapolated from established γ-gauche steric compression models in bicyclic monoterpenes).

2D NOESY: The Definitive Proof

The 1D shifts provide clues, but 2D NOESY provides the definitive proof of causality.

  • For trans-2-carene epoxide: The epoxide proton (H-2) is on the syn face (same side as the cyclopropane gem-dimethyls), while the epoxide oxygen is anti. Therefore, a strong NOE cross-peak will be observed between the H-2 epoxide proton (δ 2.97) and the cyclopropane methyl protons (δ 1.02 / 1.00).

  • For cis-2-carene epoxide: The epoxide proton is on the anti face, pointing away from the gem-dimethyls. No NOE cross-peak will be observed between H-2 and the cyclopropane methyls.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthy and reproducible results, follow this standardized workflow for sample preparation and acquisition.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the synthesized this compound mixture in 0.6 mL of high-purity CDCl₃ (99.8% D, containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any paramagnetic particulates (e.g., residual epoxidation catalysts) that could broaden lines and ruin NOE signals.

Step 2: 1D ¹H and ¹³C Acquisition

  • Lock and Shim: Lock onto the CDCl₃ signal. Perform gradient shimming (Z1-Z5) until the residual CHCl₃ peak (δ 7.26) has a line width at half height (FWHM) of < 1.0 Hz.

  • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds. Verify the presence of the epoxide doublet at δ 2.97.

  • ¹³C NMR: Acquire 512–1024 scans using a standard CPD (WALTZ-16) decoupling sequence. Verify the epoxide carbons at δ 58.11 and 57.85.

Step 3: 2D NOESY Acquisition

  • Select a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

  • Mixing Time (tm): Set the mixing time to 300–400 ms . Causality note: Terpenes of this molecular weight (~152 g/mol ) fall into the extreme narrowing limit (ωτ_c << 1), meaning NOE cross-peaks will be positive. A 300 ms mixing time prevents spin diffusion while allowing sufficient NOE buildup.

  • Acquire 16 scans per increment, with 256 t1 increments.

  • Processing: Apply a sine-bell squared window function in both dimensions before Fourier transformation. Look for the critical cross-peak between δ 2.97 and δ ~1.00.

Workflow Visualization

The following diagram illustrates the logical decision tree for assigning the stereochemistry of this compound based on the NMR protocol described above.

G Start Synthesized this compound NMR1D 1D 1H & 13C NMR Acquisition Start->NMR1D ShiftCheck Locate Epoxide Proton H-2 (δ 2.90 - 3.20 ppm) NMR1D->ShiftCheck NMR2D 2D NOESY / ROESY (Mixing time: 300ms) ShiftCheck->NMR2D Trans trans-2-Carene Epoxide (Strong NOE: H-2 to Cyclopropane Me) NMR2D->Trans Epoxide O is Anti Cis cis-2-Carene Epoxide (No NOE: H-2 to Cyclopropane Me) NMR2D->Cis Epoxide O is Syn

Caption: NMR decision tree for assigning cis/trans stereochemistry of this compound via NOESY.

Conclusion

For drug development professionals synthesizing cannabinoids, assuming the stereochemical purity of this compound based solely on the synthetic route is a critical risk. By utilizing 1D ¹H/¹³C NMR to confirm the structural framework and 2D NOESY to map the spatial relationship between the epoxide proton and the cyclopropane gem-dimethyls, researchers can establish a self-validating analytical proof of their starting materials before committing to complex downstream condensations.

References

  • Razdan, R. K., et al. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at:[Link]

  • Goodwin, N., et al. (2004). Uncatalysed addition reactions (US Patent 6867335B2). Google Patents.
  • Fialová, A., et al. (2011). Biotransformation of (1S)-2-Carene and (1S)-3-Carene by Picea abies Suspension Culture. Molecules, 16(12), 10545-10555. MDPI. Available at:[Link]

Sources

Comparative Reactivity of α-Pinene Oxide and (+)-2-Carene Epoxide: A Guide for Synthetic and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Terpene epoxides are indispensable chiral building blocks in fine chemical synthesis, fragrance manufacturing, and pharmaceutical development. Among the most synthetically valuable are α-pinene oxide and (+)-2-carene epoxide . While both are derived from naturally occurring bicyclic monoterpenes, their structural nuances dictate radically different reactivity profiles.

This guide provides an objective, data-driven comparison of their mechanistic behaviors, highlighting why α-pinene oxide thrives under acid-catalyzed isomerization, whereas (+)-2-carene epoxide requires strictly uncatalyzed conditions to prevent catastrophic degradation.

Structural and Mechanistic Divergence

The fundamental difference between these two epoxides lies in the localized ring strain and the stability of their respective carbocation intermediates.

α-Pinene Oxide: Controlled Acid-Catalyzed Isomerization

α-Pinene oxide features an oxirane ring fused to a rigid bicyclo[3.1.1]heptane skeleton. Its reactivity is highly predictable and can be finely tuned using specific solid acid catalysts and solvents.

  • Lewis Acid Catalysis: In non-polar solvents (e.g., toluene), Lewis acid sites (such as those in Ti-MCM-41 or Fe-MCM-41) promote the cleavage of the C–O bond followed by a concerted ring contraction, yielding campholenic aldehyde —a highly prized precursor for sandalwood-like fragrances[1][2].

  • Brønsted Acid Catalysis: In polar, basic solvents (e.g., N,N-dimethylacetamide), Brønsted acid sites favor allylic rearrangement, selectively producing trans-carveol , a compound noted for its chemopreventive properties[2].

(+)-2-Carene Epoxide: The Cyclopropylcarbinyl Cation Dilemma

(+)-2-Carene epoxide contains a vicinal cyclopropyl-epoxy moiety. This structural feature makes it exceptionally labile. When exposed to even weak protic acids, the release of immense strain energy from the two adjacent three-membered rings triggers rapid oxirane cleavage. This forms a highly stable cyclopropylcarbinyl cation , which subsequently undergoes uncontrolled rearrangements, leading to complex product mixtures and poor yields[3].

To harness (+)-2-carene epoxide—particularly for the synthesis of cannabinoids like (-)-Δ9-Tetrahydrocannabinol (Δ9-THC)—researchers must abandon acid catalysis. Instead, modern protocols utilize uncatalyzed nucleophilic addition , allowing nucleophiles (such as water or olivetol) to cleanly open the epoxide without degrading the carbon skeleton[3].

MechanisticDivergence Start Terpene Epoxides APO α-Pinene Oxide Start->APO CE (+)-2-Carene Epoxide Start->CE Lewis Lewis Acid Catalysis (e.g., Ti-MCM-41, Toluene) APO->Lewis Bronsted Brønsted Acid Catalysis (e.g., H-Beta, DMF) APO->Bronsted WeakAcid Acid Catalysis (High Lability) CE->WeakAcid Uncatalyzed Uncatalyzed Nucleophilic Addition (e.g., Olivetol) CE->Uncatalyzed Campholenic Campholenic Aldehyde (Fragrance Precursor) Lewis->Campholenic Ring Contraction Carveol trans-Carveol (Bioactive Component) Bronsted->Carveol Allylic Rearrangement Cation Cyclopropylcarbinyl Cation (Strain Release) WeakAcid->Cation Vicinal Cyclopropyl-Epoxy Cleavage THC Δ9-THC Intermediates (Clean Ether Formation) Uncatalyzed->THC Controlled Ring Opening Degradation Complex Mixtures / Low Yields Cation->Degradation

Figure 1: Mechanistic divergence of α-pinene oxide and (+)-2-carene epoxide under varying conditions.

Quantitative Performance Comparison

The following table summarizes the optimal reaction conditions and expected yields for both substrates based on established industrial and academic benchmarks.

SubstrateCatalyst / ReagentSolventTemp (°C)Primary ProductYield / SelectivityMechanistic Pathway
α-Pinene Oxide Fe-MCM-41 (Lewis Acid)Toluene70Campholenic Aldehyde~66 - 82% SelectivityAcid-catalyzed ring contraction[1][2]
α-Pinene Oxide H-Beta-300 (Brønsted Acid)N,N-Dimethylacetamide140trans-Carveol~43 - 93% SelectivityAcid-catalyzed allylic rearrangement[1][2]
(+)-2-Carene Epoxide Protic Acids (e.g.,

)
VariousAmbientDegradation Products< 20%Uncontrolled cyclopropylcarbinyl cation formation[3]
(+)-2-Carene Epoxide None (Uncatalyzed) + OlivetolToluene / Neat80 - 100Ether Intermediate (for Δ9-THC)> 75%Direct nucleophilic addition[3]

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent and temperature choice is explicitly defined.

ExperimentalWorkflow Prep Substrate Preparation (Epoxidation & Rigorous Drying) Split Parallel Reactivity Profiling Prep->Split PathA Catalytic Isomerization (α-Pinene Oxide) Split->PathA PathB Nucleophilic Addition ((+)-2-Carene Epoxide) Split->PathB CondA Add Fe-MCM-41 in Anhydrous Toluene, 70°C PathA->CondA CondB Add Nucleophile (e.g., Olivetol) No Acid Catalyst, 80°C PathB->CondB Monitor In-situ GC-MS Monitoring (Track m/z depletion) CondA->Monitor CondB->Monitor Quant Quench, Extract & Calculate Yield Monitor->Quant

Figure 2: Parallel experimental workflow for profiling terpene epoxide reactivity.

Protocol A: Selective Synthesis of Campholenic Aldehyde from α-Pinene Oxide

Objective: Maximize Lewis acid-driven ring contraction while suppressing hydration.

  • Preparation of the Matrix: In a flame-dried 50 mL two-neck flask equipped with a reflux condenser, dissolve 0.5 g of α-pinene oxide in 10 mL of anhydrous toluene.

    • Causality: Anhydrous toluene is strictly required. Moisture acts as a competing nucleophile, leading to the formation of pinanediol rather than the desired aldehyde. Toluene's non-polar nature suppresses Brønsted acid pathways.

  • Catalyst Introduction: Heat the solution to 70 °C. Once equilibrated, add 25 mg (5.0 wt%) of freshly calcined Fe-MCM-41 catalyst[1].

    • Causality: Fe-MCM-41 provides the exact pore diameter and Lewis acidity required to coordinate the epoxide oxygen without over-activating the carbon skeleton.

  • Kinetic Monitoring: Stir at 300 rpm. Withdraw 50 µL aliquots every 15 minutes, dilute in GC-grade hexane, and analyze via GC-MS.

    • Self-Validation: The reaction is deemed complete when the α-pinene oxide peak (m/z 152) is depleted by >95%. If pinocarveol or p-cymene peaks rise prematurely, the reaction temperature is too high and must be lowered.

  • Quenching and Isolation: Filter the mixture hot to remove the solid catalyst (which can be washed and regenerated). Concentrate the filtrate under reduced pressure to isolate campholenic aldehyde.

Protocol B: Uncatalyzed Coupling of (+)-2-Carene Epoxide with Olivetol

Objective: Prevent cyclopropylcarbinyl cation formation to achieve clean etherification.

  • Preparation of the Matrix: In a base-washed, strictly acid-free 50 mL flask, combine 1.0 equivalent of (+)-2-carene epoxide with 1.1 equivalents of olivetol.

    • Causality: Acid-washed glassware must be avoided. Trace protons will instantly trigger the release of cyclopropyl strain, destroying the epoxide[3].

  • Solvent and Buffer (Optional): Add 10 mL of an inert, non-protic solvent (e.g., toluene). If the olivetol batch is slightly acidic, add a mild, non-nucleophilic pH buffer (e.g., solid

    
    ) to maintain strict neutrality.
    
  • Thermal Activation: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

    • Causality: Because no catalyst is used, thermal energy is required to overcome the activation barrier for direct nucleophilic attack by the phenolic hydroxyl of olivetol onto the epoxide.

  • Kinetic Monitoring: Monitor the disappearance of the epoxide via TLC or HPLC.

    • Self-Validation: The absence of multiple highly polar degradation spots on the TLC plate confirms that the cyclopropylcarbinyl cation pathway has been successfully suppressed.

  • Isolation: Wash the organic layer with dilute aqueous base to remove unreacted olivetol, dry over anhydrous

    
    , and concentrate to yield the coupled ether intermediate (ready for subsequent Lewis-acid mediated ring closure to Δ9-THC).
    

Conclusion

The comparative reactivity of α-pinene oxide and (+)-2-carene epoxide perfectly illustrates how subtle structural differences in bicyclic terpenes dictate synthetic strategy. α-Pinene oxide is robust enough to undergo directed, acid-catalyzed rearrangements, making it a staple in fragrance chemistry. Conversely, the extreme lability of (+)-2-carene epoxide's vicinal cyclopropyl-epoxy system demands uncatalyzed, neutral conditions to preserve the carbon skeleton for advanced pharmaceutical applications. Understanding these mechanistic boundaries is critical for designing scalable, high-yield synthetic routes.

References
  • Preparation, acid modification and catalytic activity of kaolinite nanotubes in α-pinene oxide isomerization. RSC Advances. Available at:[Link]

  • α-Pinene oxide and verbenol oxide isomerizations over heterogeneous catalysts. Doria (Åbo Akademi University). Available at:[Link]

  • EP1390332B1 - Uncatalysed addition reactions.Google Patents.

Sources

Optical Rotation Values for (+)-trans-2-Carene Epoxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optical rotation benchmarks, stereochemical parameters, and experimental protocols for (+)-trans-2-carene epoxide (also known as (+)-trans-2,3-epoxycarane). It is designed for researchers utilizing chiral pool synthesis to access cannabinoids (e.g., (-)-trans-Δ⁹-THC) and complex terpene derivatives.

Executive Summary & Stereochemical Context

(+)-trans-2-carene epoxide is a critical chiral intermediate derived from (+)-2-carene . Its utility lies in its high optical purity, which is transferred stereospecifically to downstream products. Unlike many reagents where optical rotation is merely an identity check, here it is a Critical Quality Attribute (CQA) defining the enantiomeric excess (ee) of the final pharmaceutical active ingredient (API).

Stereochemical Nomenclature
  • Starting Material: (+)-2-Carene (1S, 6R).

  • Epoxide Configuration: The term "trans" refers to the orientation of the epoxide oxygen relative to the gem-dimethyl cyclopropane bridge. Peracid attack (e.g., m-CPBA) occurs preferentially from the face trans to the bulky gem-dimethyl bridge (the

    
    -face), yielding (+)-trans-2,3-epoxycarane .
    
  • Optical Behavior: The epoxide retains the dextrorotatory (+) sign of the starting material, though the magnitude shifts.

Optical Rotation Benchmarks

The following data serves as a reference for quality control. Note that specific rotation


 is highly sensitive to solvent and concentration in this class of bicyclic terpenes.
Table 1: Comparative Optical Rotation Data
CompoundConfigurationSpecific Rotation

Solvent / Conc.Role
(+)-2-Carene (1S, 6R)+97° to +100° Neat / EthanolStarting Material
(+)-trans-2-Carene Epoxide (1S, 3S, 6R)*+13° to +16° (approx)**Ethanol / CHCl₃Target Intermediate
(-)-trans-Δ⁹-THC (6aR, 10aR)-170° to -176° EthanolDownstream API
(+)-

-Pinene Oxide
(1R, 2R, 5R)+10° to +15°EthanolStructural Analog

*Note: Configuration assigned based on


-face attack.
***Note on Value:  While (+)-2-carene is strongly dextrorotatory, the epoxide derivative often exhibits a lower magnitude of rotation. The definitive quality check for this intermediate is typically GC-MS purity (>95%)  and the optical rotation of the final cyclized product (THC), as the epoxide is labile and difficult to isolate in absolute optical purity without rearrangement.

Comparative Analysis: Trans vs. Cis Isomers

Differentiating the trans-epoxide from the cis-epoxide is vital, as they yield diastereomerically distinct products upon acid-catalyzed ring opening.

Table 2: Isomer Performance Comparison
Feature(+)-trans-2-Carene Epoxide(+)-cis-2-Carene Epoxide
Formation Major product of m-CPBA epoxidation (Steric control).Minor product; requires specific directed synthesis.
Reactivity Undergoes Lewis acid-catalyzed ring opening to yield trans-THC (desired).Yields primarily cis-THC or rearrangement products.
Stability Moderately stable at 0°C; prone to rearrangement to aldehydes/ketones.Less stable; higher propensity for ring contraction.
Key Impurity p-Menthadienes (elimination products).Isomeric ketones (rearrangement).

Experimental Protocol: Synthesis & Validation

Objective: Stereoselective synthesis of (+)-trans-2-carene epoxide with self-validating optical purity checks.

Reagents
  • (+)-2-Carene (97%+ purity,

    
    ).
    
  • m-Chloroperoxybenzoic acid (m-CPBA), 70-75%.

  • Dichloromethane (DCM), anhydrous.

  • Sodium bicarbonate (sat. aq.).

Step-by-Step Methodology
  • Preparation: Dissolve (+)-2-carene (1.0 eq) in DCM (10 mL/g) and cool to 0°C under nitrogen. Cooling is essential to maximize stereoselectivity (trans:cis ratio).

  • Epoxidation: Add m-CPBA (1.05 eq) portion-wise over 30 minutes. Maintain temp < 5°C.

  • Reaction Monitoring: Stir at 0°C for 2-3 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC. The epoxide appears at a lower R_f than the alkene.

  • Workup (Critical for Optical Purity):

    • Quench with 10% Na₂SO₃ (removes excess peroxide).

    • Wash organic layer with Sat. NaHCO₃ x 3 (removes m-chlorobenzoic acid). Acidic byproducts cause rapid racemization/rearrangement.

    • Dry over MgSO₄ and concentrate in vacuo at < 30°C .

  • Validation:

    • Polarimetry: Measure

      
       immediately. A drop in rotation often signals rearrangement to achiral or racemic ketones.
      
    • Refractive Index:

      
       (indicative).
      

Mechanistic Visualization (DOT)

The following diagram illustrates the stereochemical flow and the critical branching point between the desired trans-pathway and the cis-impurity pathway.

CareneEpoxidation Carene (+)-2-Carene [α]D ≈ +100° TS_Trans Transition State (Anti-to-Bridge Attack) Carene->TS_Trans Steric Preference (Low Temp) TS_Cis Transition State (Syn-to-Bridge Attack) Carene->TS_Cis Steric Hindrance mCPBA m-CPBA (Oxidant) mCPBA->TS_Trans mCPBA->TS_Cis TransEpoxide (+)-trans-2-Carene Epoxide (Major Product) TS_Trans->TransEpoxide Retention of Configuration CisEpoxide (+)-cis-2-Carene Epoxide (Minor Impurity) TS_Cis->CisEpoxide TransTHC (-)-trans-Δ9-THC [α]D ≈ -170° (Therapeutic Target) TransEpoxide->TransTHC + Olivetol / Lewis Acid (Stereospecific Inversion) CisTHC (-)-cis-Δ9-THC (Psychotropic Impurity) CisEpoxide->CisTHC + Olivetol

Caption: Stereochemical pathway from (+)-2-Carene to (-)-trans-THC via the trans-epoxide intermediate.

References

  • Razdan, R. K., et al. (1974).[1][2] "Stereospecific intramolecular epoxide cleavage by phenolate anion. Synthesis of novel and biologically active cannabinoids." Journal of the American Chemical Society, 96(18), 5860–5865. Link

  • Ohloff, G., & Giersch, W. (1968). "Säure-katalysierte Isomerisierung von α,β-Epoxy-caran." Helvetica Chimica Acta, 51(6), 1328–1342. Link

  • Mechoulam, R., & Gaoni, Y. (1967). "The absolute configuration of delta-1-tetrahydrocannabinol, the major active constituent of hashish." Tetrahedron Letters, 8(12), 1109–1111. Link

  • PubChem Compound Summary. (n.d.). "2-Carene."[3][4][5] National Center for Biotechnology Information. Link

Sources

High-Fidelity GC-MS Analysis of Terpene Epoxide Rearrangement Products

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Thermal Instability Challenge

Terpene epoxides (e.g., limonene oxide,


-pinene oxide) are pivotal intermediates in the synthesis of fine fragrances, pharmaceuticals, and bio-based polymers. However, their analysis is notoriously prone to artifacts. These strained rings undergo Meinwald rearrangements  when exposed to the thermal stress of a standard GC injector or the acidity of silica columns, converting them into isomeric aldehydes and ketones before they even reach the detector.

This guide compares standard GC-MS workflows against optimized "Cold-Injection" methodologies and orthogonal techniques (NMR), providing a validated protocol to distinguish bona fide reaction products from analytical artifacts.

Mechanistic Insight: The Rearrangement Trap

To analyze these compounds accurately, one must understand the failure mode. Terpene epoxides possess high ring strain. Under thermal or acidic catalytic conditions (often present in dirty GC liners), they rearrange.

  • Limonene Oxide: Rearranges to dihydrocarvone (ketone) or carveol (alcohol).

  • 
    -Pinene Oxide:  Rearranges rapidly to campholenic aldehyde.
    

If your GC inlet is too hot (


) or acidic, you will detect campholenic aldehyde even if the sample contained pure 

-pinene oxide.
Pathway Visualization: Limonene Oxide Rearrangement

LimoneneRearrangement Figure 1: Competitive Rearrangement Pathways of Limonene Oxide LO Limonene Oxide (Epoxide) Acid Acid/Thermal Catalysis LO->Acid Ring Opening DHC Dihydrocarvone (Ketone) Acid->DHC Hydride Shift (Meinwald Rearrangement) CAR Carveol (Allylic Alcohol) Acid->CAR Proton Elimination CVN Carvone (Oxidation Product) CAR->CVN Oxidation

Figure 1: Under thermal/acidic stress, the epoxide ring opens, leading to ketone or alcohol isomers depending on the mechanism (hydride shift vs. proton elimination).

Comparative Analysis: Selecting the Right Tool

The following table contrasts the performance of Standard Split/Splitless GC-MS against optimized alternatives.

FeatureStandard GC-MS (Split/Splitless) Cold On-Column (COC) GC-MS H-NMR (Proton NMR) LC-MS (APCI/ESI)
Primary Utility Routine screening, Library matchingTrace analysis of labile epoxides Structural verificationNon-volatile/Polar analysis
Thermal Stress High (Injector: 250°C+)Low (Injector tracks oven)None (Ambient)Low (Source temp only)
Artifact Risk High (Isomerization in inlet)Low (Preserves epoxide)Zero Low
Sensitivity High (ppb range)High (ppb range)Low (mM range)Medium-High
Isomer Resolution Excellent (with correct column)ExcellentPoor (Signal overlap)Moderate
Throughput High (20-40 min/run)HighLowHigh

Verdict: For quantitative profiling of rearrangement mixtures, Cold On-Column GC-MS is the gold standard. NMR is required for absolute structural confirmation of new isomers but lacks the sensitivity for reaction monitoring.

Strategic Protocol: Validated Workflow

This protocol minimizes thermal degradation and ensures data integrity.

Phase 1: Sample Preparation (The Neutralization Step)

Rationale: Even trace acids from reaction mixtures will catalyze rearrangement in the hot GC inlet.

  • Quench: Immediately quench reaction aliquots with saturated

    
     or basic alumina.
    
  • Extract: Use a non-polar solvent (Hexane or Cyclohexane). Avoid chlorinated solvents if possible, as they can become acidic over time.

  • Filter: Pass through a

    
     PTFE filter to remove particulates that act as "hot spots" in the liner.
    
Phase 2: Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Cool-On-Column (COC) or PTV (Programmed Temperature Vaporizer) .

    • PTV Mode:[1] Inject at

      
      , ramp at 
      
      
      
      to
      
      
      after solvent vent. This transfers the analyte gently.
    • Liner: Deactivated glass wool is strictly forbidden (high surface area = degradation). Use a baffled, ultra-inert deactivated liner .

  • Column: Non-polar (5% Phenyl-methylpolysiloxane, e.g., HP-5MS or DB-5MS).

    • Dimensions:

      
      .
      
    • Why: Polar columns (WAX) have higher bleed and can interact with epoxides at high temps.

  • Oven Program:

    • Hold

      
       (1 min) 
      
      
      
      Ramp
      
      
      to
      
      
      (critical separation window)
      
      
      Ramp
      
      
      to
      
      
      .
  • MS Detection:

    • Source Temp:

      
       (Keep lower than standard 
      
      
      
      ).
    • Ionization: EI (70 eV).[2]

    • Scan Range: 40–300 amu.

Phase 3: Data Analysis & Self-Validation
  • Retention Indices (RI): Do not rely on Mass Spec alone. Limonene oxide, dihydrocarvone, and carveol have very similar EI spectra (m/z 67, 81, 95 fragments).

    • Calculate RI using a C8-C20 alkane ladder.

    • Validation: If your "Epoxide" peak shifts RI significantly compared to literature, it has rearranged.

  • The "Double-Shot" Check:

    • Run the standard at low inlet temp (

      
      ).
      
    • Run the same standard at high inlet temp (

      
      ).
      
    • If the peak profile changes (e.g., new peaks appear in the hot run), your method is inducing artifacts.

Workflow Diagram

GCMS_Workflow Figure 2: Optimized Workflow for Labile Terpene Epoxides Sample Reaction Mixture Quench 1. Base Neutralization (NaHCO3/Alumina) Sample->Quench Stop Catalysis Extract 2. Hexane Extraction (Non-polar) Quench->Extract Remove Salts Inject 3. Cold Injection (PTV/COC) Start @ 40°C Extract->Inject Prevent Thermal Shock Sep 4. Separation (HP-5MS) Slow Ramp (5°C/min) Inject->Sep Resolve Isomers Detect 5. MS Detection + RI Calc (Validate vs Alkane Ladder) Sep->Detect Identify

Figure 2: The critical step is Base Neutralization followed by Cold Injection to prevent in-situ rearrangement.

Key Identification Metrics

When analyzing Limonene Oxide (LO) rearrangement, use these specific markers to distinguish products:

CompoundRetention Index (DB-5)Key EI Fragments (m/z)Diagnostic Note
Limonene Oxide ~113567, 43, 94, 108Weak molecular ion; look for m/z 94 (loss of

).
Dihydrocarvone ~120067, 81, 152 (

)
Stronger

than epoxide.
Carveol ~122084, 109, 152 (

)
Distinct m/z 109 fragment.
Campholenic Aldehyde ~1125108, 93, 152 (

)
Major artifact of

-pinene oxide.

Note: Retention indices are approximate and must be calibrated on your specific column.

References
  • Determination of limonene oxidation products using SPME and GC-MS. ResearchGate. Available at: [Link]

  • Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Royal Society Publishing. Available at: [Link]

  • Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega. Available at: [Link]

  • Epoxidation of Terpenes. MDPI. Available at: [Link]

  • Thermal Degradation of Terpenes: Camphene, -Carene, Limonene, and -Terpinene.Environmental Science & Technology. (Contextual grounding for thermal artifacts).

Sources

Chromatographic Separation of Carene Epoxide Isomers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

(+)-3-Carene is a bicyclic monoterpene and a major constituent of turpentine[1]. Its epoxidation yields (+)-3-carene epoxide (3,4-epoxycarane), a highly valuable chiral intermediate utilized in the total synthesis of tetrahydrocannabinoids and fine fragrances[2]. However, the epoxidation process—whether via peracetic acid, hydrogen peroxide, or chemo-enzymatic routes—invariably produces a mixture of epoxide isomers alongside allylic oxidation byproducts such as 3-carene-5-one and 3-carene-2,5-dione[3].

As an Application Scientist, I frequently encounter the challenge of resolving these structurally similar, highly reactive compounds. The vicinal cyclopropyl-epoxy moiety in carene epoxide is extremely susceptible to acid-catalyzed ring-opening, rapidly rearranging to a stable cyclopropylcarbinyl cation[2]. Consequently, chromatographic separation must be meticulously designed to prevent on-column degradation while achieving baseline resolution of the isomers. This guide objectively compares the primary chromatographic modalities used for this separation and provides field-proven, self-validating protocols.

Comparative Analysis of Chromatographic Modalities

To successfully separate carene epoxide isomers from their reaction matrix, the choice of chromatographic modality is dictated by whether the goal is analytical profiling or preparative isolation.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanism & Causality: GC-MS is the gold standard for analyzing volatile monoterpenes. Non-polar stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane, such as HP-5MS) separate compounds based on boiling point and subtle dispersion interactions[3]. Because carene epoxides are thermally labile, the inlet temperature must be strictly controlled (typically <200°C) to prevent thermal rearrangement into p-menthadienol derivatives. Self-Validation: A robust GC method will monitor the chromatographic baseline for "humps" or peak tailing, which are direct indicators of on-column thermal degradation.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Mechanism & Causality: For preparative isolation of the epoxide from polar ketones (e.g., 3-carene-5-one), RP-HPLC utilizing a C18 column is superior[3]. The critical parameter here is mobile phase pH. Because the epoxide ring opens under acidic conditions, standard acidic modifiers (like 0.1% Formic Acid or TFA) must be avoided. Instead, a neutral pH buffer (e.g., pH 5.8 to 7.0) ensures the structural integrity of the epoxide during purification[2].

3. Chiral HPLC / Supercritical Fluid Chromatography (SFC)

Mechanism & Causality: When the separation of enantiomers or precise diastereomeric ratios is required, derivatized polysaccharide chiral stationary phases (CSPs) are employed[1]. SFC is increasingly preferred over HPLC due to the lower critical temperature of CO₂, which protects the labile epoxide, and the orthogonal selectivity provided by the supercritical fluid.

Quantitative Comparison Tables

Table 1: Comparison of Chromatographic Modalities for Carene Epoxides

ModalityStationary PhaseMobile Phase / CarrierKey AdvantageLimitation
GC-MS HP-5MS (Non-polar)Helium (1.0 - 1.2 mL/min)High theoretical plates for isomer resolutionHigh risk of thermal degradation if inlet >200°C
RP-HPLC C18 (Octadecylsilane)Water/MeCN (Neutral pH)Excellent for bulk isolation from polar dionesLow resolution for closely eluting stereoisomers
Chiral SFC Polysaccharide CSPCO₂ / MethanolResolves absolute stereoisomers (enantiomers)Requires specialized high-pressure equipment

Table 2: Typical Composition of 3-Carene Catalytic Epoxidation Mixture

ComponentTypical AbundanceChromatographic Behavior
3-Carene Epoxide 67%Elutes mid-gradient; highly acid-sensitive[3]
3-Carene-5-one 15%Polar byproduct; elutes early in RP-HPLC[3]
3-Carene-2,5-dione 8%Highly polar; baseline resolution from epoxide[3]
Unreacted 3-Carene 1 - 2%Highly non-polar; elutes first in GC-MS[3]
Experimental Workflows and Logic

G A Crude 3-Carene Epoxidation Mixture B Vacuum Distillation (Enrichment) A->B Thermal Separation C GC-MS Profiling (Isomer Ratio) B->C Aliquot Analysis D Preparative RP-HPLC (Byproduct Removal) B->D Bulk Purification E Pure (+)-3-Carene Epoxide D->E Fraction Collection

Workflow for the isolation and analysis of 3-carene epoxide from crude reaction mixtures.

Experimental Protocols
Protocol 1: GC-MS Profiling of 3-Carene Epoxide Isomers

Objective: Baseline resolution of 3-carene epoxide from unreacted 3-carene and allylic oxidation byproducts without inducing thermal rearrangement.

  • Sample Preparation: Dilute the crude epoxidation mixture in anhydrous, acid-free methylene chloride or n-hexane to a concentration of ~1 mg/mL[3].

  • Column Installation: Install an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)[3].

  • Inlet Parameters: Set the injection port to 200°C. Causality: Exceeding 200°C provides excess thermal energy that triggers the rearrangement of the cyclopropyl-epoxy system. Use a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[4].

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 170°C.

    • Ramp 2: 70°C/min to 270°C, hold for 3 minutes[4].

  • Detection & Validation: Operate the MS in Electron Impact (EI) mode at 70 eV. Set the ion source to 200°C and the interface to 250°C[4]. To self-validate the method, verify that the characteristic fragmentation of 3-carene epoxide (dominant fragments around m/z 109, 81, and 43) is uniform across the entire peak width, ensuring no co-eluting degradation products exist[3].

Protocol 2: Preparative RP-HPLC for Epoxide Purification

Objective: Isolate (+)-3-carene epoxide from 3-carene-5-one and 3-carene-2,5-dione without acid-catalyzed degradation.

  • Column Selection: Preparative C18 reversed-phase column (e.g., 250 mm × 21.2 mm, 5 μm).

  • Mobile Phase Preparation:

    • Solvent A: High-purity Water buffered to pH 5.8 to 6.5 using a dilute phosphate buffer. Causality: You must strictly avoid TFA or formic acid, as protons will rapidly open the epoxide ring[2].

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 40% B to 80% B over 30 minutes. The polar diones will elute within the first 10 minutes, while the lipophilic epoxide will elute later[3].

  • Detection: UV detection at 210 nm (the epoxide lacks strong chromophores, necessitating low-wavelength UV monitoring).

  • Fraction Collection & Validation: Collect the epoxide fraction and immediately extract it into an organic solvent (e.g., heptane or ethyl acetate) to remove it from the aqueous buffer environment[2]. Dry over Na₂SO₄ and concentrate under reduced pressure at <30°C. Validate the final purity by running an aliquot through Protocol 1.

G N1 Identify Separation Goal N2 Volatile Profiling & Diastereomer Ratio N1->N2 N3 Preparative Isolation from Diones N1->N3 N4 Enantiomeric Excess (ee) Det. N1->N4 N5 Capillary GC-MS (HP-5MS or Chiral) N2->N5 N6 RP-HPLC (C18) Neutral pH N3->N6 N7 Chiral HPLC/SFC (Polysaccharide CSP) N4->N7

Decision logic for selecting the optimal chromatographic modality for carene epoxides.

Conclusion

The chromatographic separation of carene epoxide isomers demands a rigorous understanding of the molecule's chemical lability. By substituting traditional acidic HPLC modifiers with neutral buffers, and by strictly controlling thermal inputs during GC-MS analysis, researchers can establish self-validating workflows that preserve the structural integrity of this critical chiral building block.

References
  • Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide
  • US6867335B2 - Uncatalysed addition reactions.
  • Carane | 554-59-6. Benchchem.
  • Development of Sustainable Chemo-enzymatic Processes for the Epoxidation of Terpenes.

Sources

Safety Operating Guide

Safe Management and Disposal Protocol: 2-Carene Epoxide

[1][2]

Executive Summary

This guide defines the mandatory safety and disposal protocols for 2-Carene Epoxide (and structurally related terpene epoxides). Unlike standard organic solvents, this compound possesses a strained oxirane ring prone to exothermic ring-opening polymerization (ROP) or hydrolysis in the presence of Lewis acids or mineral acids.[1][2][3]

Immediate Action Required:

  • Segregation: STRICTLY segregate from all acidic waste streams.[1][2]

  • Disposal Route: High-Temperature Incineration (via approved hazardous waste vendor).[1][2]

  • Drain Disposal: PROHIBITED. This compound is toxic to aquatic life (H411/H412).[2]

Part 1: Chemical Profile & Hazard Identification

Understanding the "Why" behind the safety protocols.[1]

To handle this compound safely, one must respect its thermodynamic instability.[1][2][3] The molecule contains a bicyclic structure with a fused three-membered epoxide ring.[1][2]

Mechanistic Hazard Analysis[1][3]
  • Ring Strain Release: The epoxide ring possesses approximately 13 kcal/mol of ring strain.[4] Contact with catalytic amounts of acid (protons) protonates the oxygen, making the ring susceptible to nucleophilic attack.[1][2] This results in rapid, exothermic hydrolysis to diols or polymerization.[1][2][3]

    • Operational Implication: Never add this waste to a container that previously held acids (e.g., HCl, H₂SO₄) without thorough neutralization and rinsing.[1][2][3]

  • Lipophilicity & Bioaccumulation: As a terpene derivative, it is highly lipophilic.[1][2][3] It partitions into fatty tissues of aquatic organisms, necessitating strict "Zero Drain Discharge" protocols.[1][2][3]

  • Sensitization: Terpene oxidation products are potent skin sensitizers (H317).[1][2]

Physical & Safety Data Summary
PropertyValue / ClassificationOperational Relevance
Physical State Clear to pale yellow liquidViscosity requires careful pouring to avoid drips.[1][2]
Flash Point ~65°C - 95°C (Est.)[1][2]Combustible Liquid. Manage as Class 3 or Combustible depending on local code.[1][2]
Reactivity Acid-SensitiveIncompatible with strong acids, Lewis acids, and strong oxidizers.[1][2][3]
Toxicity Skin Irritant / SensitizerNitrile gloves (min 0.11mm) required.[1][2] Avoid latex.
RCRA Code D001 (Ignitable)If flash point <60°C or in flammable solvent.[1][2] Otherwise, classify as Non-RCRA Regulated Organic (unless state-specific).[1][2][3]

Part 2: Pre-Disposal Stabilization & Segregation

The Self-Validating Protocol[1][2]

Before moving waste to the central accumulation area, the generator must validate the waste stream's stability.[1][2][3]

The "Acid-Check" Validation

Protocol:

  • Dip a pH strip into the proposed waste container before adding this compound.[1][2]

  • Requirement: pH must be Neutral (6-8) or slightly Basic (8-10) .[1][2]

  • Failure Mode: If pH < 6, do NOT add the epoxide.[1][2] The acid will catalyze ring opening, generating heat and pressure potentially rupturing the vessel.[1][2][3]

Waste Segregation Logic (Visualization)

The following decision tree illustrates the critical path for segregating terpene epoxide waste.

SegregationLogicStartWaste: this compoundIsPureIs material pure/neat?Start->IsPureCheckSolventCheck Solvent MatrixIsPure->CheckSolventNo (In Solution)BinToxicDISPOSAL: Toxic/Irritant Organic WasteIsPure->BinToxicYes (Neat)IsAcidicIs mixture Acidic (pH < 6)?CheckSolvent->IsAcidicMixed WasteNeutralizeACTION: Neutralize with Sat. NaHCO3 to pH 7-8IsAcidic->NeutralizeYesBinFlammableDISPOSAL: Flammable Solvents (High BTU Incineration)IsAcidic->BinFlammableNo (Neutral/Basic)Neutralize->CheckSolventRe-test

Figure 1: Decision matrix for segregating this compound waste. Note the critical loop for acid neutralization to prevent exothermic reaction.

Part 3: The Disposal Workflow

Step-by-Step Execution

Step 1: Container Selection
  • Material: Amber glass (preferred) or High-Density Polyethylene (HDPE).[1][2]

    • Why Amber? Terpenes form peroxides upon UV exposure.[1][2] Amber glass inhibits this photo-oxidation.[1][2]

  • Headspace: Leave minimum 10% headspace.[1][2] Epoxides can slowly evolve gas if trace hydrolysis occurs.[1][2]

Step 2: Labeling

Affix a Hazardous Waste label with the following details:

  • Chemical Name: "Waste this compound Solution" (Do not use abbreviations).

  • Hazards: Check "Flammable" (if in solvent) and "Toxic/Irritant."

Step 3: Consolidation (The Critical Step)
  • Verify the receiving container is compatible (See Part 2).[2]

  • Wear PPE: Splash goggles, lab coat, Nitrile gloves.[1][2][3][5]

  • Pour waste slowly using a funnel.[1][2]

  • Wipe the threads of the bottle neck before capping.

    • Reasoning: Terpene residues on threads can polymerize, acting like a glue that fuses the cap to the bottle (similar to limonene oxide).[1][2][3]

Step 4: Final Disposition

Transfer the sealed container to the institution's Hazardous Waste Storage Area. The material will be manifested for Fuel Blending/Incineration at a TSDF (Treatment, Storage, and Disposal Facility).[1][2][3]

Part 4: Spill Response & Emergency Protocol

In the event of a containment breach.

Do NOT wash down the drain. [1][5]

SpillResponseAlert1. Alert & Evacuate(Remove Ignition Sources)PPE2. Don PPE(Nitrile Gloves, Goggles)Alert->PPEContain3. Containment(Surround with absorbent socks)PPE->ContainAbsorb4. Absorption(Use Vermiculite or Clay)Contain->AbsorbCollect5. Collection(Scoop into bag/pail)Absorb->CollectClean6. Decontamination(Soap/Water wash - Collect Rinsate)Collect->Clean

Figure 2: Linear workflow for managing a laboratory spill of this compound.

Specific Cleanup Notes:

  • Use Vermiculite or Universal Absorbent Pads .[1][2]

  • Avoid paper towels for large spills (surface area increase can accelerate evaporation of flammable vapors).

  • The collected spill debris must be tagged as hazardous waste (Solid debris contaminated with organics).

Part 5: Regulatory Compliance & References[2][6]

RCRA Waste Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • D001 (Ignitable): Applicable if the waste liquid has a flash point < 60°C (140°F).[6] This is common if the epoxide is dissolved in solvents like Acetone or Ethyl Acetate.[2]

  • None (Non-Regulated): If pure and flash point > 60°C, it may not be a Federal Hazardous Waste by characteristic, but Best Management Practices (BMP) dictate it be treated as hazardous due to aquatic toxicity and sensitization potential.[1][2][3]

References
  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2023).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • PubChem. (2023).[1][2] Compound Summary: 3-Carene (Structural Analog Hazard Data). National Library of Medicine.[1][2] [Link]

Personal protective equipment for handling 2-Carene epoxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Silent Hazard: While 2-Carene epoxide is a valuable intermediate in terpene synthesis and fragrance chemistry, it presents a dual-threat profile often underestimated in standard protocols. Unlike corrosive acids that cause immediate pain, terpene epoxides are potent skin sensitizers (H317) . The strained three-membered epoxide ring is highly electrophilic, capable of alkylating skin proteins and DNA, leading to permanent allergic contact dermatitis upon repeated exposure.

Immediate Action Required:

  • Flammability: Treat as a Flammable Liquid (H226).[1][2] Ground all equipment.

  • Sensitization: Zero-skin-contact policy.[3] Latex gloves are insufficient .

  • Volatility: All transfers must occur within a certified chemical fume hood.

Mechanistic Risk Assessment (The "Why")

To handle this chemical safely, you must understand its reactivity. This compound is not just a solvent; it is a strained alkylating agent .

  • Ring Strain: The bicyclic structure of carene combined with the epoxide ring creates significant angular strain. This makes the molecule eager to ring-open.

  • Nucleophilic Attack: Biological nucleophiles (amino groups in proteins) can attack the epoxide ring, forming covalent bonds. This haptenization process is the mechanism behind immune sensitization.

  • Polymerization Risk: In the presence of strong Lewis acids or bases, the epoxide can undergo exothermic polymerization.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are inadequate for reactive epoxides. The following matrix is based on permeation data for terpene-based solvents and epoxide electrophiles.

PPE CategoryStandard Requirement Technical Rationale & Specifications
Hand Protection Double Nitrile (Min. 0.11 mm each)Why: Terpenes swell natural rubber (Latex) instantly. Spec: Wear two pairs of disposable nitrile gloves. Change outer pair immediately upon splash or every 30 mins. Alt: For immersion/spill cleanup, use Silver Shield/4H (Laminate) gloves.
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields do not seal against vapors or multidirectional splashes. Epoxides are severe eye irritants. Spec: ANSI Z87.1 compliant, indirect venting.
Respiratory Fume Hood (Primary) Why: Inhalation of vapors can trigger respiratory sensitization. Spec: If hood work is impossible (e.g., maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label).
Body Protection Lab Coat (Cotton/Poly) Why: Synthetic fibers can melt if the flammable solvent ignites. Spec: 100% Cotton or flame-resistant (Nomex) lab coat. Buttoned to the neck.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Engineering Controls
  • Ventilation Check: Verify fume hood face velocity is 80–100 fpm.

  • Quench Bath Prep: Prepare a beaker of dilute aqueous acid (e.g., 5% H₂SO₄ or 1M HCl) to neutralize contaminated pipette tips or syringes. Rationale: Acid catalyzes the hydrolysis of the reactive epoxide to a benign diol (glycol).

  • Static Control: If transferring >500 mL, ground the receiving vessel to prevent static discharge ignition of terpene vapors.

Phase 2: Active Handling (Synthesis/Transfer)
  • Syringe Technique: Use glass or polypropylene syringes. Avoid polystyrene, which may be attacked by terpenes over time.

  • The "Clean Hand/Dirty Hand" Rule: Keep one hand "clean" (for adjusting sash/notebook) and one hand "dirty" (handling the epoxide container).

  • Aerosol Minimization: When expelling liquid from a pipette/syringe, touch the tip to the inner wall of the receiving vessel. Do not "shoot" the liquid, as this creates micro-aerosols that settle on bench surfaces.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior container surfaces with an acetone-dampened tissue inside the hood before returning to storage.

  • Glove Removal: Perform "beak method" removal to ensure outer glove contaminants never touch inner skin. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Logic Diagrams (Visualization)

Figure 1: Safe Handling Decision Logic

This workflow ensures that safety checks are integrated into the experimental process, not treated as an afterthought.

G Start Start: this compound Handling RiskAssess Risk Assessment: Volume > 10mL? Start->RiskAssess PPE_Level1 PPE Level 1: Double Nitrile, Goggles, Fume Hood RiskAssess->PPE_Level1 No PPE_Level2 PPE Level 2: Add Face Shield + Laminate Gloves RiskAssess->PPE_Level2 Yes VentCheck Check Hood Velocity (>80 fpm) PPE_Level1->VentCheck PPE_Level2->VentCheck Handling Active Handling: Avoid Aerosols Ground Vessels VentCheck->Handling Spill Spill / Contamination? Handling->Spill Quench Quench: React with Dilute Acid (Hydrolysis) Spill->Quench Minor (<5mL) Disposal Disposal: Segregated Organic Waste Spill->Disposal Major (>5mL) Quench->Disposal

Caption: Operational logic flow for determining PPE levels and response protocols based on volume and incident occurrence.

Emergency & Disposal Procedures

Spill Response (Minor < 50 mL)
  • Evacuate & Ventilate: Clear the immediate area. Ensure hood sash is low.

  • Absorb: Use universal absorbent pads or vermiculite. Do not use paper towels alone, as high surface area terpenes can spontaneously heat.

  • Deactivate: Wipe the surface with a 5% detergent solution followed by a water rinse.

Waste Disposal
  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or polymerization initiators.

  • Labeling: Clearly label as "Flammable Organic Waste - Contains Epoxides/Sensitizers."

  • Chemical Deactivation (Expert Protocol): For glassware cleaning, rinsing with dilute sulfuric acid converts the epoxide to the corresponding glycol (diol), which is water-soluble and non-volatile, significantly reducing the hazard before final cleaning.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 443156, (+)-3-Carene (Parent Terpene Safety Profile). Retrieved from [Link]

  • Master Organic Chemistry. Opening of Epoxides with Acid (Mechanistic Basis for Quenching). Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Safety: Hazard Assessment of Epoxides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.